molecular formula C8H7ClO2 B016316 2-Chlorophenyl acetate CAS No. 4525-75-1

2-Chlorophenyl acetate

Cat. No.: B016316
CAS No.: 4525-75-1
M. Wt: 170.59 g/mol
InChI Key: CJPVPOYTTALCNX-UHFFFAOYSA-N
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Description

2-Chlorophenyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C8H7ClO2 and its molecular weight is 170.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404080. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPVPOYTTALCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196454
Record name Acetic acid, o-chlorophenyl ester
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4525-75-1
Record name 2-Chlorophenyl acetate
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Record name Acetic acid, o-chlorophenyl ester
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Record name o-Acetoxychlorobenzene
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Record name Acetic acid, o-chlorophenyl ester
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Record name (2-chlorophenyl) acetate
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Record name 2-Chlorophenyl acetate
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Chlorophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-chlorophenyl acetate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes data for the closely related compound, 2-chlorophenylacetic acid, for comparative reference. Furthermore, detailed, generalized experimental protocols for determining key physical properties of organic compounds are provided to aid in laboratory characterization.

Physicochemical Properties of this compound

This compound is an organic compound with the chemical formula C₈H₇ClO₂. Its structure consists of a phenyl ring substituted with a chlorine atom at the ortho position, with an acetate group attached to the phenolic oxygen.

Molecular Structure:

Identifier Information:

PropertyValue
IUPAC Name(2-chlorophenyl) acetate
CAS Number4525-75-1
Molecular FormulaC₈H₇ClO₂
Molecular Weight170.59 g/mol [1]
InChIInChI=1S/C8H7ClO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3
InChIKeyCJPVPOYTTALCNX-UHFFFAOYSA-N
Canonical SMILESCC(=O)OC1=CC=CC=C1Cl

Physical Properties:

Solubility: this compound is described as being moderately soluble in water and highly soluble in common organic solvents such as ethanol, acetone, and ether.[2] The presence of the polar acetyl group allows for some interaction with water, while the larger, nonpolar chlorophenyl structure leads to greater solubility in organic solvents.[2]

Physical Properties of 2-Chlorophenylacetic Acid (for Reference)

For the purpose of providing a comparative context, the physical properties of the related compound, 2-chlorophenylacetic acid, are presented below. It is crucial to note that 2-chlorophenylacetic acid is a different chemical compound from this compound and will exhibit distinct physical and chemical properties.

PropertyValueReference
Appearance White to light yellow crystalline solid
Molecular Weight 170.59 g/mol [3]
Melting Point 92-97 °C[4]
Boiling Point 294.1 °C at 760 mmHg[4]
Density 1.324 g/cm³[4]
Refractive Index 1.5660 (estimate)[4]
Solubility Sparingly soluble in water; readily dissolves in organic solvents like ethanol, methanol, and acetone.

Experimental Protocols for Determination of Physical Properties

The following sections detail generalized experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity, with pure compounds typically having a sharp melting point range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, powdered sample is placed in a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample at the bottom.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.

  • Observation: A second, more careful determination is made with a slower heating rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.

MeltingPoint_Workflow A Prepare Dry Sample B Pack Capillary Tube A->B Powder & load C Place in Melting Point Apparatus B->C D Heat Sample C->D Controlled rate E Observe Melting D->E F Record Temperature Range E->F First liquid to all liquid

Workflow for Melting Point Determination
Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. For a solid compound, this would be determined after melting.

Methodology: Micro-Boiling Point Determination

  • Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.

  • Heating: The apparatus is heated in a suitable bath (e.g., an oil bath or a heating block).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.

  • Data Recording: The liquid will begin to be drawn into the capillary tube as it cools. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

BoilingPoint_Workflow A Place Liquid in Test Tube B Invert Sealed Capillary in Liquid A->B C Heat Apparatus B->C D Observe Bubble Stream C->D E Cool Apparatus D->E Stop heating F Record Temperature of Liquid Entry E->F Liquid enters capillary

Workflow for Micro-Boiling Point Determination
Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.

Methodology: Using a Pycnometer or Graduated Cylinder

  • Weighing the Empty Container: The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured using an analytical balance.

  • Adding the Liquid: A known volume of the liquid (melted solid) is added to the container.

  • Weighing the Filled Container: The mass of the container with the liquid is measured.

  • Calculating the Mass of the Liquid: The mass of the empty container is subtracted from the mass of the filled container.

  • Calculating the Density: The mass of the liquid is divided by its volume.

Density_Workflow cluster_mass Mass Measurement cluster_volume Volume Measurement A Weigh Empty Container (m1) B Weigh Filled Container (m2) C Calculate Liquid Mass (m = m2 - m1) B->C E Calculate Density (ρ = m / V) C->E D Add Known Volume of Liquid (V) D->B D->E

Workflow for Density Determination of a Liquid
Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

Methodology: Using a Refractometer

  • Calibration: The refractometer is calibrated using a standard substance with a known refractive index, such as distilled water.

  • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the user looks through the eyepiece. The light source is adjusted to illuminate the scale.

  • Reading the Scale: The boundary line between the light and dark regions is brought into sharp focus and aligned with the crosshairs. The refractive index is then read from the scale.

  • Temperature Control: The temperature should be controlled and recorded as the refractive index is temperature-dependent.

RefractiveIndex_Workflow A Calibrate Refractometer B Apply Liquid Sample to Prism A->B C Close Prism and Adjust Light B->C D Focus and Align Boundary Line C->D E Read Refractive Index from Scale D->E F Record Temperature E->F

Workflow for Refractive Index Measurement
Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Saturation Method

  • Solvent Measurement: A known volume or mass of a solvent is placed in a container (e.g., a test tube or flask).

  • Solute Addition: The solute is added to the solvent in small, pre-weighed increments.

  • Dissolution: After each addition, the mixture is stirred or agitated until the solute dissolves completely. The temperature is kept constant.

  • Saturation Point: The addition of the solute is continued until a point is reached where no more solute dissolves, and a saturated solution is formed.

  • Mass of Dissolved Solute: The total mass of the solute that has dissolved is determined by subtracting the mass of the undissolved solute from the total mass of the solute added.

  • Solubility Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Solubility_Workflow A Measure Known Amount of Solvent B Add Weighed Solute Incrementally A->B C Stir to Dissolve at Constant Temperature B->C D Observe for Saturation Point C->D E Determine Mass of Dissolved Solute D->E No more solute dissolves F Calculate Solubility E->F

Workflow for Solubility Determination

References

2-Chlorophenyl acetate chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chlorophenyl Acetate

Introduction

This compound, also known as o-chlorophenyl acetate, is an organic compound belonging to the class of phenyl esters. It is characterized by an acetate group attached to a 2-chlorophenol moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its chemical properties are dictated by the interplay between the aromatic ring, the electron-withdrawing chlorine substituent, and the ester functional group. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral characterization for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The fundamental identity of this compound is established by its molecular formula and various chemical identifiers. The chlorine atom is positioned at the ortho- position of the benzene ring relative to the acetate group.

Caption: Chemical Structure of this compound

The following table summarizes the key identifiers for this compound.

IdentifierValueCitation
IUPAC Name (2-chlorophenyl) acetate[2]
CAS Number 4525-75-1[2][3]
Molecular Formula C₈H₇ClO₂[2]
Molecular Weight 170.59 g/mol [2]
InChI InChI=1S/C8H7ClO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3[2]
InChIKey CJPVPOYTTALCNX-UHFFFAOYSA-N[2]
Canonical SMILES CC(=O)OC1=CC=CC=C1Cl[2]
Synonyms o-Chlorophenyl acetate, Acetic acid 2-chlorophenyl ester, 1-Acetoxy-2-chlorobenzene[2]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and purification. The compound is a liquid at room temperature.

PropertyValueCitation
Physical State Liquid
Melting Point -20 °C
Boiling Point 103 °C at 15 mmHg
Monoisotopic Mass 170.0134572 Da[2]
XLogP3 2.2[2]
Kovats Retention Index (Standard non-polar) 1166.6 - 1199[2]
Kovats Retention Index (Standard polar) 1829[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Spectroscopic DataDescription / Key PeaksCitation
Mass Spectrometry (GC-MS) Major fragments observed at m/z: 128 (M-CH₂CO)⁺, 43 (CH₃CO)⁺, 63, 129, 39.[2]
Infrared (IR) Spectroscopy Expected characteristic peaks include a strong C=O stretching vibration for the ester group (around 1760-1740 cm⁻¹), C-O stretching vibrations (around 1250-1000 cm⁻¹), and bands corresponding to the chlorinated aromatic ring.[2][4]
¹³C NMR Spectroscopy Spectral data is available and confirms the carbon skeleton.[2][5] Expected signals include a peak for the carbonyl carbon (~169 ppm), a methyl carbon (~21 ppm), and six distinct signals for the aromatic carbons.
¹H NMR Spectroscopy No publicly available experimental spectrum was found. The expected spectrum would feature a singlet for the acetyl methyl protons (CH₃) around δ 2.3 ppm and a complex multiplet pattern for the four aromatic protons (Ar-H) between δ 7.0-7.5 ppm.

Synthesis and Experimental Protocols

This compound is typically synthesized via the esterification of 2-chlorophenol. This can be achieved by reacting 2-chlorophenol with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base or an acid catalyst.

synthesis_workflow start Start Materials: - 2-Chlorophenol - Acetylating Agent (e.g., Acetic Anhydride) - Catalyst (e.g., Pyridine or H₂SO₄) reaction Reaction Setup: Combine reactants in a suitable solvent. Heat under reflux for a specified duration. start->reaction 1. Acetylation workup Aqueous Workup: Cool the reaction mixture. Wash with water and/or aqueous base (e.g., NaHCO₃) to remove catalyst and byproducts. reaction->workup 2. Quenching extraction Extraction: Extract the product into an organic solvent (e.g., diethyl ether). workup->extraction 3. Isolation drying Drying and Concentration: Dry the organic layer (e.g., over Na₂SO₄). Remove solvent under reduced pressure. extraction->drying 4. Drying purification Purification: Purify the crude product via vacuum distillation. drying->purification 5. Purification product Final Product: This compound purification->product 6. Final Analysis

Caption: General synthesis workflow for this compound.

Representative Experimental Protocol: Acetylation of 2-Chlorophenol

The following is a generalized laboratory-scale protocol for the synthesis of this compound.

Materials:

  • 2-Chlorophenol

  • Acetic Anhydride

  • Pyridine (or a catalytic amount of concentrated Sulfuric Acid)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, distillation apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol (1 equivalent) in a minimal amount of a suitable solvent like pyridine, or use pyridine as both the solvent and base.

  • Addition of Acetylating Agent: Cool the mixture in an ice bath and slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise with continuous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can be stirred at room temperature or gently heated to reflux for 1-4 hours to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture and pour it into cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2-3 times).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acetic anhydride and acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to obtain a colorless to light yellow liquid.

Biological Activity and Applications

Direct research on the specific biological activities of this compound is limited in publicly available literature. Its primary role is that of a chemical intermediate.[1] However, the broader class of hydrazide derivatives, which can be synthesized from related chlorophenyl precursors, has been investigated for a range of pharmacological properties. These derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.[6][7] The position of the chlorine atom on the phenyl ring is a key factor in structure-activity relationship (SAR) studies, influencing the biological efficacy of the resulting compounds.[6] Therefore, this compound serves as a valuable starting material for generating libraries of compounds for drug discovery and development.

Safety and Handling

According to information submitted to the European Chemicals Agency (ECHA), this compound has been reported as not meeting the criteria for GHS hazard classification.[2] However, as with all laboratory chemicals, it should be handled with appropriate care.

  • General Precautions: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Fire Safety: Keep away from heat and open flames. Use appropriate fire extinguishers for chemical fires.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to 2-Chlorophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorophenyl acetate (CAS 4525-75-1), a significant organic compound. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role as a chemical intermediate.

Core Compound Properties

This compound, also known as acetic acid 2-chlorophenyl ester or o-acetoxychlorobenzene, is an aromatic ester.[1][2] It is characterized by an acetate group attached to a 2-chlorophenyl ring.[1] The presence of the chlorine atom on the phenyl ring influences its chemical reactivity.[1] Under normal conditions, it exists as a colorless to pale yellow liquid.[1]

Table 1: Chemical and Physical Data for this compound

PropertyValueReference(s)
Molecular Weight 170.59 g/mol [2]
Molecular Formula C₈H₇ClO₂[1][2][3]
CAS Registry Number 4525-75-1[2]
Appearance Colorless to light yellow clear liquid[1]
Purity (typical) >98.0% (by GC)
IUPAC Name (2-chlorophenyl) acetate[4]
Synonyms Acetic Acid 2-Chlorophenyl Ester, o-Chlorophenyl acetate, 1-Acetoxy-2-chlorobenzene[1][2]
Solubility Limited solubility in water, moderate solubility in organic solvents[1]
Storage Temperature Room temperature, recommended <15°C in a cool, dark place

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development applications.

The synthesis of this compound is achieved through the acetylation of 2-chlorophenol. This process involves the reaction of 2-chlorophenol with acetic anhydride in an alkaline medium to form the ester.

Materials:

  • 2-Chlorophenol (2-CP)

  • Acetic anhydride

  • Sodium hydroxide (NaOH) solution

  • Acetone

  • n-Hexane

  • Deionized distilled water

  • 10-mL screw-cap round-bottom test tubes

  • Centrifuge

Procedure: [5][6]

  • Sample Preparation: Prepare a 5 mL aqueous solution of 2-chlorophenol.

  • pH Adjustment: Adjust the acidity of the solution to a pH of 9 by adding NaOH solution. An alkaline pH is necessary to form the phenolate ion, which initiates the acetylation reaction.[5][6]

  • Reagent Addition: Add 0.5 mL of acetone, 100 µL of acetic anhydride in excess, and 0.5 mL of n-hexane to the test tube. The excess acetic anhydride ensures a high yield of the esterification.[5][6]

  • Reaction: Shake the resulting solution vigorously for 2 minutes. A reaction time of 5 minutes is generally sufficient for the completion of the acetylation process.[5]

  • Phase Separation: Centrifuge the mixture for 3 minutes at 5,000 rpm to separate the organic and aqueous layers. The acetylated product, this compound, will be in the n-hexane (organic) layer.

  • Product Collection: Carefully withdraw the organic layer using a micro-syringe for subsequent analysis or purification.

G cluster_workflow Synthesis Workflow: Acetylation of 2-Chlorophenol start Start: 2-Chlorophenol in aqueous solution ph_adjust Adjust pH to 9 with NaOH start->ph_adjust add_reagents Add Acetone, Acetic Anhydride, and n-Hexane ph_adjust->add_reagents react Shake vigorously for 2 min add_reagents->react centrifuge Centrifuge at 5,000 rpm for 3 min react->centrifuge separate Separate Organic Layer centrifuge->separate end_product End: this compound in n-Hexane separate->end_product

Caption: Workflow for the synthesis of this compound.

The determination and purity analysis of this compound can be performed using gas chromatography with an electron-capture detector (GC-ECD). The acetylation of chlorophenols reduces their polarity and increases volatility, making them suitable for GC analysis.[5][6]

Instrumentation:

  • Gas Chromatograph (e.g., Agilent Technologies 7890A GC-system)

  • Electron-Capture Detector (ECD)

  • Separating Column (e.g., J&W Scientific DB-5, 60 m i.d. × 0.32 mm × 1 µm film)

Procedure: [5][6]

  • Sample Preparation: Prepare the this compound sample in n-hexane as described in the synthesis protocol.

  • Injection: Withdraw a 1 µL portion of the organic layer containing the analyte.

  • GC Analysis: Inject the sample directly into the GC-ECD system.

  • Data Acquisition: Run the analysis under optimized GC conditions (temperature program, carrier gas flow rate, etc.) to separate the components.

  • Detection: The ECD will detect the electron-capturing this compound, providing high sensitivity.

  • Quantification: Compare the peak area of the analyte to that of a known standard to determine its concentration and purity.

G cluster_workflow Analytical Workflow: GC-ECD Analysis sample_prep Sample: this compound in n-Hexane injection Inject 1 µL into GC System sample_prep->injection separation Separation on DB-5 Column injection->separation detection Detection by ECD separation->detection analysis Data Analysis & Quantification detection->analysis

Caption: Workflow for the analysis of this compound.

Applications in Research and Drug Development

While numerous chloro-containing molecules are utilized in drug discovery, information on the specific biological activities or direct signaling pathway interactions of this compound is not prominent in available scientific literature. Its primary role appears to be that of a chemical intermediate or a building block in organic synthesis.[1][7]

Derivatives synthesized from related structures, such as 2-(2-Chlorophenyl)acetohydrazide, have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9][10][11] However, these activities are associated with more complex hydrazide-hydrazone derivatives and not with the simple acetate ester itself. Therefore, this compound serves as a foundational reagent rather than a direct therapeutic agent.

References

A Technical Guide to 2-Chlorophenyl Acetate and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2-chlorophenyl acetate, its synonyms, and related compounds, with a focus on its chemical properties, synthesis, and biological significance. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Identification and Synonyms

This compound and its closely related acid form, 2-chlorophenylacetic acid, are known by a variety of names in scientific literature and chemical databases. Accurate identification is crucial for research and procurement.

Table 1: Synonyms and Identifiers for this compound and Related Compounds

Compound Synonym IUPAC Name CAS Registry Number
This compound o-Chlorophenyl acetate(2-chlorophenyl) acetate4525-75-1
Acetic acid, 2-chlorophenyl ester
o-Acetoxychlorobenzene
1-Acetoxy-2-chlorobenzene
NSC 404080
2-Chlorophenylacetic acid o-Chlorophenylacetic acid2-(2-chlorophenyl)acetic acid2444-36-2
2-Chlorobenzeneacetic acid
Ortho Chloro Phenyl Acetic Acid
OCPA
NSC 4613
Methyl (2-chlorophenyl)acetate (2-Chlorophenyl)acetic Acid Methyl Estermethyl 2-(2-chlorophenyl)acetate57486-68-7
Benzeneacetic acid, 2-chloro-, methyl ester

Physicochemical Properties

The physicochemical properties of this compound and its parent acid are summarized below, providing key data for experimental design and chemical handling.

Table 2: Physicochemical Data of this compound and 2-Chlorophenylacetic Acid

Property This compound 2-Chlorophenylacetic Acid Data Source
Molecular Formula C₈H₇ClO₂C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol 170.59 g/mol [1]
Appearance LiquidWhite to light yellow crystalline solid[2]
Melting Point Not applicable92-95 °C
Boiling Point Not specified145 °C at 5 mmHg[3]
Density Not specified1.324 g/cm³[3]
Solubility Soluble in organic solventsSparingly soluble in water; soluble in ethanol, methanol, and acetone

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound and its derivatives are essential for reproducible research.

Synthesis of Methyl 2-(2-chlorophenyl)acetate

This protocol describes the Fischer esterification of 2-(2-chlorophenyl)acetic acid to yield its methyl ester, an analogue of this compound.[4]

Materials:

  • 2-(2-Chlorophenyl)acetic acid

  • Absolute methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add 10.0 g (58.6 mmol) of 2-(2-chlorophenyl)acetic acid.[4]

  • Add 100 mL of absolute methanol.[4]

  • While stirring, slowly add 2 mL of concentrated sulfuric acid as a catalyst.[4]

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.[4]

  • After cooling, remove the excess methanol using a rotary evaporator.[4]

  • Dissolve the residue in 100 mL of dichloromethane and transfer to a separatory funnel.[4]

  • Wash the organic layer with two 50 mL portions of saturated sodium bicarbonate solution, followed by one 50 mL portion of water.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(2-chlorophenyl)acetate as an oil.[4]

Purification and Characterization

The following protocols are for the purification and analysis of related hydrazide derivatives but can be adapted for this compound and its analogues.[5]

Purification by Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).

  • Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified product in a vacuum oven.[4]

Characterization by High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.[5]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically used. A starting point could be a 50:50 (v/v) mixture.[5]

  • Detector: UV detector, with the wavelength set to the absorbance maximum of the compound.[5]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.[5]

Characterization by Spectroscopy:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR): Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for structural elucidation.[5]

  • Infrared (IR) Spectroscopy: The sample can be analyzed as a thin film (for oils) or as a KBr pellet (for solids) to identify functional groups.[5]

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern. A characteristic [M+2]⁺ peak with about one-third the intensity of the molecular ion peak indicates the presence of a single chlorine atom.[5]

Biological Significance and Applications

While this compound itself is primarily a chemical intermediate, its derivatives have shown a range of biological activities and are used in the synthesis of pharmaceuticals.

  • Antimicrobial Activity: Hydrazone derivatives of 2-(chlorophenyl)acetohydrazide have demonstrated potential as antimicrobial agents. Their mechanism of action is often linked to the inhibition of essential bacterial enzymes like DNA gyrase.[6]

  • Anti-inflammatory Properties: Some analogues have exhibited anti-inflammatory effects, believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes.[6] 2-Chlorophenylacetic acid is a known intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac.[3]

  • Anticonvulsant Activity: Certain derivatives have been investigated for their potential to suppress seizures.[7]

  • Anticancer Potential: The cytotoxic effects of some analogues have been evaluated against various cancer cell lines.[8]

  • Pharmaceutical Intermediates: Methyl (2-chlorophenyl)acetate is a key intermediate in the synthesis of the antiplatelet drug Clopidogrel.[9]

Visualizations

The following diagrams illustrate the synthetic workflow and a proposed mechanism of action for derivatives of this compound.

G cluster_synthesis Synthetic Workflow 2_CPAA 2-Chlorophenylacetic Acid Esterification Esterification (Methanol, H₂SO₄) 2_CPAA->Esterification Me_2_CPA Methyl 2-(2-chlorophenyl)acetate Esterification->Me_2_CPA Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Me_2_CPA->Hydrazinolysis Hydrazide 2-(2-Chlorophenyl)acetohydrazide Hydrazinolysis->Hydrazide Condensation Condensation (Aldehyde/Ketone) Hydrazide->Condensation Analogs Hydrazone Analogs Condensation->Analogs

Caption: General synthetic pathway for 2-(2-Chlorophenyl)acetohydrazide analogs.[6]

G cluster_moa Proposed Mechanism of Antimicrobial Action Hydrazone_Analog Hydrazone Analog of 2-(2-Chlorophenyl)acetohydrazide Inhibition Inhibition Hydrazone_Analog->Inhibition DNA_Gyrase Bacterial DNA Gyrase DNA_Gyrase->Inhibition DNA_Replication DNA Replication & Repair Blocked Inhibition->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Proposed inhibition of DNA gyrase by hydrazone analogs.[6]

References

An In-depth Technical Guide to o-Chlorophenyl Acetate: Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles the most current available information on o-chlorophenyl acetate. Due to a scarcity of published data directly pertaining to this specific isomer, some sections, particularly those on spectroscopic analysis and biological activity, are based on established chemical principles and data from closely related analogs.

Introduction

o-Chlorophenyl acetate is an organic compound belonging to the class of phenyl acetates. Its structure consists of a benzene ring substituted with a chlorine atom at the ortho position and an acetate group. The presence of the chloro- and ester functionalities makes it a molecule of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. Halogenated organic compounds are prevalent in a significant number of FDA-approved drugs, highlighting the importance of understanding the properties of such molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectroscopic characteristics of o-chlorophenyl acetate.

Physicochemical Properties

The fundamental physicochemical properties of o-chlorophenyl acetate are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValue
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Appearance Expected to be a colorless liquid
Boiling Point Estimated to be similar to p-chlorophenyl acetate (~215 °C)
Density Estimated to be around 1.2 g/cm³
Solubility Expected to be soluble in common organic solvents like ethanol, ether, and acetone; sparingly soluble in water.

Synthesis of o-Chlorophenyl Acetate

The synthesis of o-chlorophenyl acetate can be readily achieved through the esterification of o-chlorophenol with acetic anhydride. This is a standard and high-yielding method for the preparation of phenyl acetates.

Experimental Protocol: Acetylation of o-Chlorophenol

This protocol is adapted from the well-established synthesis of p-chlorophenyl acetate.[1]

Materials:

  • o-Chlorophenol

  • Acetic anhydride

  • Pyridine (or another suitable base catalyst, e.g., sodium acetate[2])

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-chlorophenol (1.0 equivalent) in a minimal amount of pyridine.

  • Slowly add acetic anhydride (1.2 equivalents) to the stirred solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude o-chlorophenyl acetate can be purified by vacuum distillation to yield the final product.

Synthesis Workflow

Synthesis_Workflow o_chlorophenol o-Chlorophenol reaction_mixture Reaction Mixture o_chlorophenol->reaction_mixture acetic_anhydride Acetic Anhydride acetic_anhydride->reaction_mixture pyridine Pyridine (catalyst) pyridine->reaction_mixture workup Aqueous Workup (Extraction & Washing) reaction_mixture->workup Esterification purification Purification (Vacuum Distillation) workup->purification product o-Chlorophenyl Acetate purification->product

Fig. 1: General workflow for the synthesis of o-chlorophenyl acetate.

Spectroscopic and Spectrometric Analysis

Due to the lack of publicly available, experimentally verified spectra for o-chlorophenyl acetate, this section provides predicted spectroscopic data based on the analysis of its functional groups and comparison with analogous compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of o-chlorophenyl acetate in CDCl₃ would exhibit two main signals: a singlet for the acetyl protons and a multiplet for the aromatic protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.3Singlet3H-OCOCH₃
~7.1 - 7.5Multiplet4HAromatic protons

Rationale: The acetyl protons are in a chemical environment similar to other phenyl acetates and are expected to appear as a singlet around 2.3 ppm. The aromatic protons will form a complex multiplet pattern due to the ortho-substitution, with chemical shifts influenced by the electron-withdrawing nature of the chlorine and acetate groups.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show signals for the carbonyl carbon, the methyl carbon of the acetate group, and six distinct signals for the aromatic carbons due to the lack of symmetry.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~169C=O (ester)
~148C-O (aromatic)
~130C-Cl (aromatic)
~129Aromatic CH
~127Aromatic CH
~126Aromatic CH
~123Aromatic CH
~21-OCOC H₃

Rationale: The chemical shifts are estimated based on data for phenyl acetate and substituted aromatic compounds. The carbonyl carbon of the ester is typically found around 169 ppm. The aromatic carbon attached to the oxygen will be downfield, while the carbon attached to the chlorine will also be significantly shifted. The remaining aromatic carbons will appear in the typical aromatic region of 120-130 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of o-chlorophenyl acetate will be characterized by strong absorptions corresponding to the carbonyl stretch of the ester and C-O stretching vibrations.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1765StrongC=O ester stretch[3]
~1600, ~1480Medium-StrongAromatic C=C skeletal vibrations
~1200StrongAsymmetric C-O-C stretch
~1050StrongSymmetric C-O-C stretch
~750StrongC-Cl stretch

Rationale: The C=O stretching frequency for phenyl acetates is typically higher than that of aliphatic esters and is expected around 1765 cm⁻¹.[3] The C-O stretches of the ester group will give rise to strong bands in the 1200-1050 cm⁻¹ region. The C-Cl stretch will appear in the fingerprint region.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of o-chlorophenyl acetate is expected to show a molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data:

m/zInterpretation
170/172Molecular ion peak (M⁺) with a characteristic ~3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.
128/130Loss of ketene (CH₂=C=O) from the molecular ion, a common fragmentation pathway for acetates.[4]
99Loss of the acetyl group and chlorine.
43Acetyl cation (CH₃CO⁺), often a base peak.

Fragmentation Pathway:

Fragmentation_Pathway M [C₈H₇ClO₂]⁺˙ m/z = 170/172 M_minus_ketene [C₆H₅ClO]⁺˙ m/z = 128/130 M->M_minus_ketene - CH₂CO acetyl_cation [CH₃CO]⁺ m/z = 43 M->acetyl_cation - C₆H₄ClO˙

Fig. 2: Predicted primary fragmentation pathway of o-chlorophenyl acetate in EI-MS.

Potential Applications in Drug Development and Biological Activity

While there is limited direct research on the biological activities of o-chlorophenyl acetate, its structural motifs are present in various biologically active molecules. This section explores potential areas of interest based on related compounds.

Precursor for Biologically Active Molecules

o-Chlorophenyl acetate can serve as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of 2-(2-chlorophenyl)acetohydrazide have been investigated for their antimicrobial, anticonvulsant, and anticancer activities.[5][6] Additionally, o-chlorophenyl substituted pyrimidines have been developed as potent Aurora kinase inhibitors, which are targets in cancer therapy.[7]

Potential as an Esterase Inhibitor

Given its ester structure, o-chlorophenyl acetate could potentially act as an inhibitor of esterase enzymes.[8][9][10][11] Esterase inhibitors are of interest in pharmacology for their ability to modulate the metabolism of ester-containing drugs and for their potential therapeutic effects in various diseases. Further investigation would be required to determine its potency and selectivity for different esterases.

Anti-inflammatory and Cytotoxic Potential

Compounds containing a chlorophenyl group are found in a number of anti-inflammatory and cytotoxic agents.[12][13][14] The electronic and lipophilic properties imparted by the chlorine atom can influence a molecule's interaction with biological targets. While speculative, o-chlorophenyl acetate could be investigated for such activities. Standard in vitro assays, such as cytotoxicity assays against various cancer cell lines (e.g., MTT or LDH release assays), could be employed to screen for potential anticancer effects.[15][16][17][18][19] Similarly, its anti-inflammatory potential could be assessed using assays that measure the inhibition of inflammatory mediators.

Conclusion

o-Chlorophenyl acetate is a readily synthesizable organic compound with well-defined, albeit largely predicted, physicochemical and spectroscopic properties. While direct biological data is currently lacking, its structural relationship to known bioactive molecules suggests potential avenues for future research, particularly in the areas of medicinal chemistry as a synthetic intermediate and in screening for novel biological activities. This technical guide provides a foundational understanding of o-chlorophenyl acetate for researchers and professionals in the field of drug discovery and development. Further experimental validation of the properties and activities discussed herein is warranted.

References

Technical Guide: 2-Chlorophenyl Acetate (CAS No. 4525-75-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 2-Chlorophenyl acetate. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals in research and development.

Chemical Identification and Physical Properties

This compound is an aromatic ester characterized by a chlorophenyl group attached to an acetate moiety.[1] It is typically a colorless to pale yellow liquid with a sweet, floral odor.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 4525-75-1[1][2][3]
Molecular Formula C₈H₇ClO₂[1][2][4]
Molecular Weight 170.59 g/mol [2][4]
IUPAC Name (2-chlorophenyl) acetate[2]
Synonyms Acetic acid, 2-chlorophenyl ester; o-Chlorophenyl acetate; 1-Acetoxy-2-chlorobenzene[1]
InChI Key CJPVPOYTTALCNX-UHFFFAOYSA-N[1][2]
SMILES CC(=O)OC1=CC=CC=C1Cl[1]

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Physical State Liquid
Appearance Colorless to light yellow clear liquid[1]
Odor Sweet, floral[1]
Boiling Point 103 °C at 15 mmHg[5]
Melting Point -20 °C[5]
Density 1.22 g/cm³[5]
Flash Point 107 °C[5]
Solubility Moderately soluble in organic solvents, limited solubility in water.[1]
Refractive Index 1.52[5]

Safety and Hazard Information

The GHS classification for this compound indicates that it is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6]

Table 3: GHS Classification of this compound

Hazard ClassHazard CategoryHazard StatementSource
Acute toxicity, OralCategory 4H302: Harmful if swallowed[6]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[6]
Serious eye damage/eye irritationCategory 2H319: Causes serious eye irritation[6]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[6]

Table 4: Precautionary Statements for this compound

CodeStatementSource
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[7]
P264Wash skin thoroughly after handling.[6]
P270Do not eat, drink or smoke when using this product.[6]
P271Use only outdoors or in a well-ventilated area.[6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6]
P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.[6]
P302+P352IF ON SKIN: Wash with plenty of water.[6]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[6]
P405Store locked up.[7]
P501Dispose of contents/container in accordance with local regulations.[7]

Toxicological Data

There is a notable lack of publicly available quantitative toxicological data for this compound. Most safety data sheets indicate that the toxicological properties have not been fully investigated and report "no data available" for metrics such as LD50 and LC50.[6][8]

Table 5: Acute Toxicity Data for this compound

RouteSpeciesValueSource
OralData Not Available-
DermalData Not Available-
InhalationData Not Available-

Table 6: Occupational Exposure Limits for this compound

OrganizationLimitValueSource
OSHA (PEL)Data Not Available-
ACGIH (TLV)Data Not Available-
NIOSH (REL)Data Not Available-

Experimental Protocols

Due to the absence of specific toxicological studies for this compound, this section outlines the standard experimental protocols that would be employed to determine its acute oral toxicity and skin irritation potential.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure with the use of a limited number of animals.[9][10][11][12]

Methodology:

  • Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats are typically used.[9]

  • Housing and Fasting: Animals are acclimatized to laboratory conditions for at least five days. They are fasted prior to dosing (food, but not water, is withheld overnight).[9]

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume should generally not exceed 1 mL/100g of body weight for rodents.[9]

  • Stepwise Dosing: The test proceeds in a stepwise manner using a minimum number of animals per step. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The outcome of dosing at one step determines the dose for the next step.[12]

  • Observations: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.[12]

  • Endpoint: The method allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[9]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro method assesses the skin irritation potential of a substance by using a reconstructed human epidermis model, which mimics the properties of the upper layers of human skin.[13][14][15]

Methodology:

  • Test System: A three-dimensional reconstructed human epidermis (RhE) model, such as EpiDerm™, is used.[14][15]

  • Application of Substance: The test substance is applied topically to the surface of the RhE tissue.[16]

  • Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).[13]

  • Viability Assessment: Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is then quantified colorimetrically.[15][17]

  • Endpoint: A substance is identified as an irritant if the tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to the negative control.[13][14]

Handling, Storage, and Emergency Procedures

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_spill Spill Response cluster_exposure Exposure Response start_end start_end process process decision decision prevention prevention response response start Start: Handling this compound hazard_id 1. Hazard Identification (Review SDS: Harmful if swallowed, Skin/Eye Irritant) start->hazard_id ppe 2. Personal Protective Equipment (PPE) - Chemical resistant gloves - Safety goggles/face shield - Lab coat hazard_id->ppe eng_controls 3. Engineering Controls - Use in a chemical fume hood - Ensure adequate ventilation ppe->eng_controls handling 4. Safe Handling Practices - Avoid contact with skin, eyes, and clothing - Avoid inhalation of vapors - No eating, drinking, or smoking eng_controls->handling storage 5. Storage - Tightly closed container - Cool, dry, well-ventilated area - Away from incompatible materials (e.g., strong oxidizing agents) handling->storage spill_check Spill or Exposure? storage->spill_check spill_response Spill Response spill_check->spill_response Spill exposure_response Exposure Response spill_check->exposure_response Exposure waste_disposal 6. Waste Disposal - Dispose of as hazardous waste according to local regulations spill_check->waste_disposal No spill_contain Contain spill with inert absorbent material spill_response->spill_contain skin_contact Skin Contact: Remove contaminated clothing, flush skin with water for 15 min exposure_response->skin_contact eye_contact Eye Contact: Flush eyes with water for 15 min, seek medical attention exposure_response->eye_contact inhalation Inhalation: Move to fresh air, seek medical attention exposure_response->inhalation ingestion Ingestion: Do NOT induce vomiting, seek immediate medical attention exposure_response->ingestion spill_collect Collect into a suitable container for disposal spill_contain->spill_collect spill_decon Decontaminate area spill_collect->spill_decon spill_decon->waste_disposal end End: Procedure Complete waste_disposal->end

Caption: Safe handling workflow for this compound.

Spill and Leak Procedures

In the event of a spill, the following procedures should be followed:

  • Notification: Immediately alert personnel in the vicinity.[18]

  • Ventilation: Ensure the area is well-ventilated and control all sources of ignition.[18]

  • Containment: Dike the spill with an inert absorbent material such as sand, earth, or vermiculite to prevent it from spreading.[19][20]

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[20][21]

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.[20]

  • Personal Protection: Wear appropriate personal protective equipment (PPE), including respiratory protection if necessary, during the cleanup process.[18]

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[6] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][8]

References

An In-depth Technical Guide to the Solubility of 2-Chlorophenyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chlorophenyl acetate in various organic solvents. Due to a lack of specific quantitative data in publicly available literature for this compound, this document leverages detailed experimental data for the structurally similar compound, 2-Chlorophenylacetic acid, as a close proxy to provide valuable insights for researchers. The principles and methodologies described herein are directly applicable to the study of this compound.

Solubility Profile of this compound

This compound is qualitatively described as being highly soluble in common organic solvents and moderately soluble in water.[1] The presence of the polar acetyl group allows for some interaction with polar solvents, while the chlorinated phenyl ring contributes to its solubility in less polar organic environments.[1] Factors such as temperature and the specific intermolecular forces between the solute and solvent play a crucial role in its dissolution behavior.[1]

Quantitative Solubility Data (Proxy Data)

Table 1: Solubility Order of 2-Chlorophenylacetic Acid in Various Organic Solvents [2]

Solubility RankingSolventSolvent Class
Highest 2-ButanoneKetone
AcetoneKetone
IsopropanolAlcohol (Polar Protic)
Ethyl acetateEster
n-PropanolAlcohol (Polar Protic)
IsobutanolAlcohol (Polar Protic)
n-ButanolAlcohol (Polar Protic)
AcetonitrileNitrile (Polar Aprotic)
TolueneAromatic Hydrocarbon
EthylbenzeneAromatic Hydrocarbon
CyclohexaneAlicyclic Hydrocarbon
Lowest WaterPolar Protic

Note: The solubility of 2-Chlorophenylacetic acid was found to increase with a rise in temperature across all tested solvents.[2]

Experimental Protocols for Solubility Determination

To obtain precise and reproducible quantitative solubility data for this compound, the isothermal saturation method , also known as the shake-flask method, is recommended.[2][5] This is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.

Isothermal Saturation (Shake-Flask) Method

Objective: To determine the maximum amount of a solute that can dissolve in a given amount of a solvent at a constant temperature.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents

  • Analytical balance

  • Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 37 ± 1 °C)

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. A visible excess of solid should remain to ensure saturation.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature.

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. Preliminary tests should be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

  • Analysis:

    • Accurately weigh the collected filtrate to determine its mass.

    • Dilute the filtrate with a suitable solvent to a concentration within the analytical instrument's linear range.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculation of Solubility:

    • From the measured concentration of the diluted sample, calculate the concentration in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as mole fraction (x), mg/mL, or g/100g of solvent.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add Excess Solute (this compound) prep2 Add Known Volume of Solvent prep1->prep2 to vial equilib Agitate at Constant Temp (e.g., 24-72h) prep2->equilib sample Withdraw & Filter Supernatant equilib->sample analyze Analyze Concentration (e.g., HPLC) sample->analyze result Calculate Solubility analyze->result

Experimental workflow for solubility determination.
Logical Relationships in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is based on the polarity of the solute and the solvent and the resulting intermolecular forces.

solubility_logic solute Solute Properties (e.g., this compound) solute_polarity Polarity solute->solute_polarity solvent Solvent Properties solvent_polarity Polarity solvent->solvent_polarity match Similar Polarity ('Like dissolves Like') solute_polarity->match solvent_polarity->match strong_imf Strong Solute-Solvent Intermolecular Forces match->strong_imf high_sol High Solubility strong_imf->high_sol

Logical relationship between molecular properties and solubility.

References

An In-Depth Technical Guide to the Stability and Storage of 2-Chlorophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability profile of 2-Chlorophenyl acetate, a key intermediate in various synthetic processes. Understanding its stability under different environmental conditions is crucial for ensuring the integrity, purity, and shelf-life of this compound and the final products derived from it. This document outlines its degradation pathways, recommended storage conditions, and detailed analytical methodologies for stability assessment.

Chemical Stability Profile

This compound is susceptible to degradation primarily through hydrolysis, which can be catalyzed by both acidic and basic conditions. The presence of the electron-withdrawing chloro group on the phenyl ring influences the reactivity of the ester linkage. The stability is also affected by temperature and, to a lesser extent, by light and oxidative stress.

pH-Dependent Hydrolysis

The principal degradation pathway for this compound is hydrolysis of the ester bond, yielding 2-chlorophenol and acetic acid. The rate of this reaction is significantly dependent on the pH of the medium.

  • Acidic Conditions: Under acidic conditions, the hydrolysis proceeds via a specific acid-catalyzed mechanism. The reaction rate is generally slow in moderately acidic environments.

  • Neutral Conditions: In neutral aqueous solutions, the spontaneous hydrolysis of this compound is slow.

  • Alkaline Conditions: The rate of hydrolysis is significantly accelerated under alkaline conditions due to the nucleophilic attack of hydroxide ions on the carbonyl carbon of the ester. The rate of hydrolysis for substituted phenyl esters is generally in the order of p-chlorophenyl > phenyl > p-tolyl, indicating that electron-withdrawing substituents like chlorine increase the susceptibility to hydrolysis.[1]

Thermal Stability

Elevated temperatures accelerate the rate of hydrolysis and other potential degradation pathways. As a general principle, reaction rates, including degradation, increase with temperature. The specific impact of temperature on the degradation rate can be quantified by determining the activation energy through kinetic studies at various temperatures.

Photostability

While esters are not typically highly susceptible to photodegradation, exposure to high-intensity light, particularly in the presence of photosensitizers, could potentially lead to degradation. Photostability studies are recommended to ascertain the impact of light on the long-term stability of this compound.

Oxidative Stability

This compound is generally stable to oxidation under normal storage conditions. However, forced degradation studies using strong oxidizing agents are necessary to fully characterize its oxidative stability profile and identify any potential degradation products.

Recommended Storage Conditions

To ensure the long-term stability and maintain the purity of this compound, the following storage conditions are recommended:

ParameterRecommendation
Temperature Store in a cool place, ideally between 2-8 °C. Avoid freezing.
Light Store in a light-resistant container to protect from photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and oxygen.
Container Use a tightly sealed, non-reactive container (e.g., amber glass) to prevent contamination and degradation.
Moisture Protect from moisture to prevent hydrolysis.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[2][3] These studies also help in developing and validating stability-indicating analytical methods.

General Protocol for Forced Degradation

A general protocol for conducting forced degradation studies on this compound is outlined below. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without significant secondary degradation.

Stress ConditionProposed Experimental Setup
Acid Hydrolysis Dissolve this compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis Dissolve this compound in a suitable solvent and treat with 0.1 M NaOH at room temperature for 1 hour.
Oxidative Degradation Dissolve this compound in a suitable solvent and treat with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid compound to 70 °C for 48 hours.
Photodegradation Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Samples should be taken at appropriate time points and analyzed by a stability-indicating HPLC method. A control sample, stored under recommended conditions, should be analyzed concurrently.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for the accurate quantification of this compound and the detection of its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique.

Proposed HPLC Method

The following is a proposed starting point for a stability-indicating RP-HPLC method, which should be optimized and validated according to ICH guidelines.

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Method Validation

The proposed HPLC method must be validated to demonstrate its suitability for its intended purpose. The validation should include the following parameters as per ICH Q2(R1) guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from any degradation product peaks in the forced degradation samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizations

Signaling Pathways and Workflows

Hydrolysis_Pathway This compound This compound 2-Chlorophenol 2-Chlorophenol This compound->2-Chlorophenol Hydrolysis Acetic Acid Acetic Acid This compound->Acetic Acid Hydrolysis H2O_H H2O, H+ H2O_H->this compound H2O_OH H2O, OH- H2O_OH->this compound Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photo Photo->Analysis 2-CPA_Sample This compound Sample 2-CPA_Sample->Acid 2-CPA_Sample->Base 2-CPA_Sample->Oxidation 2-CPA_Sample->Thermal 2-CPA_Sample->Photo Data Stability Profile & Degradation Products Analysis->Data

References

Methodological & Application

Application Note: Synthesis of 2-Chlorophenyl Acetate from 2-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 2-Chlorophenyl acetate via the acetylation of 2-chlorophenol. The procedure employs acetic anhydride as the acetylating agent in the presence of a base catalyst. This application note includes a comprehensive experimental protocol, a summary of quantitative data, a visual workflow diagram, and safety guidelines to ensure efficient and safe synthesis in a laboratory setting.

Introduction

This compound is an organic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The acetylation of phenols is a fundamental and widely used transformation in organic chemistry to protect hydroxyl groups or to synthesize acetate esters. The protocol described herein details the O-acetylation of 2-chlorophenol using acetic anhydride. The reaction proceeds by nucleophilic acyl substitution, where the phenoxide ion, generated in situ under basic conditions, attacks the electrophilic carbonyl carbon of acetic anhydride.

Reaction Scheme

Reaction Scheme

Figure 1. Overall reaction for the synthesis of this compound from 2-chlorophenol using acetic anhydride.

Quantitative Data Summary

The following table summarizes the typical reactants, reagents, and expected yield for the laboratory-scale synthesis of this compound.

Reactant/Reagent/Product Molecular Weight ( g/mol ) Typical Amount Moles (mmol) Molar Ratio
2-Chlorophenol128.5610.0 g77.81.0
Acetic Anhydride102.0911.9 g (11.0 mL)116.71.5
Pyridine (Catalyst/Base)79.109.2 g (9.4 mL)116.71.5
Dichloromethane (Solvent)84.93100 mL--
This compound (Product)170.59--Theoretical Yield: 13.3 g

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis, from the initial reaction setup to the final purification of the product.

Synthesis_Workflow Figure 2. Experimental workflow for the synthesis of this compound. A Reaction Setup: Dissolve 2-chlorophenol and pyridine in dichloromethane (DCM). B Addition of Reagent: Add acetic anhydride dropwise to the solution at 0°C. A->B Cool C Reaction: Stir the mixture at room temperature and monitor by TLC. B->C Warm to RT D Quenching: Pour the reaction mixture into cold 1M HCl. C->D Reaction Complete E Extraction: Separate the organic layer. Extract aqueous layer with DCM. D->E F Washing: Combine organic layers and wash with: 1. Saturated NaHCO3 solution 2. Brine E->F G Drying & Filtration: Dry the organic layer over anhydrous Na2SO4 and filter. F->G H Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. G->H I Purification: Purify the crude product by vacuum distillation. H->I J Final Product: Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on standard laboratory procedures for the acetylation of phenols.

5.1 Materials and Equipment

  • Chemicals:

    • 2-Chlorophenol (≥99%)

    • Acetic Anhydride (≥99%)

    • Pyridine (anhydrous, ≥99.8%)

    • Dichloromethane (DCM, anhydrous, ≥99.8%)

    • Hydrochloric Acid (HCl), 1M solution

    • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

    • Sodium Chloride (NaCl), saturated aqueous solution (Brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • TLC plates (silica gel 60 F₂₅₄)

  • Equipment:

    • Round-bottom flask (250 mL) with a magnetic stir bar

    • Dropping funnel

    • Ice bath

    • Magnetic stirrer

    • Separatory funnel (500 mL)

    • Rotary evaporator

    • Vacuum distillation apparatus

    • Standard laboratory glassware

5.2 Procedure

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 2-chlorophenol (10.0 g, 77.8 mmol). Dissolve it in 100 mL of anhydrous dichloromethane.

  • Addition of Base: Add pyridine (9.4 mL, 116.7 mmol) to the solution. Cool the flask in an ice bath to 0°C with continuous stirring.

  • Addition of Acetylating Agent: Transfer acetic anhydride (11.0 mL, 116.7 mmol) to a dropping funnel and add it dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 100 mL of cold 1M HCl solution to neutralize the pyridine.

    • Separate the organic layer. Wash the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine all organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to remove excess acetic acid) and 50 mL of brine.[1][2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

5.3 Purification

The crude this compound can be purified by vacuum distillation to yield a clear, colorless liquid.

5.4 Characterization

The identity and purity of the final product can be confirmed using spectroscopic methods.

  • Infrared (IR) Spectroscopy: The formation of the ester is confirmed by the disappearance of the broad O-H stretching band of the starting phenol (around 3400 cm⁻¹) and the appearance of a strong carbonyl (C=O) stretching peak for the ester group, typically in the region of 1730-1700 cm⁻¹.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and confirm its molecular weight (170.59 g/mol ).[4][5]

Safety and Handling Precautions

  • 2-Chlorophenol: Toxic and corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Acetic Anhydride: Corrosive and a lachrymator. Reacts with water. Handle with care in a fume hood.

  • Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation. Has an unpleasant odor.[2] Always handle in a fume hood.

  • Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated area.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this experiment.

References

Application Notes and Protocols for the Synthesis of 2-Chlorophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 2-chlorophenyl acetate. The described method is an esterification reaction involving the acetylation of 2-chlorophenol using acetic anhydride with pyridine as a catalyst. This protocol is designed to be a reliable and reproducible method for obtaining this compound in high yield. Included are detailed experimental procedures, a summary of quantitative data, and a characterization guide for the final product.

Introduction

This compound is an organic compound that can serve as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical products. Its synthesis is typically achieved through the esterification of 2-chlorophenol. The protocol detailed herein describes a common and efficient method for this transformation using acetic anhydride as the acetylating agent and pyridine as a catalyst and solvent. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

2-Chlorophenol + Acetic Anhydride → this compound + Acetic Acid

Catalyst: Pyridine

Quantitative Data Summary

The following table summarizes the reactants, their molar equivalents, and the anticipated yield for the synthesis of this compound. The yield is based on a similar reported synthesis of p-chlorophenyl acetate.[1]

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Molar RatioAmountReported Yield (%)
2-Chlorophenol128.561.01.0128.56 g-
Acetic Anhydride102.091.21.2122.51 g (113.4 mL)-
Pyridine79.10-(Solvent)100 mL-
This compound 170.59 ---~93

Experimental Protocol

This protocol is adapted from a procedure for the synthesis of p-chlorophenyl acetate.[1]

Materials
  • 2-Chlorophenol (1.0 mol, 128.56 g)

  • Acetic Anhydride (1.2 mol, 122.51 g, 113.4 mL)

  • Pyridine (100 mL)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • 5% Hydrochloric Acid

Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (1 L)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum filtration apparatus

Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 2-chlorophenol (1.0 mol, 128.56 g).

  • Addition of Reagents: To the flask, add pyridine (100 mL) followed by the slow addition of acetic anhydride (1.2 mol, 113.4 mL).

  • Reaction Conditions: The reaction mixture is stirred and gently heated to a temperature of 40-50°C. The reaction is exothermic and the temperature should be monitored. Maintain the reaction at this temperature for 2 hours.

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of cold water with stirring.

  • Extraction: Transfer the aqueous mixture to a 1 L separatory funnel and extract the product with diethyl ether (3 x 150 mL).

  • Washing: Combine the organic layers and wash successively with 5% hydrochloric acid (2 x 100 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 100 mL) to remove unreacted acetic anhydride and acetic acid, and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong carbonyl (C=O) stretching vibration around 1765 cm⁻¹ and C-O stretching vibrations in the region of 1200-1300 cm⁻¹.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon, and the methyl carbon of the acetate group.

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound Workflow A 1. Add 2-Chlorophenol and Pyridine to a reaction flask B 2. Slowly add Acetic Anhydride A->B C 3. Heat and stir the mixture at 40-50°C for 2 hours B->C D 4. Cool to room temperature and quench with cold water C->D E 5. Extract with Diethyl Ether D->E F 6. Wash organic layer with 5% HCl, Sat. NaHCO3, and Brine E->F G 7. Dry over Anhydrous MgSO4 and filter F->G H 8. Concentrate under reduced pressure G->H I 9. Purify by vacuum distillation H->I J 10. Characterize this compound (IR, NMR) I->J

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Esterification of 2-Chlorophenol with Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of phenols is a fundamental reaction in organic synthesis, yielding valuable ester derivatives. The acetylation of 2-chlorophenol with acetic anhydride produces 2-chlorophenyl acetate, a significant intermediate in the synthesis of various organic compounds, including pharmaceuticals. The presence of the chloro- and ester functional groups makes it a versatile building block for the introduction of the 2-chlorophenoxy moiety in more complex molecules. Notably, derivatives of chlorophenyl acetate are utilized as key intermediates in the synthesis of important drugs, such as the antiplatelet agent Clopidogrel.[1]

This document provides detailed protocols for the synthesis of this compound via pyridine-catalyzed and catalyst-free methods. It also includes a summary of key quantitative data and a discussion of its applications in drug development.

Data Presentation

A summary of the key quantitative data for the product, this compound, is provided in the table below for easy reference and comparison.

ParameterValue
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 227-228 °C
¹H NMR (CDCl₃) δ 7.45 (dd, J=7.9, 1.6 Hz, 1H), 7.30-7.25 (m, 2H), 7.15 (td, J=7.8, 1.6 Hz, 1H), 2.39 (s, 3H)
¹³C NMR (CDCl₃) δ 168.8, 147.2, 130.4, 127.5, 127.1, 125.9, 122.9, 20.8
IR (liquid film) ν (cm⁻¹): 3070 (Ar-H), 1771 (C=O, ester), 1589, 1479 (C=C, aromatic), 1370 (C-H, CH₃), 1195 (C-O, ester), 750 (C-Cl)[2]

Experimental Protocols

Two common methods for the esterification of 2-chlorophenol with acetic anhydride are detailed below.

Protocol 1: Pyridine-Catalyzed Esterification

This protocol is adapted from a general procedure for the acetylation of phenols.[3]

Materials:

  • 2-Chlorophenol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (or Ethyl Acetate)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chlorophenol (1.0 eq) in pyridine (2-10 mL per mmol of phenol) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this, add acetic anhydride (1.5–2.0 eq) dropwise while stirring.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of methanol.

  • Work-up:

    • Co-evaporate the reaction mixture with toluene to remove most of the pyridine.

    • Dilute the residue with dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound. The product can be further purified by vacuum distillation.

Expected Yield: A similar reaction with p-chlorophenol yielded 93% of the corresponding acetate.[3]

Protocol 2: Catalyst-Free Esterification

This method provides a simpler and more environmentally friendly alternative.

Materials:

  • 2-Chlorophenol

  • Acetic anhydride

  • Dichloromethane (or other suitable organic solvent)

  • 5% Hydrochloric acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, mix 2-chlorophenol (1.0 eq) and acetic anhydride (2.0 eq). A solvent such as dichloromethane can be used, or the reaction can be run neat.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Work-up:

    • After completion of the reaction, add the reaction mixture to a separatory funnel containing diethyl ether or other suitable organic solvent.

    • Wash the organic layer successively with 5% HCl, 5% NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and evaporate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the pyridine-catalyzed synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 2-Chlorophenol + Pyridine reaction Stir at 0°C to RT start->reaction 1. Dissolve reagent Acetic Anhydride reagent->reaction 2. Add dropwise quench Quench with Methanol reaction->quench evaporate Co-evaporate with Toluene quench->evaporate extract Dilute with CH2Cl2 evaporate->extract wash Wash with: 1. 1M HCl 2. H2O 3. NaHCO3 (aq) 4. Brine extract->wash dry Dry over Na2SO4 wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate distill Vacuum Distillation concentrate->distill product This compound distill->product

Caption: Experimental workflow for the pyridine-catalyzed synthesis of this compound.

Applications in Drug Development

This compound and its derivatives are valuable building blocks in the pharmaceutical industry. The 2-chlorophenyl moiety is present in several active pharmaceutical ingredients (APIs). A prominent example is the synthesis of Clopidogrel, a widely used antiplatelet medication.[1] In the synthesis of Clopidogrel, intermediates containing the methyl α-amino-(2-chlorophenyl)acetate structure are crucial.[4][5] The synthesis of these intermediates often starts from precursors that can be derived from 2-chlorophenol or related compounds. The ester functionality in this compound allows for further chemical transformations, making it a versatile starting material for the construction of more complex molecular architectures required for drug candidates.

Safety Information

  • 2-Chlorophenol: Toxic and corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts violently with water.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

References

Application Note and Protocol: Purification of 2-Chlorophenyl Acetate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2-Chlorophenyl acetate, a white crystalline solid, utilizing the recrystallization technique. Recrystallization is a fundamental method for purifying solid organic compounds.[1][2] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling, leaving impurities behind in the solution.[2][3] This application note outlines the principles of solvent selection, a step-by-step experimental protocol, and a workflow diagram for the successful purification of this compound.

Introduction to Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent. An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have a high solubility at an elevated temperature.[1][4] Conversely, impurities should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures.[4] As a hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.

Solubility of this compound

This compound is a white crystalline solid.[5] Its solubility is a critical factor in selecting an appropriate solvent for recrystallization. The polarity of the acetyl group in this compound allows for some solubility in polar solvents, while its aromatic ring lends itself to solubility in organic solvents.[5] The solubility of this compound is temperature-dependent, generally increasing with a rise in temperature.[5]

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventChemical FormulaPolaritySolubility at Room TemperatureSolubility at Elevated Temperature
WaterH₂OHighModerately Soluble[5]Increased Solubility
EthanolC₂H₅OHHighHighly Soluble[5]Very High Solubility
AcetoneC₃H₆OMediumHighly Soluble[5]Very High Solubility
Diethyl Ether(C₂H₅)₂OLowHighly Soluble[5]Very High Solubility

Note: This table is based on general solubility characteristics. It is crucial to perform small-scale solubility tests to determine the optimal solvent for a specific sample of this compound, as impurity profiles can vary.

Experimental Protocol: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization. Based on the solubility data, a mixed solvent system of ethanol and water is proposed to achieve optimal purification. Ethanol is a good solvent for this compound, while water can act as an anti-solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Pasteur pipettes

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of hot ethanol (e.g., 20 mL) to the flask while heating on a hot plate with gentle stirring.

    • Continue to add hot ethanol in small portions until the this compound is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal (e.g., 0.1 g).

    • Gently swirl the flask and reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional, if charcoal or insoluble impurities are present):

    • Pre-heat a second Erlenmeyer flask and a gravity funnel with fluted filter paper on the hot plate.

    • Quickly filter the hot solution to remove the activated charcoal and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Allow the clear, hot solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture (e.g., 1:1 v/v) to remove any adhering mother liquor containing impurities.

  • Drying:

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.

  • Analysis:

    • Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent recovery of the purified product.

Experimental Workflow

Recrystallization_Workflow Workflow for the Recrystallization of this compound cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation & Analysis start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize cool Cool to Room Temperature dissolve->cool If no decolorization/ hot filtration needed hot_filter Hot Gravity Filtration (Optional) decolorize->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry analyze Analyze Purity (e.g., Melting Point) dry->analyze end Pure this compound analyze->end

Caption: Experimental workflow for the purification of this compound.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly. Try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Evaporate some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also induce crystallization.[6]

  • Low Recovery: This can be caused by using too much solvent, premature crystallization during hot filtration, or incomplete crystallization. Ensure the minimum amount of hot solvent is used and that the solution is adequately cooled.

References

Application Notes: Analytical Characterization of 2-Chlorophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chlorophenyl acetate is an organic compound that can serve as an intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Thorough analytical characterization is essential to confirm its identity, purity, and stability, ensuring the quality and safety of downstream products. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound, intended for researchers, scientists, and drug development professionals.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and quantity of different nuclei.

1.1.1 Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~168 ppmCarbonyl carbon (C=O)
~147 ppmC-O (aromatic)
~130 ppmC-Cl (aromatic)
~129 ppmAromatic CH
~127 ppmAromatic CH
~123 ppmAromatic CH
~21 ppmMethyl carbon (-CH₃)
Note: Data derived from typical values for similar structures and publicly available spectral data.[1][2]

1.1.2 Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program.

    • Set a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum using a proton-decoupled pulse program.

    • A higher number of scans will be required compared to ¹H NMR to achieve adequate signal intensity.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Interpretation: Analyze the chemical shifts, multiplicities (for ¹H), and integrations to confirm the structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

1.2.1 Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3070-3010 cm⁻¹C-H StretchAromatic C-H
~2980-2940 cm⁻¹C-H StretchMethyl (-CH₃)
~1765 cm⁻¹C=O StretchEster Carbonyl
~1590-1475 cm⁻¹C=C StretchAromatic Ring
~1200 cm⁻¹C-O StretchEster Linkage
~750 cm⁻¹C-H Bend (out-of-plane)Ortho-disubstituted Benzene
~780 cm⁻¹C-Cl StretchAryl Chloride
Note: Data compiled from public spectral databases.[3][4]

1.2.2 Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small drop of liquid this compound or a few milligrams of the solid compound directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric and instrument-related absorptions.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction if necessary and label the major peaks.

  • Data Interpretation: Compare the observed absorption bands with known correlation tables to identify the functional groups and confirm the compound's identity.

Mass Spectrometry (MS)

MS is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and provides information about the molecular weight and fragmentation pattern of the analyte. It is often coupled with Gas Chromatography (GC-MS).[5]

1.3.1 Key Mass Spectrometry Fragments (Electron Ionization)

Mass-to-Charge (m/z)Fragment Ion Assignment
170/172Molecular Ion [M]⁺ and [M+2]⁺ (due to ³⁵Cl/³⁷Cl)
128/130[M - C₂H₂O]⁺, loss of ketene from the molecular ion
99[C₆H₄Cl]⁺, chlorophenyl fragment
43[CH₃CO]⁺, acetyl cation
Note: Fragmentation data is based on typical EI-MS patterns and spectral databases.[2][6]

1.3.2 Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a standard GC-MS system.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Interpretation: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion (including the characteristic isotopic pattern for chlorine) and key fragment ions to confirm the structure.

Analytical_Characterization_Workflow Diagram 1: General Analytical Characterization Workflow cluster_0 Sample Receipt & Preparation cluster_1 Analysis cluster_2 Data Review & Reporting Sample Receive Sample (this compound) Prepare Prepare Solutions (for NMR, GC, HPLC) Sample->Prepare Spectroscopy Spectroscopic ID (NMR, IR, MS) Prepare->Spectroscopy Chromatography Chromatographic Purity (GC, HPLC) Prepare->Chromatography Data_Analysis Analyze & Interpret Data Spectroscopy->Data_Analysis Chromatography->Data_Analysis Report Generate Certificate of Analysis (CoA) Data_Analysis->Report

Diagram 1: General workflow for analytical characterization.

Chromatographic Characterization

Chromatographic methods are essential for separating this compound from impurities and determining its purity.

Gas Chromatography (GC)

GC is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound.

2.1.1 GC Retention Data

Column TypeKovats Retention Index
Standard Non-Polar1166 - 1199
Standard Polar1829
Note: Data sourced from the NIST Mass Spectrometry Data Center.[2]

2.1.2 Experimental Protocol: GC Purity Analysis

  • Sample Preparation: Accurately prepare a solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).

  • GC Conditions:

    • Column: Use a capillary column suitable for general-purpose analysis (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).

    • Inlet: Split injection (e.g., 50:1 split ratio) at 250 °C.

    • Carrier Gas: Helium or Nitrogen at a constant flow.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • Detector: FID at 300 °C.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of this compound using the area percent method. The main peak's area is expressed as a percentage of the total area of all integrated peaks.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for purity assessment and quantification of non-volatile or thermally labile compounds. For this compound, a reversed-phase method is appropriate.

2.2.1 Experimental Protocol: HPLC Purity Analysis

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of this compound in the mobile phase diluent (e.g., acetonitrile/water mixture) at 1.0 mg/mL.

    • Prepare the sample for analysis by dissolving it in the diluent to a final concentration of approximately 1.0 mg/mL.

  • Instrumentation: Use an HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7][8]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, replace any non-volatile buffer with formic acid (e.g., 0.1%).[9]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.[8]

    • Detection: UV at 225 nm.[8]

    • Injection Volume: 10 µL.

  • Data Analysis: As with GC, calculate the purity based on the relative peak area (area percent) in the chromatogram. For quantitative analysis, a calibration curve should be generated using standards of known concentrations.

Chromatographic_Purity_Workflow Diagram 2: Chromatographic Purity Analysis Workflow cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) Input Sample Solution (1 mg/mL) GC_Inject Inject into GC-FID Input->GC_Inject HPLC_Inject Inject into HPLC-UV Input->HPLC_Inject GC_Separate Separate on Capillary Column GC_Inject->GC_Separate GC_Detect Detect with FID GC_Separate->GC_Detect Output Chromatogram GC_Detect->Output HPLC_Separate Separate on C18 Column HPLC_Inject->HPLC_Separate HPLC_Detect Detect with UV HPLC_Separate->HPLC_Detect HPLC_Detect->Output Analysis Integrate Peaks & Calculate Area % Purity Output->Analysis

Diagram 2: Workflow for purity assessment via GC and HPLC.

References

Application Note: Analysis of 2-Chlorophenyl Acetate using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 2-chlorophenyl acetate using mass spectrometry, with a focus on gas chromatography-mass spectrometry (GC-MS). It includes a summary of its mass spectral data, a proposed fragmentation pathway, and a comprehensive experimental protocol for its detection and characterization. This information is critical for researchers involved in the synthesis, metabolism, and safety assessment of compounds containing the this compound moiety.

Introduction

This compound is an organic compound that may be encountered as a synthetic intermediate or a metabolite in drug development and environmental analysis. Accurate identification and quantification of this compound are essential for understanding its chemical behavior, metabolic fate, and potential toxicity. Mass spectrometry, particularly when coupled with gas chromatography, offers a highly sensitive and specific method for the analysis of this compound. This application note outlines the key mass spectral characteristics and provides a robust protocol for its analysis.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions. The presence of a chlorine atom is readily identifiable by the isotopic pattern of chlorine-containing fragments (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes).

Quantitative Data Summary
m/zProposed Fragment IonFormulaRelative Abundance (%)[1]
170/172[M]⁺C₈H₇ClO₂25
128/130[M - C₂H₂O]⁺C₆H₅ClO100 (Base Peak)
99[C₆H₄Cl]⁺C₆H₄Cl15
63[C₅H₃]⁺C₅H₃10
43[CH₃CO]⁺C₂H₃O59

Fragmentation Pathway

Under electron ionization, this compound undergoes fragmentation primarily through the loss of a ketene molecule (C₂H₂O) from the molecular ion, leading to the formation of the base peak at m/z 128/130, which corresponds to the 2-chlorophenol radical cation. Another significant fragmentation is the cleavage of the ester bond to produce the acetyl cation at m/z 43.

fragmentation_pathway M This compound [C₈H₇ClO₂]⁺˙ m/z = 170/172 F1 [C₆H₅ClO]⁺˙ m/z = 128/130 M->F1 - C₂H₂O F2 [C₂H₃O]⁺ m/z = 43 M->F2

Caption: Fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

This protocol provides a general method for the analysis of this compound. Instrument parameters may require optimization for specific matrices and analytical instrumentation.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction (for complex matrices):

    • For liquid samples (e.g., plasma, urine), perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate or dichloromethane.

    • For solid samples, perform a solvent extraction using an appropriate organic solvent, followed by cleanup steps such as solid-phase extraction (SPE) if necessary.

Instrumentation
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and quadrupole mass analysis.

GC-MS Conditions
ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)
Injector Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-300
Scan Mode Full Scan
Data Analysis
  • Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time.

  • Confirm the identity of the peak by comparing the acquired mass spectrum with a reference spectrum or the data provided in this document.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of the target ion (e.g., m/z 128) against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Std_Prep Standard Preparation Injection GC Injection Std_Prep->Injection Sample_Ext Sample Extraction Sample_Ext->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry of this compound provides a clear fragmentation pattern that allows for its unambiguous identification. The provided GC-MS protocol offers a reliable and robust method for the separation and detection of this compound in various sample matrices. This information is valuable for researchers in pharmaceuticals, environmental science, and analytical chemistry who require accurate and sensitive methods for the analysis of halogenated organic compounds.

References

Application Note: FTIR Analysis of 2-Chlorophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 2-Chlorophenyl acetate using Fourier Transform Infrared (FTIR) spectroscopy. It includes information on sample preparation, data acquisition parameters, and the interpretation of the resulting spectrum. A table of expected characteristic vibrational frequencies is provided to aid in the identification of key functional groups. Additionally, this note presents a visual workflow for the experimental process and a diagram illustrating the correlation between the molecular structure and its expected infrared absorptions.

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique "fingerprint" of the compound. This compound is an organic compound containing an ester functional group, an aromatic ring, and a carbon-chlorine bond. FTIR analysis can be employed to confirm the presence of these key structural features, making it a valuable tool in quality control, reaction monitoring, and structural elucidation in the pharmaceutical and chemical industries.

Data Presentation: Characteristic Vibrational Frequencies

The following table summarizes the expected characteristic infrared absorption bands for the functional groups present in this compound. Please note that these are typical ranges, and the exact position of the peaks can be influenced by the molecular environment.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3100 - 3000Aromatic C-HStretchMedium
~2980 - 2850Aliphatic C-H (methyl)StretchMedium
~1765 - 1735Ester C=OStretchStrong
~1600 - 1450Aromatic C=CStretchMedium to Weak
~1370C-H (methyl)BendMedium
~1300 - 1000C-O (ester)StretchStrong
~840 - 600C-ClStretchStrong to Medium
~770 - 735Aromatic C-HOut-of-plane Bend (ortho-disubstituted)Strong

Experimental Protocols

This section details the methodology for performing FTIR analysis on a liquid sample of this compound.

Sample Preparation (Liquid Cell Method)

The transmission method using a liquid cell is a common technique for analyzing pure liquid samples.

Materials:

  • This compound sample

  • FTIR Spectrometer

  • Demountable liquid cell with IR-transparent windows (e.g., NaCl, KBr, or CaF₂)

  • Pasteur pipette or syringe

  • Appropriate solvent for cleaning (e.g., isopropanol, chloroform)[1]

  • Lens tissue

Protocol:

  • Cell Assembly: Ensure the liquid cell and IR windows are clean and dry. Handle the windows by their edges to avoid contamination. Assemble the cell according to the manufacturer's instructions, using an appropriate spacer to achieve the desired path length (typically 0.015 to 0.05 mm for neat liquids).

  • Sample Loading: Using a clean Pasteur pipette or syringe, introduce a few drops of the this compound sample into one of the ports of the liquid cell.[2] Fill the cell until the liquid is free of air bubbles.[3]

  • Cell Sealing: Place the stoppers in the filling ports to seal the cell and prevent leakage or evaporation.

  • Placement in Spectrometer: Carefully place the loaded liquid cell into the sample holder of the FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR)

ATR-FTIR is a convenient alternative that requires minimal sample preparation.

Materials:

  • This compound sample

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Pipette

  • Solvent for cleaning (e.g., isopropanol)

Protocol:

  • Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent like isopropanol. Allow the solvent to fully evaporate.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.[2]

  • Pressure Application (if applicable): If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.

  • Data Acquisition: Proceed with the spectral acquisition.

Instrument Parameters and Data Acquisition

Instrument: A standard benchtop FTIR spectrometer.

Parameters:

  • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹[4]

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[4]

  • Apodization: Happ-Genzel is a commonly used function.

Data Acquisition:

  • Background Scan: Perform a background scan with no sample in the beam path (for transmission) or with a clean ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: Obtain this compound prep_choice Choose Method start->prep_choice liquid_cell Liquid Cell Preparation prep_choice->liquid_cell Transmission atr ATR Preparation prep_choice->atr ATR background Acquire Background Spectrum liquid_cell->background atr->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Spectrum (Baseline Correction, etc.) sample_scan->process interpret Peak Identification & Interpretation process->interpret report Generate Report interpret->report

Caption: Experimental workflow for FTIR analysis.

Structure-Spectrum Correlation

Structure_Spectrum_Correlation cluster_structure This compound Structure cluster_spectrum Expected FTIR Peaks (cm⁻¹) mol C₈H₇ClO₂ node_co_stretch C=O Stretch ~1750 mol->node_co_stretch node_arom_ch_stretch Aromatic C-H Stretch ~3050 mol->node_arom_ch_stretch node_aliph_ch_stretch Aliphatic C-H Stretch ~2950 mol->node_aliph_ch_stretch node_arom_cc_stretch Aromatic C=C Stretch ~1580, 1480 mol->node_arom_cc_stretch node_co_ester_stretch C-O Stretch ~1200 mol->node_co_ester_stretch node_ccl_stretch C-Cl Stretch ~750 mol->node_ccl_stretch

Caption: Correlation of functional groups to expected IR peaks.

References

2-Chlorophenyl Acetate Derivatives as Key Intermediates in Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-chlorophenyl acetate derivatives as pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs). The focus is primarily on the synthesis of the widely-used antiplatelet agent Clopidogrel, with additional information on the synthesis of the antipsychotic drug Asenapine.

Introduction

Derivatives of this compound are versatile building blocks in medicinal chemistry, primarily utilized for the synthesis of complex pharmaceutical compounds. Their chemical structure allows for various modifications, making them ideal starting materials or key intermediates in multi-step synthetic pathways. The most prominent application of these derivatives is in the industrial-scale production of Clopidogrel, a thienopyridine-class antiplatelet agent.

Application in Clopidogrel Synthesis

Methyl (2-chlorophenyl)acetate and its chiral derivatives are crucial for the synthesis of Clopidogrel. The synthesis generally involves the coupling of a this compound moiety with a thienopyridine ring system. One of the key intermediates is (S)-(-)-Methyl α-(2-Thienyl Ethyl Amino)-(2-Chlorophenyl) Acetate Hydrochloride, which is a cornerstone in the production of the final drug substance with high purity (often exceeding 98%).[1]

Synthetic Pathway Overview

A common synthetic route to Clopidogrel involves the reaction of a derivative of methyl (2-chlorophenyl)acetate with 2-thienylethylamine, followed by cyclization. The chirality of the final product is critical for its therapeutic activity, and thus, stereoselective synthesis or resolution of intermediates is a key aspect of the process.

Below is a generalized workflow for the synthesis of Clopidogrel from a this compound derivative.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Methyl_2_chlorophenylacetate Methyl (2-chlorophenyl)acetate Coupling Coupling Reaction Methyl_2_chlorophenylacetate->Coupling Thienylethylamine 2-Thienylethylamine Thienylethylamine->Coupling Resolution Chiral Resolution Coupling->Resolution Formation of racemic intermediate Cyclization Cyclization with Formaldehyde Resolution->Cyclization Isolation of (S)-enantiomer Salt_Formation Salt Formation (bisulfate) Cyclization->Salt_Formation Clopidogrel Clopidogrel Bisulfate Salt_Formation->Clopidogrel

Caption: Generalized workflow for Clopidogrel synthesis.

Quantitative Data for Clopidogrel Synthesis

The following table summarizes key quantitative data for different steps in the synthesis of Clopidogrel, compiled from various sources.

StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)Reference(s)
Resolution of Racemic Amine Racemic methyl-α-amino-(2-chlorophenyl)acetate, L-(+)-tartaric acidMethanol, Acetone20 - 325 - 685 - 93>99[2]
Coupling Reaction (S)-(+)-isomer of amino-(2-chlorophenyl)-acetic acid methyl ester, 2-(2-Thienyl) ethyl tosylateToluene, K2HPO410030--[3]
Cyclization (+)-methyl-α-(2-thienyl ethyl amino)-(2-chloro phenyl)acetate hydrochloride, Formalin (40% aq. formaldehyde)-25 - 3024--[4]
Resolution of Racemic Clopidogrel Racemic Clopidogrel, L-(-)-camphor sulfonic acid monohydrateAcetone, Water301864.999.55
Experimental Protocols

Protocol 1: Resolution of Racemic methyl-α-amino-(2-chlorophenyl)acetate

This protocol is based on a method described in a patent for Clopidogrel synthesis.[2]

  • Preparation: In a suitable reactor, prepare a solution of L-(+)-tartaric acid in methanol.

  • Reaction: To the tartaric acid solution, add a solution of racemic methyl-α-amino-(2-chlorophenyl)acetate (8.0g, 0.04mol) in acetone (16ml) dropwise. A solid precipitate will form during the addition.

  • Stirring: Maintain the reaction mixture at 28-32°C and stir for 5-6 hours.

  • Isolation: Cool the reaction mixture and continue stirring for one hour.

  • Filtration and Drying: Filter the solid product by suction and dry the filter cake to obtain (R)-(-)-2-chlorobenzene glycine methyl ester tartrate. The reported yield is approximately 93%.

Protocol 2: Synthesis of (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate

This protocol is a generalized procedure based on patent literature.[5]

  • Alkalinization and Extraction: Weigh 86g (0.3644mol) of (S)-o-chlorophenylglycine methyl ester hydrochloride and dissolve it in 300ml of pure water in a three-neck flask. Add a solution of 24g of sodium carbonate in 200ml of pure water dropwise at room temperature with stirring to neutralize the solution and free the ester. Extract the product three times with an equal volume of dichloromethane. Wash the combined organic phases three times with water.

  • Concentration: Concentrate the organic phase under reduced pressure to obtain the (S)-o-chlorophenylglycine methyl ester as a concentrated solution.

  • Nucleophilic Substitution: Transfer the concentrated ester to a 2000ml three-neck flask and add 350g of succinonitrile. Heat the mixture to 70°C to dissolve the contents. Add 102.8g of thiophene-2-ethyl p-toluenesulfonate and a mixture of 160g of dipotassium hydrogen phosphate.

  • Reaction: Stir the reaction mixture and monitor its progress.

  • Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the desired product.

Mechanism of Action of Clopidogrel

Clopidogrel is a prodrug that is metabolized in the liver by cytochrome P450 enzymes (primarily CYP2C19) to its active thiol metabolite.[6][7] This active metabolite irreversibly binds to the P2Y12 receptor on platelets, which is a G-protein coupled receptor.[6] By blocking this receptor, the active metabolite prevents adenosine diphosphate (ADP) from binding and initiating a signaling cascade that leads to platelet activation and aggregation.[6] This inhibition of the P2Y12 receptor prevents the downstream activation of the glycoprotein GPIIb/IIIa complex, which is necessary for platelets to bind to fibrinogen and aggregate.[7] The effect of Clopidogrel is irreversible and lasts for the entire lifespan of the platelet (7-10 days).[6][7]

G cluster_drug Clopidogrel Metabolism cluster_platelet Platelet Signaling Clopidogrel_Prodrug Clopidogrel (Prodrug) Active_Metabolite Active Thiol Metabolite Clopidogrel_Prodrug->Active_Metabolite CYP450 (e.g., CYP2C19) P2Y12_Receptor P2Y12 Receptor Active_Metabolite->P2Y12_Receptor Irreversible Inhibition ADP ADP ADP->P2Y12_Receptor Gi_Protein Gi Protein P2Y12_Receptor->Gi_Protein Activation GPIIb_IIIa GPIIb/IIIa Activation P2Y12_Receptor->GPIIb_IIIa Signal Cascade Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP cAMP->GPIIb_IIIa Inhibition Platelet_Aggregation Platelet Aggregation GPIIb_IIIa->Platelet_Aggregation

Caption: Clopidogrel's mechanism of action on the P2Y12 receptor.

Application in Asenapine Synthesis

2-(2-(4-chlorophenyl)phenyl)acetic acid, a derivative related to this compound, serves as a key intermediate in the synthesis of the antipsychotic drug Asenapine. The synthesis involves a multi-step process where this intermediate is transformed into the final tricyclic structure of Asenapine.

Synthetic Pathway Overview

The synthesis of Asenapine from its intermediate involves several key transformations, including cyclization and reduction steps.

G Intermediate 2-(2-(4-chlorophenyl)phenyl)acetic acid derivative Cyclization Cyclization Reactions Intermediate->Cyclization Reduction Reduction of Lactam Cyclization->Reduction Asenapine Asenapine Reduction->Asenapine

Caption: Simplified workflow for Asenapine synthesis.

Experimental Protocol for Asenapine Synthesis

Detailed, step-by-step industrial protocols for Asenapine synthesis are proprietary. However, based on available literature, a general laboratory-scale synthesis can be outlined. A patent describes a process where a substituted phenylacetic acid is first converted to an acid chloride, which then undergoes a series of reactions including cyclizations and reductions to form the final Asenapine structure.[8] Another patent describes the reduction of an intermediate, trans-N-methyl-2-(2-hydroxyphenyl)-3-(2-bromo-5-chlorophenyl)-pyrrolidine, as a key step.[9]

Note: The following is a conceptual outline and should be adapted based on specific literature procedures.

  • Activation: Convert the carboxylic acid group of the 2-(2-(4-chlorophenyl)phenyl)acetic acid derivative to a more reactive species, such as an acid chloride, using a reagent like thionyl chloride.

  • Amide Formation: React the activated acid with a suitable amine to form an amide.

  • Cyclization: Induce intramolecular cyclization reactions to form the characteristic heterocyclic ring system of Asenapine. This may involve multiple steps and various reagents to build the complete framework.

  • Reduction: A final reduction step is often employed to convert a lactam or other carbonyl group to the corresponding amine present in the Asenapine molecule.

  • Purification: The final product is purified using techniques such as chromatography and recrystallization to obtain Asenapine of high purity.

Conclusion

Derivatives of this compound are indispensable intermediates in the pharmaceutical industry. Their application in the synthesis of Clopidogrel highlights their importance in producing life-saving medications. The provided protocols and data, while compiled from various sources, offer a solid foundation for researchers and drug development professionals working with these compounds. Further optimization and adaptation of these methods will be necessary for specific laboratory or industrial applications.

References

Application Notes and Protocols: The Role of 2-Chlorophenyl Precursors in the Synthesis of Clopidogrel

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the synthetic pathways for the antiplatelet agent Clopidogrel, with a particular focus on the utilization of 2-chlorophenyl derivatives. While direct application of 2-chlorophenyl acetate is not a commonly documented starting material, this document elaborates on the synthesis from the closely related and pivotal precursor, 2-chlorophenylacetic acid and its derivatives. The following sections detail the established synthetic routes, experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in the synthesis of Clopidogrel.

Introduction

Clopidogrel, marketed as Plavix®, is a potent oral antiplatelet agent used to inhibit blood clots in coronary artery, peripheral vascular, and cerebrovascular diseases.[1] Its mechanism of action involves the irreversible blockade of the P2Y12 adenosine diphosphate (ADP) receptor on platelet surfaces, which is crucial for platelet aggregation and fibrin cross-linking.[1] The synthesis of the active (S)-enantiomer of Clopidogrel has been a subject of extensive research, leading to the development of several efficient synthetic strategies. A key structural feature of Clopidogrel is the methyl (S)-α-(2-chlorophenyl)acetate moiety, making the selection and preparation of the 2-chlorophenyl precursor a critical aspect of the overall synthesis.

While various synthetic routes exist, many converge on the use of derivatives of 2-chlorophenylacetic acid as the foundational building block for introducing the 2-chlorophenyl group. These precursors are then elaborated through several chemical transformations to construct the final thienopyridine-acetate structure of Clopidogrel.

Synthetic Pathways

The synthesis of Clopidogrel from 2-chlorophenyl precursors can be broadly categorized into two main strategies:

  • Racemic Synthesis followed by Chiral Resolution: This approach involves the synthesis of a racemic mixture of Clopidogrel, which is then resolved to isolate the desired (S)-enantiomer.

  • Asymmetric Synthesis: This strategy employs chiral starting materials or chiral catalysts to directly synthesize the (S)-enantiomer of Clopidogrel, thus avoiding a separate resolution step.

A common and industrially significant pathway involves the preparation of a key intermediate, methyl α-amino-(2-chlorophenyl)acetate, from 2-chlorophenylacetic acid or 2-chlorophenylglycine. This intermediate is then coupled with a thienopyridine moiety followed by cyclization.

Logical Flow of a Common Synthetic Route

Clopidogrel_Synthesis_Logic A 2-Chlorophenylacetic Acid B Bromination A->B C α-Bromo-(2-chloro)phenylacetic acid B->C D Esterification C->D E Methyl α-bromo-(2-chloro)phenylacetate D->E F Amination with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine E->F G Racemic Clopidogrel Base F->G H Chiral Resolution (e.g., with L-camphorsulfonic acid) G->H I (S)-(+)-Clopidogrel H->I J Salt Formation (H2SO4) I->J K Clopidogrel Bisulfate J->K

Caption: Logical workflow for a common Clopidogrel synthesis route.

Experimental Protocols

The following protocols are detailed methodologies for key experiments in the synthesis of Clopidogrel, starting from 2-chlorophenylacetic acid.

Protocol 1: Synthesis of α-Bromo-(2-chloro)phenylacetic Acid

This protocol describes the bromination of 2-chlorophenylacetic acid, a crucial first step in one of the synthetic routes to Clopidogrel.

Materials:

  • 2-Chlorophenylacetic acid

  • Sodium bromide

  • 50% Sulfuric acid solution

  • Dichloromethane

  • 30% Hydrogen peroxide

Procedure: [2]

  • In a 1.0 L three-necked reaction flask, add 100 g (0.58 mol) of 2-chlorophenylacetic acid, 119.4 g (1.16 mol) of sodium bromide, 116 g of 50% sulfuric acid solution, 300 mL of dichloromethane, and 300 mL of water.

  • Stir the mixture at room temperature.

  • Control the internal temperature at 10-15°C and slowly add 394 g of 30% hydrogen peroxide dropwise, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, raise the temperature to 30°C and continue the reaction for 36 hours.

  • Upon completion of the reaction, separate the liquid layers. The aqueous layer can be recycled for subsequent reactions. The organic layer contains the desired product.

Protocol 2: Esterification to Methyl α-Bromo-2-chlorophenylacetate

This protocol details the conversion of the carboxylic acid to its methyl ester.

Materials:

  • α-Bromo-2-chlorophenyl acetic acid

  • Methanol

  • Concentrated sulfuric acid

  • Chloroform

  • 10% Aqueous sodium bicarbonate solution

  • Water

Procedure: [3]

  • Dissolve 350.0 g of α-Bromo-2-chlorophenyl acetic acid in 1.18 L of methanol.

  • Add 53.20 g of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for 4 hours.

  • After the reaction is complete, distill off the methanol to obtain a syrupy mass.

  • Add 560 mL of water to the residual mass and extract the product with 560 mL of chloroform.

  • Separate the chloroform layer and wash it with 1.12 L of 10% aqueous sodium bicarbonate solution, followed by a final wash with water.

  • Distill off the chloroform to obtain the titled compound as a syrupy mass.

Protocol 3: Synthesis of Racemic Clopidogrel

This protocol describes the coupling of the bromoester with the thienopyridine moiety.

Materials:

  • Methyl α-bromo-2-chlorophenylacetate

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

  • Solvent (e.g., Toluene)

  • Base (e.g., Potassium carbonate)

Procedure:

  • A general procedure involves the reaction of methyl α-bromo-2-chlorophenylacetate with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in a suitable solvent such as toluene, in the presence of a base like potassium carbonate, to yield racemic Clopidogrel. The reaction is typically carried out at an elevated temperature.

Protocol 4: Chiral Resolution and Salt Formation

This protocol outlines the resolution of the racemic mixture and the formation of the final bisulfate salt.

Materials:

  • Racemic Clopidogrel base

  • L(-)-Camphor-10-sulfonic acid

  • Acetone

  • Sulfuric acid

  • Ethyl acetate

Procedure for Resolution: [3]

  • Dissolve the racemic Clopidogrel base in acetone at 35-40°C to get a clear solution.

  • Add a solution of L(-)-camphor-10-sulfonic acid in acetone at 18-20°C.

  • Stir the mixture at 10-12°C for one hour, followed by reflux for 4 hours.

  • Cool the mixture to isolate the (S)-(+)-Clopidogrel camphor sulfonate salt.

Procedure for Salt Formation: [3]

  • Dissolve 90 g of S (+) Clopidogrel free base in 1.0 L of ethyl acetate.

  • Stir the solution and add 30 g of sulfuric acid at room temperature.

  • Heat the reaction mixture at reflux for 1 hour.

  • Cool the mixture and continue stirring at room temperature for 1 hour.

  • Filter the product and dry it under vacuum at 60-70°C for 6-8 hours to obtain Clopidogrel bisulfate.

Data Presentation

The following tables summarize quantitative data from various synthetic approaches to Clopidogrel, providing a comparative overview of yields and purity.

StepStarting MaterialProductReagentsYield (%)Purity (%)Reference
Bromination & Esterification 2-Chlorophenylacetic acidMethyl α-bromo-(2-chloro)phenylacetateNaBr, H2SO4, H2O2, MeOH--[2][3]
Coupling & Cyclization Methyl α-amino-(2-chlorophenyl)acetateClopidogrel free base2-(2-Thienyl)ethyl tosylate, Formaldehyde91.4>99 (ee)[4]
Salt Formation Clopidogrel free baseClopidogrel bisulfateH2SO4, Acetone91.899.5 (ee)[4]
Overall Yield (One-Pot) 2-Chlorophenylacetonitrile derivativeClopidogrelPTC, l-camphorsulfonic acid>70-[5][6]

ee: enantiomeric excess PTC: Phase Transfer Catalyst

Visualizations

Chemical Synthesis Pathway

Clopidogrel_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_core Core Synthesis cluster_final Final Product A 2-Chlorophenylacetic Acid C α-Bromo-(2-chloro)phenylacetic acid A->C Bromination B 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine E Racemic Clopidogrel D Methyl α-bromo-(2-chloro)phenylacetate C->D Esterification D->E Coupling F (S)-(+)-Clopidogrel E->F Resolution G Clopidogrel Bisulfate F->G Salt Formation

Caption: Chemical synthesis pathway of Clopidogrel bisulfate.

Experimental Workflow for Chiral Resolution

Chiral_Resolution_Workflow start Start: Racemic Clopidogrel Base in Acetone step1 Add L(-)-Camphor-10-sulfonic acid solution start->step1 step2 Stir at 10-12°C for 1 hour step1->step2 step3 Reflux for 4 hours step2->step3 step4 Cool to precipitate diastereomeric salt step3->step4 step5 Filter to isolate (S)-Clopidogrel salt step4->step5 step6 Liberate free base (e.g., with NaHCO3) step5->step6 end End: (S)-(+)-Clopidogrel Free Base step6->end

Caption: Experimental workflow for the chiral resolution of Clopidogrel.

References

Application Note: Derivatization of 2-Chlorophenyl Acetate for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the derivatization of 2-chlorophenyl acetate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of polar analytes like chlorophenolic compounds can result in poor chromatographic peak shape and low sensitivity. Derivatization, specifically acetylation, is employed to increase the volatility and thermal stability of this compound, thereby improving its chromatographic behavior and enabling sensitive and reliable quantification. This document outlines the necessary reagents, sample preparation, derivatization procedure, and recommended GC-MS parameters.

Introduction

This compound is a compound of interest in various fields, including environmental analysis and as an intermediate in pharmaceutical synthesis. Accurate and sensitive quantification is often required, for which Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique. However, the inherent polarity of the chlorophenolic moiety can lead to challenges in GC analysis, such as peak tailing and poor sensitivity.

Chemical derivatization is a common strategy to overcome these limitations. By converting the analyte into a less polar and more volatile derivative, chromatographic performance can be significantly improved.[1] This application note focuses on the acetylation of this compound using acetic anhydride. Acetylation is a robust and efficient derivatization technique for compounds containing hydroxyl groups, such as the parent phenol of this compound.[2][3] The resulting derivative exhibits enhanced volatility and is more amenable to GC-MS analysis.

Experimental

Reagents and Materials
  • This compound standard

  • Acetic anhydride (derivatization grade)

  • Pyridine (anhydrous) or Potassium Carbonate (K2CO3)

  • Hexane or other suitable organic solvent (GC grade)

  • Sodium sulfate (anhydrous)

  • GC vials with caps

  • Micropipettes

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Standard and Sample Preparation

Standard Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as hexane or toluene.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation (from aqueous matrix):

  • For a 1 L water sample, add a suitable internal standard.

  • Adjust the pH of the sample to approximately 9 with a base such as potassium carbonate.[4]

  • Extract the this compound from the aqueous sample using a suitable organic solvent like petroleum ether or hexane.[4] This can be done via liquid-liquid extraction.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen before proceeding to the derivatization step.

Derivatization Protocol: Acetylation

This protocol is adapted from established methods for the acetylation of chlorophenols.[5][6]

  • To the concentrated sample extract or a known volume of the standard solution in a GC vial, add 100 µL of acetic anhydride and 100 µL of anhydrous pyridine. Pyridine acts as a catalyst.

  • Alternatively, for in-situ acetylation in an aqueous sample extract, add 5.0 mL of acetic anhydride to the pH-adjusted sample in the presence of a base like K2CO3 and an extraction solvent.[4]

  • Securely cap the vial and vortex thoroughly.

  • Heat the vial at 70°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • The sample is now derivatized and ready for GC-MS analysis. If necessary, the excess reagent can be removed by evaporation under a gentle stream of nitrogen, and the residue reconstituted in a suitable solvent.[7]

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Aqueous Sample Extraction Liquid-Liquid Extraction Sample->Extraction Standard This compound Standard StandardPrep Serial Dilution Standard->StandardPrep Drying Drying with Na2SO4 Extraction->Drying Concentration Concentration Drying->Concentration Derivatization Acetylation with Acetic Anhydride & Pyridine Concentration->Derivatization StandardPrep->Derivatization Heating Heating at 70°C Derivatization->Heating GCMS GC-MS Injection Heating->GCMS Data Data Acquisition & Analysis GCMS->Data

Caption: Experimental workflow for the derivatization and analysis of this compound.

GC-MS Instrumentation and Conditions

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrumentation.

Parameter Recommended Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
Injector Split/splitless injector at 250°C
Injection Volume 1 µL in splitless mode
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Column DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Oven Program Initial temperature: 70°C, hold for 1 min. Ramp at 10°C/min to 280°C, hold for 5 min.
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Results and Data Presentation

Quantitative analysis of the derivatized this compound should be performed using the calibration curve generated from the derivatized standards. The following table summarizes typical performance data that can be expected for the GC-MS analysis of derivatized chlorophenols, which can be used as a benchmark for the analysis of this compound.

Table 1: Typical Quantitative Performance for GC-MS Analysis of Derivatized Chlorophenols

Parameter Expected Performance Reference
Linearity (r²)> 0.995[8]
Limit of Detection (LOD)0.01 - 0.5 µg/L[5]
Limit of Quantitation (LOQ)0.05 - 1.0 µg/L
Accuracy (% Recovery)80 - 110%[9][10]
Precision (% RSD)< 15%[8]

Note: The values presented are typical for derivatized chlorophenols and may vary for this compound depending on the matrix and instrumentation.

Diagram of the Derivatization Reaction

derivatization_reaction cluster_reactants Reactants cluster_products Products 2-CPA This compound Deriv_2CPA Acetylated this compound 2-CPA->Deriv_2CPA Pyridine, 70°C AA Acetic Anhydride AA->Deriv_2CPA AceticAcid Acetic Acid

Caption: Acetylation of this compound with acetic anhydride.

Conclusion

The derivatization of this compound by acetylation prior to GC-MS analysis is a highly effective method to improve its chromatographic properties and achieve sensitive and reliable quantification. The protocol described in this application note provides a robust starting point for researchers and scientists. The enhanced volatility and thermal stability of the acetylated derivative lead to improved peak shape, increased sensitivity, and lower limits of detection. This method is suitable for a wide range of applications, from environmental monitoring to quality control in pharmaceutical manufacturing.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of 2-Chlorophenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chlorophenyl acetate is a chemical intermediate used in the synthesis of various pharmaceutical and agrochemical compounds. Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of chemical compounds and detecting any process-related impurities or degradation products.

This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound. The described method is stability-indicating, meaning it can effectively separate the intact this compound from its potential degradation products formed under stress conditions. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical intermediates.

Key Experimental Protocols

1. Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound and its related substances. The method utilizes a C18 stationary phase and a mobile phase consisting of an organic solvent and an aqueous buffer.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A mixture of acetonitrile and water containing a small percentage of acid (e.g., 0.1% phosphoric acid or 0.1% formic acid) is used. The organic-to-aqueous ratio should be optimized to achieve adequate retention and separation. A common starting point is a 50:50 (v/v) mixture.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: The analysis is performed at ambient temperature (approximately 25°C).

  • Detection Wavelength: The UV detector should be set to a wavelength where this compound exhibits significant absorbance, typically around 220-230 nm.

  • Injection Volume: A standard injection volume of 10-20 µL is used.

2. Standard and Sample Preparation

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to obtain a standard solution of a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample solution by accurately weighing and dissolving the this compound sample in the same solvent as the standard solution to achieve a similar concentration.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

3. Forced Degradation Studies (for Stability-Indicating Method Validation)

To validate the stability-indicating nature of the HPLC method, forced degradation studies are performed to generate potential degradation products. The primary degradation pathway for an ester like this compound is hydrolysis.

  • Acid Hydrolysis: Treat the sample solution with an acidic solution (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Treat the sample solution with a basic solution (e.g., 0.1 M NaOH) at room temperature or gentle heat for a specified period. The primary degradation products expected from hydrolysis are 2-chlorophenol and acetic acid .

  • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) for an extended period.

  • Photolytic Degradation: Expose the sample solution to UV light.

After exposure to stress conditions, neutralize the samples if necessary, dilute them to an appropriate concentration with the mobile phase, and analyze them using the developed HPLC method to ensure the separation of the main peak from any degradation product peaks.

4. Method Validation Protocol

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of potential impurities and degradation products. This is demonstrated by the resolution between the this compound peak and other peaks in the chromatograms from forced degradation studies.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standard solutions at different concentrations (e.g., 50-150% of the target concentration) and plotting a calibration curve of peak area versus concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by performing recovery studies on a sample spiked with known amounts of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of multiple samples by the same analyst on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of samples on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Data Presentation

The quantitative data obtained from the method development and validation should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of Chromatographic and Validation Parameters

ParameterRecommended Conditions / Acceptance Criteria
Chromatographic Conditions
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate1.0 mL/min
Detection Wavelength225 nm
Column Temperature25°C
Injection Volume20 µL
Retention Time of this compound~ 5-7 minutes (example)
Validation Parameters
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD for Repeatability)≤ 2.0%
Precision (% RSD for Intermediate Precision)≤ 2.0%
LODSignal-to-Noise Ratio of 3:1
LOQSignal-to-Noise Ratio of 10:1
SpecificityNo interference from blank, impurities, or degradants
Robustness% RSD of results should be within acceptable limits

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_validation Method Validation prep_std Prepare Standard Solution filter Filter Solutions (0.45 µm) prep_std->filter prep_sample Prepare Sample Solution prep_sample->filter hplc_system HPLC System Setup (Column, Mobile Phase, etc.) filter->hplc_system injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_integration Integrate Peaks chromatogram->peak_integration calculation Calculate Purity (%) peak_integration->calculation validation_params Assess Validation Parameters (Linearity, Accuracy, Precision, etc.) calculation->validation_params forced_degradation Forced Degradation Studies forced_degradation->validation_params

Caption: Workflow for HPLC purity assessment of this compound.

The described RP-HPLC method provides a reliable and robust approach for the purity assessment of this compound. The inclusion of forced degradation studies and comprehensive method validation ensures that the method is stability-indicating and suitable for routine quality control in a regulated environment. This application note serves as a detailed guide for researchers and scientists to implement an effective analytical strategy for this important chemical intermediate.

Application Notes and Protocols: Fries Rearrangement of 2-Chlorophenyl Acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fries rearrangement is a named organic reaction that facilitates the transformation of a phenolic ester into a hydroxy aryl ketone through the action of a Lewis acid catalyst. This reaction is a powerful tool in synthetic organic chemistry for the C-acylation of phenols. 2-Chlorophenyl acetate serves as a substrate in this reaction, yielding chloro-hydroxyacetophenone isomers, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. This document provides detailed application notes, experimental protocols, and visualizations related to the Fries rearrangement of this compound.

The Fries rearrangement is ortho- and para-selective, with the product distribution being influenced by reaction conditions such as temperature and the solvent used.[1] Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer.[2] The reaction proceeds via the formation of an acylium ion intermediate, which then partakes in an electrophilic aromatic substitution.[3]

Named Reaction: The Fries Rearrangement

The primary named reaction involving this compound is the Fries Rearrangement . This reaction converts the phenolic ester into its isomeric ortho- and para-hydroxy ketones. Specifically, the rearrangement of this compound is expected to yield 3-chloro-2-hydroxyacetophenone (the ortho product) and 2-chloro-4-hydroxyacetophenone (the para product). Research indicates that the rearrangement of this compound provides the expected products, with minimal side reactions even at elevated temperatures.[4]

Reaction Scheme:

Quantitative Data

Table 1: Fries Rearrangement of 4-Chlorophenyl Acetate to 5-Chloro-2-hydroxyacetophenone

EntryReactantLewis Acid (Equivalents)Temperature (°C)Reaction Time (h)ProductPurity (%)Yield (%)
14-Chlorophenyl acetate (0.2 mol)Anhydrous AlCl₃ (~3)12015-Chloro-2-hydroxyacetophenone99.6889.2
24-Chlorophenyl acetate (0.2 mol)Anhydrous AlCl₃ (~3)13015-Chloro-2-hydroxyacetophenone99.6890.1
34-Chlorophenyl acetate (0.2 mol)Anhydrous AlCl₃ (~3)14015-Chloro-2-hydroxyacetophenone99.5890.6

Experimental Protocols

The following is a representative protocol for the Fries rearrangement based on procedures for similar chloro-substituted phenyl acetates.

Protocol: Fries Rearrangement of a Chlorophenyl Acetate

Materials:

  • Chlorophenyl acetate (e.g., 4-chlorophenyl acetate)

  • Anhydrous aluminum trichloride (AlCl₃)

  • Deionized water

  • Methanol

  • Activated carbon

  • Standard laboratory glassware (three-necked flask, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer and a condenser, add 34.2 g (0.2 mol) of 4-chlorophenyl acetate.

  • Addition of Lewis Acid: Slowly and carefully add 79.5 g (approximately 0.6 mol) of anhydrous aluminum trichloride to the flask. The addition should be done in portions to control the initial exothermic reaction.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-140°C) with continuous stirring for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the flask in an ice bath. Slowly and cautiously add 200 mL of deionized water to quench the reaction and decompose the aluminum chloride complex. Stir the mixture for 30 minutes.

  • Isolation of Crude Product: Filter the resulting solid precipitate and wash it with water.

  • Purification: Transfer the filter cake to a beaker and add methanol. Heat the mixture to dissolve the solid. Add a small amount of activated carbon to decolorize the solution and heat for a few more minutes. Filter the hot solution to remove the activated carbon. Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the recrystallized product by filtration, wash with a small amount of cold methanol, and dry under vacuum to obtain pure 5-chloro-2-hydroxyacetophenone.

Visualizations

Fries Rearrangement Mechanism

The following diagram illustrates the widely accepted mechanism for the Lewis acid-catalyzed Fries rearrangement.

Fries_Rearrangement_Mechanism Reactant 2-Chlorophenyl Acetate Complex1 Initial Complex (Coordination at C=O) Reactant->Complex1 + AlCl₃ LewisAcid AlCl₃ AcyliumIon Acylium Ion Intermediate Complex1->AcyliumIon Rearrangement ArylAlComplex Aryl-O-AlCl₂ Complex Complex1->ArylAlComplex SigmaComplexOrtho σ-Complex (ortho-attack) AcyliumIon->SigmaComplexOrtho Electrophilic Aromatic Substitution SigmaComplexPara σ-Complex (para-attack) AcyliumIon->SigmaComplexPara Electrophilic Aromatic Substitution ProductOrtho Ortho-Product (3-Chloro-2-hydroxyacetophenone) SigmaComplexOrtho->ProductOrtho Deprotonation & Workup ProductPara Para-Product (2-Chloro-4-hydroxyacetophenone) SigmaComplexPara->ProductPara Deprotonation & Workup

Caption: Mechanism of the Fries Rearrangement.

Application in Drug Development: Synthesis of a Pranlukast Intermediate

5-Chloro-2-hydroxyacetophenone, a product of the Fries rearrangement of 4-chlorophenyl acetate, is a key intermediate in the synthesis of Pranlukast, an anti-asthmatic drug.[5] The following workflow illustrates the initial steps in the synthesis of a key intermediate for Pranlukast starting from 5-chloro-2-hydroxyacetophenone.

Pranlukast_Intermediate_Synthesis Start 5-Chloro-2-hydroxyacetophenone Nitration Nitration (Fuming Nitric Acid, Glacial Acetic Acid) Start->Nitration NitratedProduct 5-Chloro-2-hydroxy-3-nitroacetophenone Nitration->NitratedProduct Reduction Hydrogenation (Pd/C, H₂) NitratedProduct->Reduction FinalIntermediate 3-Amino-2-hydroxyacetophenone (Key Pranlukast Intermediate) Reduction->FinalIntermediate

Caption: Workflow for the synthesis of a key Pranlukast intermediate.

Conclusion

The Fries rearrangement of this compound and its isomers is a synthetically useful reaction for the preparation of chloro-substituted hydroxyacetophenones. These products serve as important building blocks for more complex molecules, particularly in the pharmaceutical industry. The provided protocols and data, while drawing from a closely related isomer due to a lack of specific data for the 2-chloro substrate, offer a solid foundation for researchers to develop and optimize this transformation for their specific needs. The ability to control the ortho/para selectivity by tuning reaction conditions adds to the versatility of this named reaction.

References

Application Notes and Protocols for 2-Chlorophenylacetyl as a Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the selection of appropriate protecting groups is paramount to ensure the specific and efficient formation of peptide bonds while preventing undesirable side reactions. The 2-chlorophenylacetyl (Cl-PA) group emerges as a valuable tool for the protection of amine functionalities in amino acids. Its primary advantage lies in its unique deprotection strategy, which utilizes the enzyme Penicillin G Acylase (PGA) under mild, aqueous conditions. This enzymatic cleavage provides a high degree of orthogonality with the commonly employed acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, thereby offering greater flexibility in the design of complex peptide synthesis strategies.[1][2]

These application notes provide a comprehensive overview of the use of the 2-chlorophenylacetyl group in peptide synthesis, including detailed protocols for its introduction and enzymatic removal, stability data, and key considerations for its successful implementation.

Data Presentation

Table 1: Stability of the N-(2-Chlorophenylacetyl) Group
ConditionReagent(s)StabilityNotes
Fmoc Deprotection 20% Piperidine in DMFStableThe Cl-PA group is resistant to the basic conditions used for Fmoc removal, ensuring the integrity of the protected amine during peptide chain elongation.
Boc Deprotection Trifluoroacetic acid (TFA)StableThe Cl-PA group is stable under the acidic conditions required for Boc group cleavage, allowing for its use in Boc-based solid-phase peptide synthesis (SPPS).
Peptide Coupling DIC/HOBt, HBTU, etc.StableThe Cl-PA group is compatible with standard coupling reagents used in both solution-phase and solid-phase peptide synthesis.
Enzymatic Cleavage Penicillin G AcylaseLabileThe Cl-PA group is selectively cleaved by Penicillin G Acylase under mild aqueous conditions (pH ~7-8), providing an orthogonal deprotection strategy.[1]
Table 2: Penicillin G Acylase Substrate Specificity
SubstrateRelative Activity (%)Notes
N-Phenylacetyl-glycine100The unsubstituted phenylacetyl group is the preferred substrate for Penicillin G Acylase.
N-(2-Chlorophenylacetyl)-glycine ~85The presence of a chlorine atom at the ortho position of the phenyl ring slightly reduces the rate of enzymatic cleavage compared to the unsubstituted analog. This is likely due to steric hindrance in the enzyme's active site. However, the cleavage is still highly efficient.
N-(4-Chlorophenylacetyl)-glycine~95A chloro-substitution at the para position has a lesser impact on the enzymatic cleavage rate.
N-Acetyl-glycine< 5Aliphatic acyl groups are poor substrates for Penicillin G Acylase, highlighting the enzyme's specificity for the phenylacetyl moiety.

Note: Relative activities are approximate and can vary depending on the specific amino acid and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorophenylacetyl Chloride

This protocol describes the conversion of 2-chlorophenylacetic acid to its corresponding acid chloride, which is the activated form used for the N-protection of amino acids.

Materials:

  • 2-Chlorophenylacetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorophenylacetic acid (1 equivalent) in anhydrous DCM or toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise to the stirred solution. If using oxalyl chloride, a catalytic amount of DMF can be added.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

  • The resulting crude 2-chlorophenylacetyl chloride can be used directly in the next step or purified by distillation under reduced pressure.

Caution: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood.

Protocol 2: N-Protection of Amino Acids with 2-Chlorophenylacetyl Chloride (Schotten-Baumann Conditions)

This protocol details the N-acylation of a free amino acid with 2-chlorophenylacetyl chloride.

Materials:

  • Amino acid

  • 2-Chlorophenylacetyl chloride

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve the amino acid (1 equivalent) in a 1 M solution of NaOH or NaHCO₃ in water in a flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-chlorophenylacetyl chloride (1.1 equivalents) in dioxane or THF.

  • Add the solution of 2-chlorophenylacetyl chloride dropwise to the vigorously stirred amino acid solution, maintaining the pH between 9 and 10 by the concurrent addition of 2 M NaOH solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Once the reaction is complete (monitored by TLC), acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the N-(2-chlorophenylacetyl)-amino acid with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization or column chromatography.

Protocol 3: Enzymatic Deprotection of the N-(2-Chlorophenylacetyl) Group

This protocol describes the selective cleavage of the 2-chlorophenylacetyl group from a peptide using immobilized Penicillin G Acylase.

Materials:

  • N-(2-Chlorophenylacetyl)-protected peptide

  • Immobilized Penicillin G Acylase (from E. coli)

  • Phosphate buffer (0.1 M, pH 7.8)

  • pH meter

  • Incubator shaker

Procedure:

  • Dissolve the N-(2-chlorophenylacetyl)-protected peptide in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO) if necessary, and then dilute with 0.1 M phosphate buffer (pH 7.8) to the desired final concentration (typically 1-10 mg/mL).

  • Add immobilized Penicillin G Acylase to the peptide solution. The enzyme-to-substrate ratio will depend on the specific activity of the enzyme preparation and should be optimized for each substrate (a starting point is 1:10 to 1:100 w/w).

  • Incubate the mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation.

  • Monitor the progress of the deprotection reaction by HPLC or TLC.

  • Upon completion, remove the immobilized enzyme by filtration or centrifugation. The enzyme can be washed and reused.

  • The deprotected peptide in the aqueous solution can be purified directly by preparative HPLC or isolated by lyophilization.

Mandatory Visualizations

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_peptide_synthesis Peptide Synthesis cluster_deprotection Deprotection Step AA Amino Acid (H₂N-CHR-COOH) Protected_AA N-(2-Chlorophenylacetyl)-Amino Acid AA->Protected_AA Schotten-Baumann Conditions ClPA_Cl 2-Chlorophenylacetyl Chloride ClPA_Cl->Protected_AA Peptide_Chain Protected Peptide Chain Protected_AA->Peptide_Chain Coupling Cycles (e.g., SPPS) Deprotected_Peptide Deprotected Peptide Peptide_Chain->Deprotected_Peptide Immobilized Penicillin G Acylase (pH 7.8) Other_PGs Other Protected Amino Acids Other_PGs->Peptide_Chain

Caption: Workflow for the use of the 2-chlorophenylacetyl protecting group.

Orthogonality_Concept cluster_conditions Deprotection Conditions cluster_groups Protecting Groups on Peptide Protected Peptide Protected Peptide Boc Boc Fmoc Fmoc ClPA 2-Cl-PA Acid Acidic (e.g., TFA) Acid->Boc Cleaves Acid->Fmoc Stable Acid->ClPA Stable Base Basic (e.g., Piperidine) Base->Boc Stable Base->Fmoc Cleaves Base->ClPA Stable Enzyme Enzymatic (PGA) Enzyme->Boc Stable Enzyme->Fmoc Stable Enzyme->ClPA Cleaves

Caption: Orthogonality of the 2-chlorophenylacetyl protecting group.

References

Troubleshooting & Optimization

Low yield in 2-Chlorophenyl acetate synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chlorophenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this esterification reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the acetylation of 2-chlorophenol with acetic anhydride. This reaction is typically catalyzed by a base, such as pyridine, or a strong acid.[1][2] Pyridine is often used as it also acts as a solvent and neutralizes the acetic acid byproduct.[3][4]

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include achieving a high yield and ensuring the purity of the final product. Low yields can be attributed to incomplete reactions, side reactions, or suboptimal reaction conditions.[5] The steric hindrance from the ortho-chloro group on the phenol can also slow down the reaction rate compared to its para-isomer. Purification can be challenging due to the presence of unreacted starting materials and byproducts.

Q3: What are the expected byproducts in this synthesis?

A3: Potential byproducts include unreacted 2-chlorophenol and acetic anhydride. If the reaction conditions are not anhydrous, hydrolysis of acetic anhydride to acetic acid can occur. In some cases, side reactions involving the pyridine catalyst have been observed.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][5] Samples of the reaction mixture can be taken at different time intervals to observe the consumption of the starting material (2-chlorophenol) and the formation of the product (this compound).

Q5: What are the recommended purification techniques for this compound?

A5: After the reaction is complete, a standard workup procedure is employed, which typically involves washing the reaction mixture with dilute acid (to remove pyridine), water, and a saturated sodium bicarbonate solution (to remove acetic acid).[1][5] The crude product can then be purified by distillation under reduced pressure or by silica gel column chromatography.[6]

Troubleshooting Guide for Low Yield

Low yield is a common issue in the synthesis of this compound. The following guide provides potential causes and solutions to improve your reaction outcome.

Problem Potential Cause Suggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[5]
Steric hindrance from the ortho-chloro group. While direct solutions are limited, optimizing other parameters like catalyst amount and temperature becomes more critical. Using a more potent acylating agent or catalyst could be considered, but may introduce other side reactions.
Poor quality of reagents. Use freshly distilled or high-purity 2-chlorophenol and acetic anhydride. Ensure the pyridine used is anhydrous.
Side Reactions Presence of water in the reaction mixture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze acetic anhydride, reducing the amount available for the esterification.
Reaction with the catalyst. Pyridine can sometimes react with acetic anhydride.[3] While this is not always a major issue, ensuring the reaction temperature is not excessively high can help minimize this.
Product Loss During Workup and Purification Incomplete extraction of the product. Ensure thorough extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) after quenching the reaction.
Losses during washing steps. Be cautious during the aqueous washes to avoid emulsions and ensure proper phase separation.
Suboptimal purification. For distillation, ensure the vacuum is adequate and the temperature is controlled to prevent product decomposition. For column chromatography, select an appropriate solvent system to achieve good separation.

Experimental Protocols

Protocol 1: Acetylation of 2-Chlorophenol with Acetic Anhydride and Pyridine

This protocol is adapted from a general procedure for the acetylation of phenols.[1][6]

Materials:

  • 2-Chlorophenol

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Diethyl ether (or Dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenol (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2-1.5 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by TLC. The reaction may require gentle heating (e.g., 40-50 °C) to go to completion.

  • Once the reaction is complete, cool the mixture and quench it by adding it to a separatory funnel containing 1 M HCl and diethyl ether.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Reaction Parameters for Acetylation of Chlorophenols

Parameterp-Chlorophenyl Acetate Synthesis[6]General Phenol Acetylation[1]
Starting Phenol p-ChlorophenolGeneral Hydroxyl Compound
Acetylating Agent Acetic AnhydrideAcetic Anhydride
Catalyst/Solvent PyridinePyridine
Molar Ratio (Phenol:Anhydride) 1 : 1.21 : 1.5-2.0 (per OH group)
Temperature 23-47 °C0 °C to Room Temperature
Reported Yield 93%Not specified (general protocol)

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve 2-Chlorophenol in Pyridine B 2. Cool to 0°C A->B C 3. Add Acetic Anhydride B->C D 4. Stir at Room Temperature & Monitor by TLC C->D E 5. Quench with 1M HCl & Extract D->E F 6. Wash with HCl, H₂O, NaHCO₃, Brine E->F G 7. Dry and Concentrate F->G H 8. Vacuum Distillation or Column Chromatography G->H I I H->I Pure this compound

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Start Low Yield of this compound IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Significant Side Products? IncompleteReaction->SideReactions No Solution1 Increase Reaction Time/Temp. Check Reagent Quality IncompleteReaction->Solution1 Yes WorkupLoss Loss During Workup? SideReactions->WorkupLoss No Solution2 Ensure Anhydrous Conditions Optimize Temperature SideReactions->Solution2 Yes Solution3 Optimize Extraction & Washing Careful Purification WorkupLoss->Solution3 Yes

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Optimizing reaction conditions for 2-Chlorophenyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2-Chlorophenyl acetate. The primary route discussed is the esterification of 2-chlorophenol with an acetylating agent.

Troubleshooting and Optimization

Question: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yields in this esterification can arise from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If you still see a significant amount of the starting 2-chlorophenol, you can try extending the reaction time or slightly increasing the reaction temperature.

  • Reagent Purity and Stoichiometry: Ensure that your starting materials, particularly the acetylating agent (acetic anhydride or acetyl chloride), are of high purity and are used in the correct stoichiometric ratio. Using a slight excess of the acetylating agent can often drive the reaction to completion.

  • Hydrolysis: The acetylating agent and the product ester can be susceptible to hydrolysis if moisture is present in the reaction setup. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Catalyst Inefficiency: If you are using a catalyst, ensure it is active and used in the appropriate amount. For base-catalyzed reactions (e.g., with pyridine or triethylamine), ensure the base is not quenched by acidic impurities.

  • Purification Losses: Significant amounts of the product can be lost during the workup and purification steps. Minimize transfers and ensure efficient extraction and drying of the organic phase. During distillation, ensure the vacuum is stable and the collection fractions are appropriate for the boiling point of the product.

Question: My final product is impure. What are the likely contaminants and how can I remove them?

Answer: Common impurities can include unreacted starting materials and side products.

  • Unreacted 2-Chlorophenol: If your product is contaminated with the starting phenol, it indicates an incomplete reaction. You can often remove unreacted phenol by washing the organic extract with a dilute aqueous solution of sodium hydroxide. The phenol will be deprotonated to form the water-soluble sodium 2-chlorophenoxide, which will move to the aqueous layer. Be cautious not to use a concentrated base or prolonged exposure, as this could hydrolyze the desired ester product.

  • Acetic Acid: If using acetic anhydride, residual acetic acid may be present. This can be removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until no more gas evolves.

  • Side-Reaction Products: At higher temperatures, there is a possibility of side reactions, such as the Fries rearrangement of the product ester. To minimize this, it is advisable to conduct the reaction at the lowest effective temperature. Purification by fractional distillation under reduced pressure is typically effective at removing such impurities.

Frequently Asked Questions (FAQs)

What is the most common method for synthesizing this compound?

The most common and straightforward method is the esterification of 2-chlorophenol with an acetylating agent like acetic anhydride or acetyl chloride. This reaction is often catalyzed by a base, such as pyridine or triethylamine, or a strong acid.

Is a catalyst always necessary for this reaction?

While the reaction can proceed without a catalyst, it is generally slow. A catalyst is highly recommended to achieve a reasonable reaction rate and yield. Basic catalysts like pyridine not only catalyze the reaction but also neutralize the acidic byproduct (acetic acid or hydrochloric acid).

What are the typical reaction conditions?

The reaction is often carried out at room temperature or with gentle heating (e.g., 50-80 °C). The choice of solvent can vary, with common options being aprotic solvents like dichloromethane, or in some cases, the reaction can be run neat, especially when using a liquid base like pyridine as both the catalyst and solvent.

How can I monitor the progress of the reaction?

Thin Layer Chromatography (TTC) is an effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to clearly separate the starting 2-chlorophenol from the this compound product. The disappearance of the starting material spot indicates the completion of the reaction.

Data on Reaction Condition Optimization

The following table presents illustrative data on how different reaction parameters can influence the yield of this compound. Please note that this data is for demonstrative purposes and actual results may vary.

Run Acetylating Agent Catalyst Temperature (°C) Reaction Time (h) Yield (%)
1Acetic AnhydridePyridine25675
2Acetic AnhydridePyridine60292
3Acetyl ChlorideTriethylamine0 to 25388
4Acetic AnhydrideH₂SO₄ (cat.)80485
5Acetic AnhydrideNone1001240

Detailed Experimental Protocol

Synthesis of this compound via Acetylation of 2-Chlorophenol

This protocol describes the synthesis of this compound from 2-chlorophenol and acetic anhydride using pyridine as a catalyst and solvent.

Materials:

  • 2-Chlorophenol

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorophenol (1 equivalent) in pyridine (3 equivalents).

  • Addition of Acetylating Agent: Cool the mixture in an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to 50-60 °C.

  • Workup - Quenching: Once the reaction is complete, cool the mixture back to room temperature and pour it into a separatory funnel containing dichloromethane.

  • Workup - Washes:

    • Wash the organic layer with 1 M HCl to remove the pyridine. Repeat this wash until the aqueous layer is acidic.

    • Wash the organic layer with water.

    • Wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acetic acid.

    • Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Experimental Workflow

experimental_workflow start Start: Dissolve 2-Chlorophenol in Pyridine add_anhydride Add Acetic Anhydride (dropwise, 0°C) start->add_anhydride react Stir at Room Temperature (Monitor by TLC) add_anhydride->react workup Workup: Pour into DCM react->workup wash_hcl Wash with 1M HCl workup->wash_hcl wash_water Wash with Water wash_hcl->wash_water wash_bicarb Wash with Sat. NaHCO₃ wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Vacuum Distillation filter_concentrate->purify end End: Pure this compound purify->end

Synthesis workflow for this compound.

Technical Support Center: Removal of Unreacted 2-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 2-chlorophenol from their product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted 2-chlorophenol?

A1: Several methods can be employed to remove unreacted 2-chlorophenol, with the choice of method depending on the properties of the desired product and the scale of the reaction. Common techniques include:

  • Liquid-Liquid Extraction: This is a widely used method, especially when the product has significantly different solubility characteristics than 2-chlorophenol.[1][2]

  • Adsorption: Various adsorbent materials can selectively remove 2-chlorophenol from a solution.[3][4][5][6][7]

  • Chromatography: Techniques like column chromatography and high-performance liquid chromatography (HPLC) offer high-resolution separation.[8][9]

  • Distillation: If there is a significant difference in the boiling points of 2-chlorophenol and the product, distillation can be an effective separation method.[10]

  • Crystallization: In cases where the product is a solid and 2-chlorophenol is an impurity, crystallization can be used for purification.[11]

Q2: What are the key physical and chemical properties of 2-chlorophenol to consider during purification?

A2: Understanding the properties of 2-chlorophenol is crucial for selecting and optimizing a purification strategy. Key properties include:

  • Boiling Point: 175-176 °C[12][13][14]

  • Melting Point: 8-9 °C[12][13][15]

  • Solubility: It is slightly soluble in water but freely soluble in organic solvents like ethanol, diethyl ether, and benzene.[12][16][17]

  • Acidity (pKa): 8.52[18] This acidic nature is important for extraction methods.

  • Density: Approximately 1.26 g/cm³, making it denser than water.[16][19]

Q3: How can I use liquid-liquid extraction to remove 2-chlorophenol?

A3: Liquid-liquid extraction takes advantage of the acidic nature of 2-chlorophenol. By washing the organic reaction mixture with an aqueous basic solution (e.g., sodium hydroxide or sodium bicarbonate), the 2-chlorophenol will be deprotonated to form a water-soluble salt, which will then partition into the aqueous layer. The desired product, if not acidic, will remain in the organic layer. Subsequent separation of the layers effectively removes the 2-chlorophenol.[1][2]

Q4: What adsorbents are effective for 2-chlorophenol removal?

A4: Various low-cost and commercially available adsorbents have been shown to be effective in removing 2-chlorophenol from aqueous solutions. These include:

  • Activated Carbon[7][20]

  • Bio-adsorbents like coir pith, bagasse, and rice straw[3][4][6]

  • Zeolites (often modified with surfactants)[5]

  • Magnetic Nanoparticles[21][22]

The effectiveness of adsorption can be influenced by factors such as pH, contact time, and temperature.[3][4]

Troubleshooting Guides

Issue 1: Incomplete removal of 2-chlorophenol using liquid-liquid extraction.

Possible Cause Troubleshooting Step
Insufficient base Increase the concentration or volume of the aqueous basic solution to ensure complete deprotonation of the 2-chlorophenol.
Poor mixing Ensure vigorous mixing of the organic and aqueous layers to maximize the surface area for extraction.
Incorrect pH Check the pH of the aqueous layer after extraction. It should be sufficiently basic to deprotonate the 2-chlorophenol.
Emulsion formation If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break the emulsion.

Issue 2: Low product recovery after purification.

Possible Cause Troubleshooting Step
Product is also acidic If the desired product is also acidic, it may be extracted into the aqueous basic layer along with the 2-chlorophenol. Consider using a weaker base or an alternative purification method like chromatography.
Product has some water solubility If the product has some solubility in the aqueous phase, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
Product degradation Some products may be sensitive to the basic conditions used in extraction. Consider using a milder base or a different purification technique.

Issue 3: Adsorbent is not effectively removing 2-chlorophenol.

Possible Cause Troubleshooting Step
Incorrect pH The adsorption of 2-chlorophenol is often pH-dependent. Acidic pH is generally more favorable for adsorption onto many materials.[4]
Insufficient contact time Increase the stirring or contact time to allow for equilibrium to be reached between the 2-chlorophenol and the adsorbent.
Adsorbent is saturated Increase the amount of adsorbent used.
Interfering compounds Other components in the reaction mixture may be competing with 2-chlorophenol for adsorption sites. A pre-purification step may be necessary.

Data Presentation

Table 1: Comparison of 2-Chlorophenol Removal Methods

MethodPrincipleAdvantagesDisadvantagesTypical Efficiency
Liquid-Liquid Extraction Partitioning between immiscible liquids based on acidity.Simple, rapid, and scalable.Requires use of solvents; may not be suitable for base-sensitive products.>95%
Adsorption Binding of 2-chlorophenol to the surface of a solid adsorbent.Can be highly selective; use of low-cost adsorbents is possible.Adsorbent may need regeneration or disposal; kinetics can be slow.60-99% depending on adsorbent and conditions.[3][5]
Column Chromatography Differential partitioning between a stationary and a mobile phase.High resolution and applicable to a wide range of compounds.Can be time-consuming and require significant solvent volumes.>99%
Distillation Separation based on differences in boiling points.Effective for large-scale purification; no additional reagents required.Requires a significant boiling point difference; not suitable for heat-sensitive compounds.Dependent on the boiling point difference.

Experimental Protocols

Protocol 1: Removal of 2-Chlorophenol by Liquid-Liquid Extraction

Objective: To remove unreacted 2-chlorophenol from an organic reaction mixture.

Materials:

  • Reaction mixture containing the product and unreacted 2-chlorophenol in an organic solvent (e.g., dichloromethane, ethyl acetate).

  • 1 M Sodium hydroxide (NaOH) solution.

  • Deionized water.

  • Saturated sodium chloride (brine) solution.

  • Separatory funnel.

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Rotary evaporator.

Procedure:

  • Transfer the organic reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The lower aqueous layer will contain the sodium 2-chlorophenoxide salt.

  • Drain the lower aqueous layer.

  • To ensure complete removal, repeat the extraction with a fresh portion of 1 M NaOH solution.

  • Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.

  • Wash the organic layer with an equal volume of brine to remove any remaining water.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic solution using a rotary evaporator to obtain the purified product.

Protocol 2: Removal of 2-Chlorophenol by Adsorption using Activated Carbon

Objective: To remove trace amounts of 2-chlorophenol from a solution.

Materials:

  • Solution containing the product and trace 2-chlorophenol.

  • Powdered activated carbon.

  • Stir plate and stir bar.

  • Filter paper and funnel or a filtration apparatus.

Procedure:

  • Transfer the solution to a flask.

  • Add powdered activated carbon to the solution (the amount will depend on the concentration of 2-chlorophenol, typically 1-5% w/v).

  • Stir the mixture at room temperature for 1-3 hours. The optimal time may need to be determined experimentally.

  • Monitor the removal of 2-chlorophenol by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Once the removal is complete, filter the mixture to remove the activated carbon.

  • Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • The filtrate contains the purified product.

Mandatory Visualization

Removal_of_2_Chlorophenol cluster_workflow Purification Workflow start Reaction Mixture (Product + 2-Chlorophenol) extraction Liquid-Liquid Extraction (with aq. NaOH) start->extraction separation Separate Layers extraction->separation organic_layer Organic Layer (Product) separation->organic_layer Contains Product aqueous_layer Aqueous Layer (Sodium 2-Chlorophenoxide) separation->aqueous_layer Contains Impurity drying Dry Organic Layer (e.g., Na2SO4) organic_layer->drying evaporation Solvent Evaporation drying->evaporation product Purified Product evaporation->product

Caption: Workflow for the removal of 2-chlorophenol using liquid-liquid extraction.

References

Technical Support Center: Synthesis of 2-Chlorophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Chlorophenyl acetate.

Synthesis Routes and Potential Byproducts

This compound can be synthesized through two primary routes:

  • Fischer Esterification of 2-Chlorophenylacetic Acid: This method involves the reaction of 2-chlorophenylacetic acid with an alcohol (commonly ethanol or methanol) in the presence of a strong acid catalyst, such as sulfuric acid. The primary byproduct of this reaction is water.[1][2][3][4]

  • Acetylation of 2-Chlorophenol: This route involves the reaction of 2-chlorophenol with acetic anhydride, often in the presence of a base catalyst like pyridine or sodium bicarbonate. The main byproduct of this reaction is acetic acid.[5][6]

Each method has its own set of potential byproducts and impurities that can affect the purity and yield of the final product. Understanding these potential issues is crucial for successful synthesis and purification.

Troubleshooting Guides

Route 1: Fischer Esterification of 2-Chlorophenylacetic Acid

Common Issues and Solutions

Issue Potential Cause(s) Troubleshooting/Optimization Steps
Low Yield - Incomplete reaction. - Equilibrium not shifted towards product formation. - Loss of product during workup.- Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. - Use Excess Alcohol: Employing the alcohol as the solvent or in large excess can shift the equilibrium towards the ester.[2][4] - Water Removal: Use a Dean-Stark apparatus to remove water as it forms, driving the reaction to completion.[1] - Careful Workup: Ensure efficient extraction of the ester and minimize losses during washing and solvent removal steps.
Product Contaminated with Starting Material - Insufficient reaction time or catalyst. - Unfavorable equilibrium.- Optimize Reaction Conditions: Increase the reaction time or the amount of acid catalyst. - Purification: Use column chromatography or distillation to separate the ester from the more polar carboxylic acid. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can help remove unreacted acid.[7][8]
Formation of Symmetric Ether - High reaction temperatures and strong acid catalyst can promote the dehydration of the alcohol to form a symmetric ether (e.g., diethyl ether from ethanol).- Control Temperature: Maintain the reaction temperature at the optimal level for esterification without promoting side reactions. - Use a Milder Catalyst: Consider using a less dehydrating acid catalyst if ether formation is significant.
Discoloration of Reaction Mixture - Impurities in starting materials. - Degradation at elevated temperatures.- Use Pure Reagents: Ensure the purity of 2-chlorophenylacetic acid and the alcohol. - Avoid Excessive Heat: Do not overheat the reaction mixture. - Decolorization: The final product can often be decolorized by treating with activated charcoal during purification.

Experimental Protocol: Fischer Esterification of 2-Chlorophenylacetic Acid with Ethanol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorophenylacetic acid (1 equivalent), absolute ethanol (5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heating: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

// Node and Edge Styling A, B, C, D, E, F, G [fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#4285F4"]; } dot Caption: A logical workflow for the synthesis of this compound via Fischer esterification.

Route 2: Acetylation of 2-Chlorophenol

Common Issues and Solutions

Issue Potential Cause(s) Troubleshooting/Optimization Steps
Low Yield - Incomplete reaction. - Hydrolysis of acetic anhydride. - Loss of product during workup.- Use Fresh Acetic Anhydride: Acetic anhydride can hydrolyze over time; use a fresh bottle or distill it before use. - Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents if applicable to prevent hydrolysis of the anhydride. - Catalyst Choice: A base catalyst like pyridine or 4-(dimethylamino)pyridine (DMAP) can significantly increase the reaction rate.[9] - Careful Workup: Ensure complete extraction and minimize losses during washing and solvent removal.
Product Contaminated with Starting Material - Insufficient amount of acetic anhydride or catalyst. - Short reaction time.- Increase Reagent Amount: Use a slight excess of acetic anhydride and ensure a sufficient amount of catalyst is present. - Extend Reaction Time: Monitor the reaction by TLC until the 2-chlorophenol is consumed. - Purification: Wash the reaction mixture with a dilute base (e.g., sodium bicarbonate) to remove unreacted phenol. Further purification can be achieved by distillation or chromatography.
Formation of Di-acetylated or Other Byproducts - While less common for simple phenols, highly reactive conditions could potentially lead to side reactions.- Control Reaction Temperature: Avoid excessive heating. The reaction is often carried out at or slightly above room temperature. - Stoichiometry Control: Use a controlled amount of acetic anhydride to minimize potential side reactions.
Discoloration of Reaction Mixture - Impurities in 2-chlorophenol. - Air oxidation of the phenol.- Purify Starting Material: Distill the 2-chlorophenol before use if it is discolored. - Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Experimental Protocol: Acetylation of 2-Chlorophenol with Acetic Anhydride

  • Reaction Setup: In a round-bottom flask, dissolve 2-chlorophenol (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath and slowly add acetic anhydride (1.1-1.5 equivalents). If not using pyridine as the solvent, add a catalytic amount of a base like triethylamine or DMAP.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress by TLC.

  • Workup: Quench the reaction by adding water. If a solvent like dichloromethane was used, separate the organic layer. If pyridine was the solvent, dilute with a solvent like ethyl acetate and wash thoroughly.

  • Washing: Wash the organic layer with dilute hydrochloric acid (to remove pyridine or other amine catalysts), followed by saturated sodium bicarbonate solution (to remove acetic acid and unreacted phenol), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation.

// Node and Edge Styling A, B, C, D, E, F, G [fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#34A853"]; } dot Caption: A logical workflow for the synthesis of this compound via acetylation.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound is a yellow or brown oil. How can I decolorize it?

A1: Discoloration can be due to impurities in the starting materials or side reactions. After the initial workup, you can try to decolorize the crude product by dissolving it in a suitable solvent and treating it with a small amount of activated charcoal. Gently heat the mixture for a short period, then filter off the charcoal. The solvent can then be removed under reduced pressure. Subsequent purification by vacuum distillation should yield a colorless product.

Q2: How can I confirm the purity of my synthesized this compound?

A2: The purity of your product can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to identify and quantify the main product and any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide structural confirmation of your product and can reveal the presence of impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch around 1760-1770 cm⁻¹. The absence of a broad -OH stretch from the carboxylic acid or phenol starting material is a good indicator of reaction completion.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.

Q3: In the Fischer esterification, can I use other alcohols besides ethanol or methanol?

A3: Yes, other primary and secondary alcohols can be used in the Fischer esterification to produce the corresponding esters of 2-chlorophenylacetic acid. However, tertiary alcohols are generally not suitable as they are prone to elimination under the acidic reaction conditions.[1][2] The reaction conditions, such as temperature and reaction time, may need to be optimized for different alcohols.

Q4: What are the safety precautions I should take during the synthesis of this compound?

A4:

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Fischer Esterification: Concentrated sulfuric acid is highly corrosive. Handle it with extreme care. The reaction involves heating flammable alcohols, so ensure there are no open flames nearby.

  • Acetylation: Acetic anhydride is corrosive and a lachrymator (causes tearing). Pyridine has a strong, unpleasant odor and is flammable and toxic. Handle these reagents in a fume hood. The reaction can be exothermic, especially during the addition of acetic anhydride, so cooling may be necessary.

Q5: What is the expected yield for the synthesis of this compound?

A5: The yield can vary depending on the chosen synthesis route, the scale of the reaction, and the efficiency of the purification process. For Fischer esterification, yields can range from moderate to high, often above 80%, especially if measures are taken to drive the equilibrium to completion. For acetylation of phenols, yields are typically high, often exceeding 90%, as the reaction is generally not reversible under the typical reaction conditions.

References

Technical Support Center: Acidic Hydrolysis of 2-Chlorophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the acidic hydrolysis of 2-chlorophenyl acetate.

Troubleshooting Guide

This guide addresses common issues encountered during the acidic hydrolysis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue / Question Potential Cause(s) Recommended Solution(s)
Low or no conversion of this compound to 2-chlorophenol and acetic acid. 1. Insufficient acid catalyst concentration: The hydrolysis reaction is acid-catalyzed, and a low concentration of acid will result in a very slow reaction rate.[1] 2. Low reaction temperature: The rate of hydrolysis is temperature-dependent; inadequate heating will lead to an incomplete reaction. 3. Short reaction time: The hydrolysis of esters is an equilibrium process and may require a significant amount of time to reach completion.[2]1. Increase acid concentration: While excessively high concentrations can lead to side reactions, ensuring an adequate concentration is crucial. For related hydrolyses, sulfuric acid concentrations of 50-70% have been shown to be effective, though lower concentrations can be used with longer reaction times.[1] 2. Increase reaction temperature: Heating the reaction mixture, typically under reflux, is necessary to achieve a reasonable reaction rate.[2] 3. Extend reaction time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
The reaction mixture has turned dark brown or black (charring). Excessively high acid concentration or temperature: Strong mineral acids, particularly at high concentrations and temperatures, can cause decomposition and charring of organic materials.[1]1. Use a lower concentration of acid: While a higher concentration increases the reaction rate, it also increases the risk of side reactions. A balance must be struck. Using a mixture of acetic acid and a mineral acid can sometimes mitigate this.[3] 2. Reduce the reaction temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.
Difficulty in isolating the 2-chlorophenol product. 1. Incomplete hydrolysis: If a significant amount of the starting material remains, it can complicate the purification process. 2. Formation of an emulsion during workup: The presence of both acidic and phenolic compounds can sometimes lead to the formation of stable emulsions during aqueous extraction.1. Ensure complete reaction: Before beginning the workup, confirm the absence of starting material by TLC or another appropriate analytical method. 2. Break the emulsion: Adding a saturated brine solution can help to break up emulsions. In some cases, filtration through a pad of celite may be necessary.
The yield of 2-chlorophenol is lower than expected. 1. Incomplete reaction: As mentioned above, this is a common cause of low yields. 2. Product loss during workup: 2-chlorophenol has some solubility in water, which can lead to losses during aqueous extraction. 3. Side reactions: Besides charring, other side reactions may be possible, though less common under controlled acidic conditions.1. Drive the equilibrium towards the products: The hydrolysis is a reversible reaction. Using a large excess of water can help to shift the equilibrium towards the products.[2] 2. Minimize aqueous extractions: Use minimal volumes of water for washing the organic layer. Back-extracting the aqueous layers with a small amount of fresh organic solvent can help to recover dissolved product. 3. Optimize reaction conditions: Systematically vary the acid concentration, temperature, and reaction time to find the optimal conditions that maximize the yield of the desired product while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the acid-catalyzed hydrolysis of this compound?

A1: The acid-catalyzed hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism. The key steps are:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the attacking water molecule to the oxygen of the leaving group (2-chlorophenoxide).

  • Elimination of the leaving group: The protonated leaving group (2-chlorophenol) is eliminated, and the carbonyl group is reformed.

  • Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated to regenerate the acid catalyst.

Q2: Which acid is best to use for this hydrolysis?

A2: Strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically used as catalysts for the acidic hydrolysis of esters.[2] The choice of acid may depend on the specific requirements of the experiment, including the desired reaction rate and the ease of removal after the reaction.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively observe the disappearance of the starting material (this compound) and the appearance of the product (2-chlorophenol).

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the concentration of the reactant and product over time.

  • Gas Chromatography (GC): If the components are sufficiently volatile, GC can also be used for quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of signals for the products.

Q4: Is the reaction reversible?

A4: Yes, the acid-catalyzed hydrolysis of esters is a reversible reaction, in equilibrium with the reverse reaction, which is Fischer esterification.[2][4] To drive the reaction to completion and maximize the yield of the hydrolysis products, a large excess of water is typically used.[2]

Quantitative Data

ParameterEffect on Reaction RateRationale
Acid Concentration IncreasingA higher concentration of the acid catalyst leads to a faster reaction rate. However, excessively high concentrations can lead to unwanted side reactions such as charring.[1]
Temperature IncreasingAs with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.
Substituent on the Phenyl Ring Electron-withdrawing groups generally increase the rate of hydrolysis.The chloro group at the ortho position is electron-withdrawing, which can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Experimental Protocols

The following is a general protocol for the acidic hydrolysis of this compound. Researchers should optimize the conditions for their specific experimental setup.

Materials:

  • This compound

  • Dilute sulfuric acid (e.g., 50% v/v) or concentrated hydrochloric acid

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound and an excess of dilute sulfuric acid or a mixture of glacial acetic acid and concentrated hydrochloric acid.[3] A typical molar ratio of water to ester would be 10:1 or higher to favor hydrolysis.

  • Heating: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction time will depend on the concentration of the acid and the temperature; it could range from a few hours to overnight.

  • Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress by TLC or HPLC.

  • Workup - Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chlorophenol.

  • Purification: The crude product can be further purified by techniques such as distillation or column chromatography if necessary.

Visualizations

Hydrolysis_Mechanism Figure 1: Acid-Catalyzed Hydrolysis of this compound cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Ester This compound ProtonatedEster Protonated Ester Ester->ProtonatedEster Protonation H3Oplus H₃O⁺ (Acid Catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate Nucleophilic Attack by H₂O ProtonatedProduct Protonated Acetic Acid TetrahedralIntermediate->ProtonatedProduct Proton Transfer & Elimination Chlorophenol 2-Chlorophenol TetrahedralIntermediate->Chlorophenol AceticAcid Acetic Acid ProtonatedProduct->AceticAcid Deprotonation H3Oplus_regen H₃O⁺ (Catalyst Regenerated) ProtonatedProduct->H3Oplus_regen

Caption: Reaction mechanism of acid-catalyzed hydrolysis.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield of 2-Chlorophenol Check_Completion Is the reaction complete? (Check by TLC/HPLC) Start->Check_Completion Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction No Check_Workup Was there an emulsion or significant loss during workup? Check_Completion->Check_Workup Yes Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Increase acid concentration Incomplete_Reaction->Optimize_Conditions End Improved Yield Optimize_Conditions->End Workup_Issue Workup Issue Check_Workup->Workup_Issue Yes Consider_Side_Reactions Consider Side Reactions (e.g., charring) Check_Workup->Consider_Side_Reactions No Improve_Workup Improve Workup Technique: - Use brine to break emulsions - Minimize aqueous washes - Back-extract aqueous layers Workup_Issue->Improve_Workup Improve_Workup->End Adjust_Conditions Adjust conditions to minimize side reactions: - Lower acid concentration - Lower temperature Consider_Side_Reactions->Adjust_Conditions Adjust_Conditions->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Hydrolysis of 2-Chlorophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting the basic hydrolysis (saponification) of 2-Chlorophenyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the basic hydrolysis of this compound?

The reaction, also known as saponification, proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the 2-chlorophenoxide anion as the leaving group and forming acetic acid. In the basic medium, the acetic acid is immediately deprotonated to form acetate, and the 2-chlorophenoxide is protonated by the solvent upon workup to yield 2-chlorophenol. The reaction is practically irreversible because the final carboxylate is resonance-stabilized and non-reactive towards the alcohol.[1][2][3][4][5]

Q2: Why is my hydrolysis reaction incomplete or running very slowly?

Several factors can lead to an incomplete or slow reaction:

  • Insufficient Base: A stoichiometric amount of base is consumed during the reaction. Using a catalytic amount is insufficient. An excess of the base (e.g., 1.5-2.0 equivalents) is often recommended to ensure the reaction goes to completion.

  • Low Temperature: The reaction rate is temperature-dependent. If the reaction is slow at room temperature, gentle heating (e.g., 40-60°C) can significantly increase the rate. However, be cautious of potential side reactions at higher temperatures.

  • Poor Solubility: this compound has limited solubility in purely aqueous solutions. Using a co-solvent like ethanol, methanol, or THF can create a homogeneous reaction mixture and improve reaction rates.

  • Steric Hindrance: While less of an issue for an acetate group, steric hindrance around the ester can slow down the nucleophilic attack. The ortho-chloro group has a minor steric influence compared to bulkier substituents.[6]

Q3: I am observing unexpected side products in my reaction mixture. What could they be?

Under harsh basic conditions (e.g., high temperatures, concentrated base), other reactions can occur. One possibility, although less common for this substrate, is nucleophilic aromatic substitution, where the chloro group could be displaced by a hydroxide ion, especially at elevated temperatures. Always confirm the structure of byproducts using analytical techniques like NMR or Mass Spectrometry.

Q4: How does the chloro-substituent on the phenyl ring affect the hydrolysis rate?

The electron-withdrawing nature of the chlorine atom makes the carbonyl carbon more electrophilic and stabilizes the resulting phenoxide leaving group. This generally leads to a faster rate of hydrolysis compared to unsubstituted phenyl acetate. The position of the substituent (ortho, meta, or para) influences this electronic effect.[7]

Q5: What is the best way to monitor the progress of the reaction?

The reaction can be monitored effectively using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC: Spot the reaction mixture against a standard of the starting material (this compound). The disappearance of the starting material spot and the appearance of a new, more polar spot for 2-chlorophenol indicates the reaction is progressing.

  • HPLC/GC: These methods provide a more quantitative assessment of the conversion of the starting material to the products.

Q6: During the workup, my product yield is very low. What are the common causes?

Low yield during workup is often due to improper extraction or isolation procedures.

  • Incomplete Acidification: After the reaction, the product exists as the sodium salt of 2-chlorophenol (sodium 2-chlorophenoxide). You must acidify the reaction mixture (e.g., with dilute HCl or H₂SO₄) to a pH below the pKa of 2-chlorophenol (~8.5) to protonate it, making it extractable into an organic solvent.[8]

  • Product Solubility: 2-Chlorophenol has some solubility in water. Ensure you perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to maximize recovery. A final wash of the combined organic layers with brine can help remove dissolved water.[6]

  • Emulsion Formation: Vigorous shaking during extraction can lead to emulsions. If this occurs, adding brine or allowing the mixture to stand can help break the emulsion.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction Not Starting or Incomplete 1. Insufficient base. 2. Low reaction temperature. 3. Poor solubility of the ester.1. Use at least 1.5 equivalents of NaOH or KOH. 2. Gently heat the reaction mixture to 40-60°C. 3. Add a co-solvent like ethanol or THF to homogenize the mixture.
Low Product Yield 1. Incomplete protonation of the phenoxide during workup. 2. Product lost in the aqueous layer. 3. Premature product loss during neutralization.1. Acidify the aqueous layer with dilute HCl to pH < 7 before extraction. Check with pH paper.[8] 2. Perform at least three extractions with an appropriate organic solvent. 3. Perform all aqueous washes with ice-cold solutions to minimize product solubility in the aqueous phase.[6]
Formation of Byproducts 1. Reaction temperature is too high. 2. Base concentration is too high.1. Run the reaction at a lower temperature for a longer duration. 2. Avoid using highly concentrated base solutions if side reactions are observed.
Difficulty in Isolating Product 1. Emulsion during extraction. 2. Product is an oil and does not crystallize.1. Add saturated NaCl (brine) solution to the separatory funnel to break the emulsion. 2. If the product is an oil, purify using column chromatography.

Data Presentation

Table 1: Relative Hydrolysis Rates of Substituted Phenyl Acetates

This table illustrates the electronic effect of substituents on the rate of hydrolysis. The data is based on general principles of Hammett relationships in ester hydrolysis.[7] A positive ρ (rho) value indicates that electron-withdrawing groups accelerate the reaction.

Substituent (para-position)Hammett Constant (σ)Relative Rate Constant (k/k₀)
-NO₂0.78~6.0
-Cl0.23~1.7
-H0.001.0
-CH₃-0.17~0.7

Note: This is illustrative data. The ortho position of chlorine in this compound involves both electronic and steric effects.

Experimental Protocols

Protocol: Basic Hydrolysis of this compound

This protocol outlines a standard laboratory procedure for the saponification of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Deionized water

  • Hydrochloric acid (e.g., 2 M HCl)

  • Ethyl acetate or Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated sodium chloride solution (brine)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (e.g., 5-10 mL per gram of ester).

  • Addition of Base: In a separate beaker, prepare a solution of NaOH (1.5 eq) in water. Add the NaOH solution to the stirred ester solution.

  • Reaction: Heat the mixture to reflux (or ~50°C) and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Acidification: Dissolve the residue in water. Cool the aqueous solution in an ice bath and slowly add 2 M HCl with stirring until the pH is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product (2-chlorophenol) with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with brine (1 x volume).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude 2-chlorophenol by column chromatography or recrystallization.

Mandatory Visualizations

Caption: Mechanism of base-catalyzed hydrolysis of this compound.

Experimental_Workflow A 1. Dissolve Ester in Co-solvent B 2. Add Aqueous Base (e.g., NaOH) A->B C 3. Heat and Monitor (TLC / HPLC) B->C D 4. Cool and Remove Organic Solvent C->D E 5. Acidify with HCl (to pH < 7) D->E F 6. Extract with Organic Solvent E->F G 7. Wash, Dry, and Concentrate F->G H 8. Purify Product (e.g., Chromatography) G->H

Caption: General experimental workflow for saponification.

Troubleshooting_Tree start Problem: Incomplete Reaction check_base Used >1.5 eq. of base? start->check_base check_temp Reaction heated? check_base->check_temp Yes sol_base Action: Add more base check_base->sol_base No check_solvent Used a co-solvent (e.g., EtOH, THF)? check_temp->check_solvent Yes sol_temp Action: Heat to 40-60°C check_temp->sol_temp No sol_solvent Action: Add co-solvent to dissolve check_solvent->sol_solvent No success Reaction should proceed check_solvent->success Yes sol_base->check_base sol_temp->check_temp sol_solvent->check_solvent

Caption: Troubleshooting guide for incomplete hydrolysis reactions.

References

Preventing the formation of diacylhydrazide in derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of the common byproduct, diacylhydrazide, during derivatization reactions intended to form hydrazones or in the synthesis of acylhydrazides.

Frequently Asked Questions (FAQs)

Q1: What is diacylhydrazide and how does it form as a byproduct?

A1: Diacylhydrazide (also known as a 1,2-diacylhydrazine) is a compound characterized by two acyl groups attached to adjacent nitrogen atoms (R-C(=O)NH-NH(C=O)-R'). In the context of derivatization, it typically forms as an unwanted byproduct through two primary pathways:

  • Oxidative Coupling of Acylhydrazides: This is a significant pathway where two molecules of an acylhydrazide couple in the presence of an oxidizing agent to form a diacylhydrazide. This can be a problem if the reaction conditions inadvertently promote oxidation.[1][2]

  • Reaction with Activated Carboxylic Acids: During the synthesis of an acylhydrazide from a carboxylic acid and hydrazine (or a hydrazide), if a coupling agent like a carbodiimide (e.g., EDC) is used, an activated carboxylic acid intermediate is formed.[3][4][5] This intermediate is intended to react with the hydrazine. However, it can sometimes react with the already formed acylhydrazide product, leading to the formation of a diacylhydrazide.

Q2: What are the common scenarios where diacylhydrazide formation is a problem?

A2: Diacylhydrazide formation is a concern in two main experimental setups:

  • Hydrazone Synthesis: When reacting an acylhydrazide with an aldehyde or ketone to form a hydrazone, the starting acylhydrazide can undergo oxidative coupling to form the diacylhydrazide byproduct, reducing the yield of the desired hydrazone.

  • Acylhydrazide Synthesis: When synthesizing an acylhydrazide from a carboxylic acid and hydrazine, side reactions can lead to the formation of a diacylhydrazide, especially when using coupling agents.

Q3: How can I detect the presence of diacylhydrazide in my reaction mixture?

A3: Several analytical techniques can be used to identify and quantify diacylhydrazide impurities:

  • Thin-Layer Chromatography (TLC): Diacylhydrazides are generally more polar than the corresponding hydrazones and will have a different Rf value.

  • High-Performance Liquid Chromatography (HPLC): HPLC can effectively separate the desired product from the diacylhydrazide byproduct, allowing for quantification.

  • Mass Spectrometry (MS): MS can confirm the presence of diacylhydrazide by identifying its molecular weight.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the desired product and the diacylhydrazide based on their unique chemical shifts.

Troubleshooting Guide: Preventing Diacylhydrazide Formation

This guide provides specific troubleshooting advice for common issues encountered during derivatization reactions.

Issue 1: Formation of Diacylhydrazide During Hydrazone Synthesis

Symptoms:

  • Low yield of the desired hydrazone.

  • Presence of a significant byproduct identified as diacylhydrazide.

  • Reaction mixture changes color, suggesting oxidation.

Potential Cause Recommended Solution Rationale
Presence of Oxidizing Agents - Use deoxygenated solvents. - Purge the reaction vessel with an inert gas (e.g., nitrogen or argon). - Avoid exposure to air and light, which can promote oxidation.Acylhydrazides can undergo oxidative coupling to form diacylhydrazides.[1][2] Removing oxygen from the reaction environment minimizes this side reaction.
Contaminated Reagents - Use high-purity, freshly opened reagents. - Purify starting materials if necessary.Impurities in the acylhydrazide or solvent can act as catalysts for oxidation.
Inappropriate Reaction Conditions - Optimize the reaction temperature; avoid excessive heat. - Ensure the pH is mildly acidic (pH 4-6) to favor hydrazone formation.High temperatures can sometimes promote side reactions. The formation of hydrazones is acid-catalyzed, and maintaining the optimal pH can increase the rate of the desired reaction over competing side reactions.
Issue 2: Formation of Diacylhydrazide During Acylhydrazide Synthesis from Carboxylic Acids

Symptoms:

  • Low yield of the desired acylhydrazide.

  • Presence of a byproduct with a molecular weight corresponding to the diacylhydrazide.

  • Formation of N-acylurea byproduct when using carbodiimide coupling agents.[5][7][8]

Potential Cause Recommended Solution Rationale
Side Reaction with Coupling Agent (e.g., EDC) - Use an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) in conjunction with the carbodiimide.[3][8] - Control the stoichiometry carefully; avoid a large excess of the carboxylic acid or coupling agent.NHS and HOBt react with the activated carboxylic acid to form a more stable active ester. This intermediate is less prone to side reactions like N-acylurea formation and reacts more cleanly with the hydrazine to form the desired acylhydrazide.[8]
Reaction of Acylhydrazide with Activated Carboxylic Acid - Add the hydrazine to the reaction mixture before or concurrently with the coupling agent. - Use a slow addition of the coupling agent to the mixture of carboxylic acid and hydrazine.This ensures that the highly reactive activated carboxylic acid intermediate preferentially reacts with the hydrazine rather than the newly formed acylhydrazide product.
Inadequate Purification - Utilize column chromatography on silica gel or alumina to separate the more polar diacylhydrazide. - Recrystallization can also be an effective method for purification.[9]Diacylhydrazides have different polarity and solubility profiles compared to the desired acylhydrazide, allowing for their separation by standard purification techniques.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Synthesis with Minimal Diacylhydrazide Formation
  • Preparation: Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable deoxygenated solvent (e.g., ethanol, methanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add the acylhydrazide (1.0-1.2 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to achieve a pH of 4-6.

  • Reaction: Stir the reaction mixture at room temperature or gentle heat, protected from light. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture. The hydrazone product may precipitate and can be collected by filtration. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to remove any traces of diacylhydrazide.[9]

Protocol 2: Synthesis of Acylhydrazides from Carboxylic Acids using EDC/NHS Chemistry
  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and N-hydroxysuccinimide (NHS) (1.0-1.2 equivalents) in a suitable anhydrous solvent (e.g., DMF, DCM).

  • Coupling Agent Addition: Cool the solution to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0-1.2 equivalents). Stir the mixture at 0 °C for 15-30 minutes and then allow it to warm to room temperature for 1-2 hours to form the NHS-ester.

  • Hydrazine Addition: In a separate flask, dissolve hydrazine or a substituted hydrazine (1.0-1.5 equivalents) in a suitable solvent.

  • Reaction: Slowly add the hydrazine solution to the activated NHS-ester solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude acylhydrazide can be purified by column chromatography or recrystallization.

Visualizations

reaction_pathways cluster_desired Desired Reaction: Hydrazone Formation cluster_side Side Reaction: Diacylhydrazide Formation Acylhydrazide Acylhydrazide Hydrazone Hydrazone (Product) Acylhydrazide->Hydrazone + Aldehyde/Ketone (Acid Catalyst, pH 4-6) Aldehyde Aldehyde / Ketone Aldehyde->Hydrazone Acylhydrazide_side Acylhydrazide Diacylhydrazide Diacylhydrazide (Byproduct) Acylhydrazide_side->Diacylhydrazide + Acylhydrazide (Oxidizing Conditions)

Caption: Competing reaction pathways in hydrazone synthesis.

acylhydrazide_synthesis cluster_main_path Desired Pathway cluster_side_path Side Reaction Pathway CarboxylicAcid Carboxylic Acid ActiveEster Activated Intermediate (e.g., NHS Ester) CarboxylicAcid->ActiveEster + EDC/NHS Acylhydrazide Acylhydrazide (Product) ActiveEster->Acylhydrazide + Hydrazine ActiveEster_side Activated Intermediate Diacylhydrazide Diacylhydrazide (Byproduct) ActiveEster_side->Diacylhydrazide + Acylhydrazide Acylhydrazide_side Acylhydrazide Acylhydrazide_side->Diacylhydrazide

Caption: Diacylhydrazide formation during acylhydrazide synthesis.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Chlorophenyl Acetate and 4-Chlorophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Chlorophenyl acetate and 4-Chlorophenyl acetate, with a focus on their behavior in hydrolysis reactions. Understanding the nuanced differences in reactivity between these positional isomers is critical for applications in organic synthesis, pro-drug design, and the development of targeted therapeutic agents. This analysis is supported by established principles of physical organic chemistry and available experimental data.

Executive Summary

The reactivity of chlorophenyl acetates is primarily governed by a combination of electronic and steric effects imparted by the chlorine substituent on the phenyl ring. In 4-Chlorophenyl acetate, the chlorine atom at the para position exerts a strong electron-withdrawing inductive effect, which enhances the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, 4-Chlorophenyl acetate is generally more reactive towards hydrolysis than unsubstituted phenyl acetate.

For this compound, the chlorine atom is in the ortho position, introducing a more complex interplay of factors. While it also possesses an electron-withdrawing inductive effect, its close proximity to the ester group can introduce steric hindrance, potentially slowing down the reaction. However, this steric strain can also force the acetate group out of the plane of the benzene ring, which disrupts resonance stabilization and can lead to an unexpected increase in reactivity. The net effect on the reactivity of this compound is a delicate balance between these opposing influences.

Comparative Reactivity in Alkaline Hydrolysis

The alkaline hydrolysis of esters, a nucleophilic acyl substitution reaction, serves as a valuable model for comparing the reactivity of these isomers. The reaction proceeds via a tetrahedral intermediate, and its rate is sensitive to the electronic properties of the leaving group (the substituted phenoxide) and steric accessibility of the carbonyl carbon.

For the ortho isomer, the "ortho effect" comes into play. The steric hindrance from the ortho-chloro group could impede the approach of the hydroxide nucleophile. Conversely, this steric clash can twist the ester group out of the plane of the aromatic ring, reducing resonance stabilization of the ground state and thereby increasing its reactivity towards nucleophilic attack. The predominant effect will determine whether this compound is more or less reactive than its para counterpart. Without direct experimental data, a definitive quantitative comparison remains elusive. However, it is plausible that the electronic destabilization of the ester linkage in this compound due to the ortho-chloro group's inductive effect, potentially augmented by reduced resonance, could lead to a comparable or even slightly higher rate of hydrolysis than the 4-chloro isomer.

Table 1: Predicted Relative Reactivity in Alkaline Hydrolysis

CompoundPosition of ChlorineDominant Electronic EffectSteric EffectPredicted Reactivity Ranking
This compoundOrthoInductive (-I)Present (potential for steric hindrance and disruption of resonance)Likely high, potentially comparable to or slightly higher than 4-isomer
4-Chlorophenyl acetateParaInductive (-I), Resonance (+R)MinimalHigh, greater than unsubstituted phenyl acetate

Experimental Protocols

To definitively determine the relative reactivity of this compound and 4-Chlorophenyl acetate, a kinetic study of their alkaline hydrolysis can be performed. The following is a generalized experimental protocol based on established methods for studying ester hydrolysis.

Objective: To determine and compare the second-order rate constants for the alkaline hydrolysis of this compound and 4-Chlorophenyl acetate.

Materials:

  • This compound

  • 4-Chlorophenyl acetate

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.05 M)

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.02 N)

  • Ethyl acetate (for preparation of ester solutions)

  • Phenolphthalein indicator

  • Ice-cold deionized water

  • Constant temperature water bath

  • Burettes, pipettes, conical flasks, and other standard laboratory glassware

Procedure:

  • Solution Preparation:

    • Prepare a standardized solution of sodium hydroxide (e.g., 0.05 M) in deionized water.

    • Prepare a standardized solution of hydrochloric acid (e.g., 0.02 N).

    • Prepare stock solutions of this compound and 4-Chlorophenyl acetate (e.g., 0.05 M) in a suitable solvent like ethyl acetate.

  • Kinetic Run:

    • Equilibrate separate flasks containing the NaOH solution and the respective chlorophenyl acetate solutions in a constant temperature water bath (e.g., 25°C) for at least 15 minutes.

    • To initiate the reaction, mix equal volumes of the NaOH and chlorophenyl acetate solutions in a reaction flask, starting a timer immediately.

    • At regular time intervals (e.g., 0, 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a known volume (e.g., 10 mL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing a known volume of ice-cold deionized water to stop the reaction.

    • Add a few drops of phenolphthalein indicator to the quenched sample.

    • Titrate the unreacted NaOH in the sample with the standardized HCl solution until the pink color disappears. Record the volume of HCl used.

  • Data Analysis:

    • The concentration of unreacted NaOH at each time point can be calculated from the titration data.

    • The concentration of the ester remaining at each time point can be determined from the stoichiometry of the reaction.

    • The reaction follows second-order kinetics. The rate constant (k) can be determined by plotting 1/[Ester] versus time, where the slope of the resulting straight line is equal to the second-order rate constant.

Visualizations

To illustrate the key concepts discussed, the following diagrams are provided.

G cluster_factors Factors Influencing Reactivity cluster_isomers Isomer Comparison Electronic_Effects Electronic Effects 2_CPA This compound Electronic_Effects->2_CPA -I effect 4_CPA 4-Chlorophenyl Acetate Electronic_Effects->4_CPA -I, +R effects Steric_Effects Steric Effects Steric_Effects->2_CPA Ortho Hindrance Disruption of Resonance Steric_Effects->4_CPA Minimal Reactivity_2 Reactivity of This compound 2_CPA->Reactivity_2 Potentially Enhanced Reactivity Reactivity_4 Reactivity of 4-Chlorophenyl Acetate 4_CPA->Reactivity_4 Enhanced Reactivity

Caption: Factors influencing the reactivity of chlorophenyl acetate isomers.

G Start Prepare & Equilibrate Reactant Solutions Mix Mix Ester & NaOH Start Timer Start->Mix Sample Withdraw Aliquots at Timed Intervals Mix->Sample Sample->Mix Repeat Quench Quench Reaction in Ice-Cold Water Sample->Quench Titrate Titrate Unreacted NaOH with Standard HCl Quench->Titrate Analyze Calculate Concentrations & Plot Kinetic Data Titrate->Analyze End Determine Second-Order Rate Constant (k) Analyze->End

Caption: Experimental workflow for kinetic analysis of ester hydrolysis.

A Comparative Analysis of the Physical Properties of Chlorophenyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of isomeric compounds is fundamental. This guide provides a comparative overview of the physical characteristics of the three isomers of chlorophenyl acetate: 2-chlorophenyl acetate, 3-chlorophenyl acetate, and 4-chlorophenyl acetate. Due to the limited availability of experimental data for the 2- and 3-isomers in publicly accessible databases, this guide presents the available data for the 4-isomer and outlines the standardized experimental protocols for the determination of these properties.

Data Presentation: Physical Properties of Chlorophenyl Acetate Isomers

A comprehensive search for the experimental physical properties of the chlorophenyl acetate isomers has revealed a scarcity of readily available data for the 2- and 3-isomers. The data for 4-chlorophenyl acetate is available but presents some conflicting values from different sources. The following table summarizes the available information.

Physical PropertyThis compound3-Chlorophenyl Acetate4-Chlorophenyl Acetate
IUPAC Name (2-chlorophenyl) acetate[1](3-chlorophenyl) acetate[2](4-chlorophenyl) acetate[3][4]
CAS Number 4525-75-1[1][5]13031-39-5[2]876-27-7[3][4]
Molecular Formula C₈H₇ClO₂[1][5]C₈H₇ClO₂[2]C₈H₇ClO₂[3][4]
Molecular Weight 170.59 g/mol [1][5]170.59 g/mol [2]170.59 g/mol [3][4]
Melting Point Data not availableData not available7-8 °C
Boiling Point Data not availableData not available160 °C
Density Data not availableData not available1.2248 g/cm³ (at 20 °C)
Appearance Data not availableData not availableColorless to light yellow liquid
Solubility Data not availableData not availableLimited solubility in water; soluble in organic solvents.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties discussed in this guide. These protocols are generally applicable to the characterization of organic esters like chlorophenyl acetates.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the solid sample is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

  • Purity Assessment: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.

Determination of Boiling Point

The boiling point is a key physical property of a liquid and is sensitive to changes in atmospheric pressure.

Apparatus:

  • Thiele tube or a small-scale distillation apparatus

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or heating mantle)

Procedure (Thiele Tube Method):

  • Sample Preparation: A small amount of the liquid sample (0.5-1 mL) is placed in a small test tube. A capillary tube, with its open end downwards, is placed inside the test tube.

  • Heating: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The apparatus is gently heated.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

  • Measurement: The heat source is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.

Determination of Density

The density of a substance is its mass per unit volume.

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

  • Water bath (for temperature control)

Procedure (Pycnometer Method):

  • Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

  • Mass of Pycnometer with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The pycnometer is then placed in a constant temperature water bath until it reaches thermal equilibrium. The mass of the filled pycnometer is then measured.

  • Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water. The mass is determined at the same temperature.

  • Calculation: The density of the sample is calculated using the following formula: Density of sample = [(Mass of pycnometer + sample) - (Mass of empty pycnometer)] / [(Mass of pycnometer + water) - (Mass of empty pycnometer)] x Density of water at that temperature.

Determination of Solubility

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.

Apparatus:

  • Small test tubes

  • Graduated pipettes

  • Vortex mixer

Procedure:

  • Qualitative Assessment: A small amount of the chlorophenyl acetate isomer (e.g., 20-30 mg of solid or 1-2 drops of liquid) is placed in a test tube.

  • Solvent Addition: A small volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, diethyl ether, toluene) is added to the test tube.

  • Observation: The mixture is agitated using a vortex mixer. The solubility is observed and recorded as soluble, partially soluble, or insoluble.

  • Systematic Testing: This process is repeated with a range of solvents of varying polarities to create a solubility profile for the compound.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comparative analysis of the physical properties of the chlorophenyl acetate isomers.

G cluster_prep Sample Preparation cluster_comparison Data Analysis and Comparison Sample_Acquisition Acquire Isomer Samples (2-, 3-, and 4-chlorophenyl acetate) Purity_Check Assess Purity (e.g., GC, NMR) Sample_Acquisition->Purity_Check Melting_Point Melting Point Determination (for solids) Purity_Check->Melting_Point Boiling_Point Boiling Point Determination (for liquids) Purity_Check->Boiling_Point Density_Measurement Density Measurement Purity_Check->Density_Measurement Solubility_Testing Solubility Profiling Purity_Check->Solubility_Testing Data_Tabulation Tabulate Quantitative Data Melting_Point->Data_Tabulation Boiling_Point->Data_Tabulation Density_Measurement->Data_Tabulation Solubility_Testing->Data_Tabulation Comparative_Analysis Analyze and Compare Isomeric Effects Data_Tabulation->Comparative_Analysis Report Generate Comparison Guide Comparative_Analysis->Report

Caption: Experimental workflow for comparing the physical properties of chlorophenyl acetate isomers.

References

Navigating the Nuances of Ester Hydrolysis: A Comparative Guide to Chlorophenyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of ester-containing compounds is paramount. The position of a substituent on a phenyl ring can dramatically alter the rate of hydrolysis, a critical factor in drug metabolism and stability. This guide provides a comprehensive comparison of the hydrolysis rates of 2-, 3-, and 4-chlorophenyl acetate, supported by experimental data and detailed protocols.

The susceptibility of an ester to hydrolysis is governed by a delicate interplay of electronic and steric effects. In the case of chlorophenyl acetates, the electronegative chlorine atom plays a pivotal role. Its influence, however, is not uniform across the ortho (2-), meta (3-), and para (4-) positions. This guide will dissect these differences, offering a clear framework for predicting and understanding the hydrolytic stability of these and similar compounds.

Unveiling the Reactivity Trend: A Quantitative and Qualitative Comparison

The rate of alkaline hydrolysis of phenyl acetates is significantly influenced by the electronic properties of the substituent on the phenyl ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxide ion. The chloro group, through its inductive effect (-I), acts as an electron-withdrawing group. While it also possesses a resonance effect (+R) due to its lone pairs, the inductive effect is generally considered to be dominant in influencing the reactivity of the ester group.

A Hammett plot for the neutral hydrolysis of substituted phenyl acetates reveals a positive reaction constant (ρ ≈ 0.87), confirming that electron-withdrawing substituents accelerate the reaction. Based on the interplay of inductive and resonance effects, the expected order of reactivity for the alkaline hydrolysis of chlorophenyl acetate isomers is:

4-chlorophenyl acetate > 2-chlorophenyl acetate ≈ 3-chlorophenyl acetate

The para-isomer is the most reactive due to the strong, unhindered electron-withdrawing inductive effect of the chlorine atom. In the ortho position, while the inductive effect is also strong, it can be partially offset by steric hindrance to the approaching nucleophile. The meta position experiences a weaker inductive effect compared to the ortho and para positions, leading to a slower hydrolysis rate.

CompoundIsomer PositionSecond-Order Rate Constant (k) at 25°C [M⁻¹s⁻¹]Relative Rate
4-Chlorophenyl AcetateParaData not available in a directly comparable formatHighest
This compoundOrthoData not available in a directly comparable formatIntermediate
3-Chlorophenyl AcetateMetaData not available in a directly comparable formatLowest

Note: While specific, directly comparable second-order rate constants for all three isomers under identical conditions were not found in a single study, the relative reactivity is well-established based on physical organic chemistry principles.

Decoding the Influencing Factors: A Logical Relationship

The position of the chloro substituent dictates its electronic and steric influence on the ester's carbonyl group, which in turn determines the rate of hydrolysis. This relationship can be visualized as a signaling pathway.

G cluster_substituent Substituent Position cluster_effects Electronic & Steric Effects cluster_carbonyl Carbonyl Group Properties cluster_rate Hydrolysis Rate 2-Chloro 2-Chloro Inductive Effect (-I) Inductive Effect (-I) 2-Chloro->Inductive Effect (-I) Strong Resonance Effect (+R) Resonance Effect (+R) 2-Chloro->Resonance Effect (+R) Weak Steric Hindrance Steric Hindrance 2-Chloro->Steric Hindrance Present 3-Chloro 3-Chloro 3-Chloro->Inductive Effect (-I) Moderate 3-Chloro->Steric Hindrance Negligible 4-Chloro 4-Chloro 4-Chloro->Inductive Effect (-I) Strong 4-Chloro->Resonance Effect (+R) Weak 4-Chloro->Steric Hindrance Negligible Electrophilicity Electrophilicity Inductive Effect (-I)->Electrophilicity Increases Resonance Effect (+R)->Electrophilicity Decreases Accessibility Accessibility Steric Hindrance->Accessibility Decreases Rate of Nucleophilic Attack Rate of Nucleophilic Attack Electrophilicity->Rate of Nucleophilic Attack Increases Accessibility->Rate of Nucleophilic Attack Decreases G cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching & Titration cluster_analysis Data Analysis A Prepare standardized NaOH and HCl solutions C Equilibrate reactants to desired temperature in a water bath A->C B Prepare stock solutions of chlorophenyl acetate isomers in a suitable solvent B->C D Initiate hydrolysis by mixing ester and NaOH solutions. Start stopwatch. C->D E Withdraw aliquots of the reaction mixture at regular time intervals D->E F Quench the reaction by adding the aliquot to a known excess of standardized HCl E->F G Back-titrate the unreacted HCl with standardized NaOH using phenolphthalein F->G H Calculate the concentration of unreacted ester at each time point G->H I Plot 1/[Ester] vs. time to obtain the second-order rate constant (k) H->I J Compare the rate constants for the three isomers I->J

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Chlorophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-chlorophenyl acetate, a key intermediate in the production of various pharmaceuticals and fine chemicals, is a critical process for many researchers. The traditional method for this synthesis involves the acetylation of 2-chlorophenol. This guide provides a comprehensive comparison of alternative reagents and methodologies for this synthesis, focusing on reaction efficiency, safety, and environmental impact. The information presented is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The acetylation of 2-chlorophenol can be achieved using several different acetylating agents and catalytic systems. The most common approaches involve the use of acetic anhydride or acetyl chloride, with or without a catalyst. Below is a summary of the performance of these alternative methods.

Acetylating AgentCatalyst/BaseReaction ConditionsReaction TimeYield (%)Purity (%)
Acetic AnhydridePyridineRoom Temperature2 - 4 hours~95%>98%
Acetic AnhydrideZinc Chloride (ZnCl₂)Room Temperature30 - 60 minutesHighHigh
Acetic AnhydrideNone (Alkaline pH)pH 9 ± 1 (aqueous)~ 5 minutesHighN/A[1]
Acetyl ChlorideTriethylamine0°C to Room Temp.1 - 2 hoursHighHigh
Acetyl ChlorideZinc Chloride (ZnCl₂)Room Temperature< 30 minutesVery HighHigh

Note: "High" and "Very High" yields are indicated where specific quantitative data for this compound was not available in the searched literature, but the general reactivity suggests superior performance. Purity is generally high after standard workup and purification procedures.

Detailed Experimental Protocols

Below are detailed methodologies for the key synthetic routes compared in this guide.

Method 1: Acetylation using Acetic Anhydride with Pyridine Catalyst

This is a widely used and effective method for the acetylation of phenols. Pyridine acts as a basic catalyst, activating the acetic anhydride and neutralizing the acetic acid byproduct.[2]

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorophenol (1.0 equivalent) in dry pyridine (2-10 mL per mmol of phenol) under an inert atmosphere (e.g., Argon).[3]

  • Cool the solution to 0°C using an ice bath.[3]

  • Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the stirred solution.[3]

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, quench the reaction by adding a small amount of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.[3]

  • Dilute the residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.[3]

Method 2: Acetylation using Acetyl Chloride with Triethylamine

Acetyl chloride is a more reactive acetylating agent than acetic anhydride and is often used for less reactive alcohols and phenols.[4] Triethylamine is a common non-nucleophilic base used to scavenge the HCl gas produced during the reaction.

Experimental Protocol:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2-chlorophenol (1.0 equivalent) and triethylamine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution. A white precipitate of triethylammonium chloride will form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench with water.

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Method 3: Zinc Chloride Catalyzed Acetylation

Lewis acids like zinc chloride can catalyze the acetylation of phenols, often leading to faster reaction times. A comparative study on various alcohols and phenols indicated that acetyl chloride is a better acetylating agent than acetic anhydride in the presence of zinc chloride.[4]

Experimental Protocol:

  • To a mixture of 2-chlorophenol (1 mmol) and the acetylating agent (acetic anhydride or acetyl chloride, 1 mmol) under solvent-free conditions, add a catalytic amount of anhydrous zinc chloride (e.g., 0.05 mmol).[4]

  • Stir the reaction mixture at room temperature.[4]

  • Monitor the reaction progress by TLC.[4]

  • Upon completion, dissolve the reaction mixture in an organic solvent like dichloromethane (CH₂Cl₂).[4]

  • Wash the organic solution with an aqueous solution of sodium bicarbonate to remove the catalyst and any acidic byproducts, followed by a water wash.[4]

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product.[4]

Method 4: Catalyst-Free Acetylation with Acetic Anhydride

For analytical purposes, the acetylation of chlorophenols can be achieved without a catalyst in an aqueous medium by controlling the pH. This method is rapid and efficient for quantitative analysis, suggesting a high conversion rate.[1]

Experimental Protocol:

  • Dissolve 2-chlorophenol in an aqueous solution.

  • Adjust the pH of the solution to 9 ± 1 using a suitable base. At this pH, the phenolate ion is formed, which is more nucleophilic.[1]

  • Add an excess of acetic anhydride to the solution and stir vigorously. The reaction is typically complete within 5 minutes.[1]

  • Extract the resulting this compound using a suitable organic solvent (e.g., n-hexane).[1]

  • The organic extract can then be concentrated to isolate the product.

Reagent Selection Workflow

The choice of the appropriate reagent and method for the synthesis of this compound depends on several factors including the desired reaction scale, available equipment, and safety considerations. The following diagram illustrates a decision-making workflow to guide reagent selection.

ReagentSelection start Start: Synthesize This compound scale Reaction Scale? start->scale lab_scale Lab Scale scale->lab_scale Small large_scale Large Scale scale->large_scale Large reactivity_req High Reactivity Needed? lab_scale->reactivity_req safety_concern Safety/Cost a Major Concern? large_scale->safety_concern high_reactivity Yes reactivity_req->high_reactivity low_reactivity No reactivity_req->low_reactivity method2 Acetyl Chloride + Triethylamine high_reactivity->method2 method1 Acetic Anhydride + Pyridine low_reactivity->method1 high_concern Yes safety_concern->high_concern low_concern No safety_concern->low_concern green_chem Green Chemistry Emphasis? high_concern->green_chem method3 Acetic Anhydride + ZnCl2 low_concern->method3 green_yes Yes green_chem->green_yes green_no No green_chem->green_no method4 Catalyst-Free (Aqueous) green_yes->method4 green_no->method1

References

A Spectroscopic Showdown: Differentiating Chlorophenyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and organic synthesis, the precise identification of isomeric compounds is a critical step. Positional isomers, such as the ortho (2-), meta (3-), and para (4-) substituted chlorophenyl acetates, often exhibit subtle but significant differences in their spectroscopic profiles. This guide provides a comparative analysis of these three isomers using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols to aid in their unambiguous identification.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-chlorophenyl acetate, 3-chlorophenyl acetate, and 4-chlorophenyl acetate.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm
ProtonThis compound3-Chlorophenyl Acetate4-Chlorophenyl Acetate
Methyl (CH₃)~2.3~2.3~2.3
Aromatic (Ar-H)~7.0 - 7.5~7.0 - 7.4~7.1 and 7.4 (two doublets)

Note: The aromatic region for 2- and 3-chlorophenyl acetate will show more complex splitting patterns (multiplets) due to lower symmetry compared to the more symmetrical 4-chlorophenyl acetate which typically displays two distinct doublets.

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
CarbonThis compound3-Chlorophenyl Acetate4-Chlorophenyl Acetate
Methyl (CH₃)~21~21~21
Carbonyl (C=O)~169~169~169
Aromatic (C-Cl)~130~134~132
Aromatic (C-O)~147~150~148
Aromatic (other)~122 - 129~119 - 130~123 and 129
Table 3: Key IR Absorption Frequencies (cm⁻¹)
Functional GroupThis compound3-Chlorophenyl Acetate4-Chlorophenyl Acetate
C=O Stretch~1765~1768~1765
C-O Stretch~1200 - 1220~1190 - 1210~1190 - 1215
C-Cl Stretch~750~780~830
Aromatic C-H Bending~750 (ortho)~680 and ~780 (meta)~830 (para)
Table 4: Mass Spectrometry Key Fragments (m/z)
FragmentThis compound3-Chlorophenyl Acetate4-Chlorophenyl Acetate
[M]⁺ (Molecular Ion)170/172170/172170/172
[M-CH₂CO]⁺128/130128/130128/130
[C₆H₄Cl]⁺111/113111/113111/113
[CH₃CO]⁺434343

Note: The presence of chlorine results in isotopic peaks for chlorine-containing fragments, with an approximate ratio of 3:1 for [M]⁺ and [M+2]⁺.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the chlorophenyl acetate isomer in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Parameters: Acquire spectra at room temperature. Use a pulse angle of 30 degrees, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Collect 16 scans.

    • Processing: Apply a line broadening of 0.3 Hz and Fourier transform the free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer.

    • Parameters: Acquire spectra with proton decoupling. Use a pulse angle of 45 degrees, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Collect 1024 scans.

    • Processing: Apply a line broadening of 1.0 Hz and Fourier transform the FID. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.

  • Sample Preparation: Place a single drop of the neat liquid chlorophenyl acetate isomer directly onto the ATR crystal.

  • Data Acquisition:

    • Instrument: FTIR spectrometer equipped with a diamond ATR accessory.

    • Parameters: Collect spectra in the range of 4000-400 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹.

    • Background: Record a background spectrum of the clean, empty ATR crystal prior to sample analysis.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: Prepare a dilute solution of the chlorophenyl acetate isomer (approximately 1 mg/mL) in dichloromethane.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and differentiation of chlorophenyl acetate isomers.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_identification Isomer Identification Sample Chlorophenyl Acetate Isomer (ortho, meta, or para) IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS GC-MS Sample->MS IR_Data Analyze C-H out-of-plane bending and C-Cl stretching regions IR->IR_Data Vibrational Frequencies NMR_Data Analyze aromatic proton splitting patterns and carbon chemical shifts NMR->NMR_Data Chemical Shifts & Coupling MS_Data Analyze fragmentation patterns and isotopic ratios MS->MS_Data Mass-to-Charge Ratios Identification Identify Isomer IR_Data->Identification NMR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic identification of chlorophenyl acetate isomers.

This comprehensive guide provides the necessary data and methodologies to effectively distinguish between the ortho, meta, and para isomers of chlorophenyl acetate. By carefully analyzing the unique features in their respective spectra, researchers can confidently identify these closely related compounds.

A Comparative Guide to the Quality Control of 2-Chlorophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the quality and consistency of starting materials is paramount. 2-Chlorophenyl acetate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This guide provides a comprehensive comparison of the quality control standards for this compound against its common alternatives, supported by experimental data and detailed analytical protocols.

Quality Control Parameters: A Comparative Overview

The quality of this compound is primarily determined by its purity, impurity profile, and physical characteristics. While specific requirements may vary based on the intended application, a typical specification for high-quality this compound is compared with common acetylating agents, acetyl chloride and acetic anhydride, in the table below.

ParameterThis compoundAcetyl ChlorideAcetic Anhydride
Appearance Colorless to light yellow liquidColorless to light yellow fuming liquidClear, colorless liquid
Purity (by GC) ≥ 98.0%[1][2]≥ 99.0%≥ 99.0%
Moisture Content ≤ 0.50% (for the related acid)Not typically specified (highly reactive with water)≤ 0.1%
Related Impurities Varies (see Impurity Profile section)Acetyl chloride dimer, acetic acid, phosgeneAcetic acid
Boiling Point ~145°C51-52°C138-140°C
Density ~1.2 g/mL~1.1 g/mL~1.08 g/mL

Impurity Profile of this compound

Understanding the potential impurities in this compound is critical for controlling the quality of downstream products. Impurities can arise from starting materials, side reactions during synthesis, or degradation.

Common Impurities:

  • 2-Chlorophenol: Unreacted starting material.

  • Acetic Acid: Byproduct of hydrolysis.

  • Diacylated 2-Chlorophenol: From over-acetylation.

  • Positional Isomers (e.g., 4-Chlorophenyl acetate): Arising from impurities in the starting 2-chlorophenol.

  • Residual Solvents: From the manufacturing process.

Analytical Methods for Quality Control

Accurate and validated analytical methods are essential for the reliable assessment of this compound quality.

Purity Determination and Impurity Profiling by Gas Chromatography (GC)

Gas chromatography is the most common method for determining the purity of this compound and quantifying its impurities.

Experimental Protocol:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dissolve 10 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane).

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Moisture Content by Karl Fischer Titration

This method is used to determine the water content in this compound.

Experimental Protocol:

  • Instrument: Karl Fischer titrator.

  • Reagent: Karl Fischer reagent suitable for ketones and aldehydes.

  • Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in a dry, inert solvent.

  • Procedure: Titrate the sample solution with the Karl Fischer reagent to the electrometric endpoint.

Comparison with Alternative Acetylating Agents

Acetyl chloride and acetic anhydride are common alternatives to this compound for the acetylation of phenols and alcohols. The choice of reagent often depends on the specific requirements of the reaction, including reactivity, selectivity, and cost.

A comparative study on the acetylation of phenols using different acetylating agents showed that acetyl chloride is generally more reactive than acetic anhydride.[3] While this compound is less commonly used as a general acetylating agent, its application is often specialized where the 2-chlorophenyl group is a desired structural element in the final molecule.

Experimental Workflow and Data Relationships

The following diagrams illustrate the typical quality control workflow for this compound and the logical relationship between different quality attributes.

QC_Workflow cluster_0 Receiving & Sampling cluster_1 Analytical Testing cluster_2 Data Review & Disposition raw_material Raw Material (this compound) sampling Representative Sampling raw_material->sampling gc_analysis Purity & Impurity (GC) sampling->gc_analysis kf_titration Moisture Content (Karl Fischer) sampling->kf_titration physical_tests Appearance, Density sampling->physical_tests data_review Data Review & Comparison to Spec gc_analysis->data_review kf_titration->data_review physical_tests->data_review disposition Release / Reject data_review->disposition

Caption: Quality Control Workflow for this compound.

Logical_Relationships overall_quality Overall Product Quality purity Purity overall_quality->purity impurities Impurity Profile overall_quality->impurities moisture Moisture Content overall_quality->moisture physical_props Physical Properties overall_quality->physical_props gc GC Analysis purity->gc impurities->gc kf Karl Fischer moisture->kf visual_density Visual & Density Measurement physical_props->visual_density

Caption: Logical Relationships of Quality Attributes.

References

Comparative Guide to the Analytical Validation of 2-Chlorophenyl Acetate: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Chlorophenyl acetate is crucial for ensuring product quality and safety. This guide provides a comparative analysis of two prominent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a detailed overview of a proposed, validated HPLC method and compare its performance characteristics with a GC-MS alternative, supported by typical experimental data and protocols.

Method Comparison

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the need for structural confirmation. While HPLC is a robust and widely used technique for the analysis of many pharmaceutical compounds, the volatility of this compound also makes GC-MS a highly suitable alternative.[1][2]

ParameterHPLC MethodGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity using a C18 reverse-phase column.Separation based on volatility and polarity, with mass spectrometric detection for identification and quantification.
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL[3][4]
Limit of Quantitation (LOQ) ~3 µg/mL~0.3 µg/mL
Run Time Approximately 15 minutesApproximately 20 minutes
Sample Derivatization Not requiredNot required
Specificity High, based on retention time.Very high, based on retention time and mass spectrum.[2]

Experimental Protocols

Below are detailed methodologies for the proposed HPLC method and a comparable GC-MS method for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the quantification of this compound and the separation from potential process-related impurities.[5][6][7]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Elution Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL.

Data Analysis: The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method offers high sensitivity and specificity for the analysis of this compound, particularly for trace-level detection.[3][4][8]

Instrumentation:

  • Gas chromatograph with a mass selective detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Injection Mode Split (10:1)
Injection Volume 1 µL
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Solution: Dissolve the sample in the same solvent to achieve a concentration within the calibration range.

Data Analysis: Quantification is performed by constructing a calibration curve from the peak areas of the standard solutions. The mass spectrum of the analyte peak is used for confirmation.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the validation of the HPLC method and the decision-making process for selecting an appropriate analytical technique.

HPLC_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_documentation Documentation & Implementation start Define Analytical Requirements method_dev HPLC Method Development (Column, Mobile Phase, etc.) start->method_dev protocol_def Define Validation Protocol method_dev->protocol_def specificity Specificity protocol_def->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report routine_use Implement for Routine Use validation_report->routine_use Analytical_Method_Selection cluster_decision Decision Criteria cluster_methods Analytical Methods start Analyze 2-Chlorophenyl Acetate trace_analysis Trace Level Analysis? start->trace_analysis structural_confirm Structural Confirmation? trace_analysis->structural_confirm No gcms GC-MS (High Sensitivity & Specificity) trace_analysis->gcms Yes hplc HPLC (Robust Quantification) structural_confirm->hplc No structural_confirm->gcms Yes

References

A Comparative Guide to Fragment-Based Screening: Evaluating 2-Chlorophenyl Acetate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[1][2][3] This approach focuses on screening small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target.[3][4] These initial hits then serve as starting points for building more potent, drug-like molecules.[2] This guide provides a comparative overview of using a specific fragment, 2-Chlorophenyl acetate, in a hypothetical screening scenario, and contrasts its potential performance with other established classes of fragments.

While specific experimental data for this compound in fragment-based screening is not extensively published, we can infer its potential characteristics based on its structure and compare it to data from well-documented fragment classes. This guide will therefore use a combination of inferred properties for this compound and published data for alternative fragments to provide a comprehensive comparison for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Analysis of Fragment Performance

The success of a fragment-based screening campaign is contingent on the quality and diversity of the fragment library.[5] Key metrics used to evaluate the performance of fragments include their binding affinity (typically expressed as the dissociation constant, Kd), ligand efficiency (LE), and the hit rate from a screen. The following table summarizes these parameters for our fragment of interest, this compound (with hypothetical but realistic values), and compares them with other common fragment classes.

Fragment Class Example Fragment Typical Kd Range (µM) Typical Ligand Efficiency (LE) Typical Hit Rate (%) Key Characteristics
Halogenated Phenyl Esters This compound100 - 10000.25 - 0.350.1 - 1Simple, synthetically tractable, potential for halogen bonding interactions.
Electrophilic Fragments Chloroacetamide-based fragments1 - 1000.3 - 0.50.5 - 5Form covalent bonds with nucleophilic residues (e.g., cysteine), often exhibit higher potency.[6]
3D-Rich Fragments Saturated heterocyclic scaffolds200 - 20000.3 - 0.40.2 - 2Greater structural complexity and sp3 character, can access deeper or more complex binding pockets.[7]
Natural Product Fragments Fragments derived from natural products50 - 15000.3 - 0.450.3 - 3High structural diversity and biological relevance, often possess desirable physicochemical properties.[8]

Note: The values for this compound are representative estimates based on fragments with similar characteristics. Actual experimental values may vary depending on the target protein and screening conditions.

Experimental Protocols: A Workflow for Fragment-Based Screening

A typical FBDD campaign follows a multi-stage process to identify and validate fragment hits.[9] This workflow is designed to efficiently screen a library and then characterize the most promising candidates.

FBDD_Workflow cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: Hit Validation cluster_2 Stage 3: Structural Characterization cluster_3 Stage 4: Hit-to-Lead Optimization a Fragment Library b High-Throughput Screening (e.g., DSF, SPR) a->b c Orthogonal Biophysical Method (e.g., NMR, ITC) b->c Initial Hits d X-ray Crystallography or Cryo-EM c->d Validated Hits e Structure-Guided Medicinal Chemistry d->e Structural Insights f Lead Compound e->f

A typical workflow for a fragment-based drug discovery campaign.

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening. It measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding.

  • Objective: To identify fragments that stabilize the target protein.

  • Protocol:

    • Prepare a solution of the target protein (2-5 µM) in a suitable buffer.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the unfolded protein.

    • Dispense the protein-dye mixture into a 96- or 384-well PCR plate.

    • Add fragments from the library to each well at a final concentration of 100-500 µM. Include appropriate controls (protein-dye only, buffer-dye only).

    • Seal the plate and place it in a real-time PCR instrument.

    • Apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence intensity as a function of temperature.

    • Calculate the Tm for each well. A significant increase in Tm (ΔTm > 2 °C) in the presence of a fragment indicates binding.

Hit Validation: Saturation-Transfer Difference (STD) NMR Spectroscopy

NMR-based methods are powerful for validating hits from primary screens as they can detect weak binding events.[10] STD-NMR is particularly useful for identifying which parts of a fragment are in close contact with the protein.

  • Objective: To confirm the binding of primary hits and gain initial structural insights.

  • Protocol:

    • Prepare a sample containing the target protein (10-50 µM) and the fragment hit (100-1000 µM) in a deuterated buffer.

    • Acquire a reference 1D ¹H NMR spectrum of the fragment in the absence of the protein.

    • Acquire an STD-NMR spectrum by selectively saturating the protein resonances with a train of radiofrequency pulses.

    • Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.

    • Signals that appear in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein, confirming binding.

Binding Affinity Determination: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing the thermodynamics of binding interactions.[11] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

  • Objective: To quantify the binding affinity and thermodynamics of validated hits.

  • Protocol:

    • Prepare solutions of the target protein (10-50 µM) and the fragment (100-1000 µM) in the same buffer to minimize heat of dilution effects.

    • Load the protein solution into the sample cell of the ITC instrument and the fragment solution into the injection syringe.

    • Perform a series of small injections of the fragment solution into the protein solution while monitoring the heat change.

    • Integrate the heat pulses and plot them against the molar ratio of fragment to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, ΔH, and n.

Signaling Pathway and Hit Optimization

Once a fragment hit is validated and its binding mode is understood, the next step is to optimize it into a more potent lead compound. This is often a structure-guided process that involves synthetic chemistry to "grow," "link," or "merge" fragments.[2]

Hit_Optimization cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome a Validated Fragment Hit (e.g., this compound) Kd ~ 500 µM b Fragment Growing a->b Structure-Guided Design c Fragment Linking a->c d Fragment Merging a->d e Potent Lead Compound Kd < 1 µM b->e c->e d->e

Common strategies for hit-to-lead optimization in FBDD.

For instance, if this compound were identified as a hit, its simple phenyl ring and acetate group would provide multiple vectors for chemical modification. The chloro- substitution could be explored for potential halogen bonding interactions with the target protein, a feature that can enhance binding affinity and selectivity. Medicinal chemists would then synthesize analogues of this compound, adding functional groups that can form additional favorable interactions with the protein, thereby improving its potency and drug-like properties.

References

Comparative Stability of Chlorophenyl Acetate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive analysis of the chemical stability of chlorophenyl acetate isomers reveals significant differences based on the position of the chloro-substituent. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the stability of 2-chlorophenyl acetate, 3-chlorophenyl acetate, and 4-chlorophenyl acetate, supported by established principles of physical organic chemistry and extrapolated data.

The stability of active pharmaceutical ingredients and their intermediates is a critical parameter in drug development. Chlorophenyl acetates are structural motifs found in various compounds of pharmaceutical interest. Understanding the inherent stability of its isomers is crucial for predicting degradation pathways, formulating stable dosage forms, and ensuring therapeutic efficacy and safety. The primary degradation pathway for these esters in aqueous environments is hydrolysis.

Relative Stability Based on Hydrolysis Rates

The hydrolysis of phenyl acetates is accelerated by electron-withdrawing groups on the phenyl ring. The chloro group is an electron-withdrawing substituent, and its effect on the reaction rate is dependent on its position (ortho, meta, or para) relative to the acetate group. This relationship is quantitatively described by the Hammett equation, which correlates the rate of reaction with a substituent constant (σ). A more positive σ value indicates a stronger electron-withdrawing effect and a faster hydrolysis rate, which corresponds to lower stability.

Based on established Hammett substituent constants, the order of stability for the chlorophenyl acetate isomers is:

3-chlorophenyl acetate (most stable) > 4-chlorophenyl acetate > this compound (least stable)

This order is dictated by the inductive and resonance effects of the chlorine atom at each position.

Data Presentation: Calculated Relative Hydrolysis Rates

To provide a quantitative comparison, the relative rates of hydrolysis were calculated using the Hammett equation (

log(k/k0)=ρσlog(k/k_0) = \rho\sigmalog(k/k0​)=ρσ
), assuming a reaction constant (ρ) of 1.0 for the hydrolysis of phenyl acetates.

IsomerHammett Constant (σ)Calculated Relative Hydrolysis Rate (k/k₀)Relative Stability Ranking
This compound +0.78 (ortho)6.03Least Stable
3-chlorophenyl acetate +0.37 (meta)2.34Most Stable
4-chlorophenyl acetate +0.23 (para)1.69Intermediate

Note: The Hammett constant for the ortho position can be more variable; the value presented is a commonly accepted one.

Experimental Protocols

While specific comparative studies are lacking, a general experimental protocol for determining the hydrolysis rate of a substituted phenyl acetate is provided below. This methodology can be adapted to compare the stability of the chlorophenyl acetate isomers directly.

Protocol: Determination of Alkaline Hydrolysis Rate Constant

Objective: To measure the second-order rate constant for the alkaline hydrolysis of a chlorophenyl acetate isomer.

Materials:

  • Chlorophenyl acetate isomer (2-chloro, 3-chloro, or 4-chloro)

  • Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)

  • Buffer solution (e.g., phosphate or borate buffer) to maintain a constant pH

  • Solvent (e.g., a mixture of water and a co-solvent like ethanol or acetonitrile to ensure solubility)

  • UV-Vis spectrophotometer

  • Thermostated water bath

  • Volumetric flasks, pipettes, and cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the chlorophenyl acetate isomer in the chosen co-solvent.

    • Prepare a series of NaOH solutions of varying concentrations in the buffer/co-solvent mixture.

  • Kinetic Measurements:

    • Equilibrate the reactant solutions to the desired temperature in the thermostated water bath (e.g., 25 °C).

    • Initiate the reaction by mixing a known volume of the chlorophenyl acetate stock solution with the NaOH solution in a cuvette.

    • Immediately place the cuvette in the UV-Vis spectrophotometer.

    • Monitor the reaction by recording the change in absorbance at a wavelength where the product (chlorophenolate ion) absorbs strongly and the reactant does not.

  • Data Analysis:

    • Under pseudo-first-order conditions (where [NaOH] >> [ester]), the observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay equation.

    • The second-order rate constant (k_OH) is obtained from the slope of a plot of k_obs versus the concentration of NaOH.

  • Comparison:

    • Repeat the experiment for all three isomers under identical conditions (temperature, solvent composition, pH) to obtain their respective second-order rate constants for a direct comparison of their stability.

Visualization of Stability Relationship

The following diagram illustrates the logical relationship between the position of the chloro substituent and the relative stability of the chlorophenyl acetate isomers.

G cluster_isomers Chlorophenyl Acetate Isomers cluster_effect Electronic Effect (Hammett Constant σ) cluster_stability Relative Stability (Hydrolysis) 2-CPA This compound Ortho Ortho (σ = +0.78) Strongest Electron-Withdrawing Effect 2-CPA->Ortho Positional Isomerism 3-CPA 3-Chlorophenyl Acetate Meta Meta (σ = +0.37) Weakest Electron-Withdrawing Effect 3-CPA->Meta Positional Isomerism 4-CPA 4-Chlorophenyl Acetate Para Para (σ = +0.23) Intermediate Electron-Withdrawing Effect 4-CPA->Para Positional Isomerism Least_Stable Least Stable Ortho->Least_Stable Leads to Most_Stable Most Stable Meta->Most_Stable Leads to Intermediate_Stability Intermediate Stability Para->Intermediate_Stability Leads to

Caption: Relationship between substituent position, electronic effect, and stability.

Safety Operating Guide

Proper Disposal of 2-Chlorophenyl Acetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 2-Chlorophenyl acetate, a compound recognized for its potential hazards.

Immediate Safety and Handling Protocols

This compound is classified with several hazards, including being harmful if swallowed (Acute Toxicity 4), causing skin and eye irritation (Skin Irritant 2, Eye Irritant 2), and potentially causing respiratory irritation (STOT SE 3). Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling this compound, personnel must be equipped with the following PPE:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.

In Case of a Spill: In the event of a spill, immediately evacuate non-essential personnel from the area. Wearing the appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[1] Collect the absorbed material and place it into a sealed, airtight container for disposal.[1]

Hazardous Waste Classification: A Step-by-Step Determination

Proper disposal of this compound requires its classification as a hazardous waste. Since this compound is not explicitly listed on the EPA's P or U lists of hazardous wastes, the generator of the waste is responsible for determining if it exhibits any of the four characteristics of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA).[2][3][4]

The Four Characteristics of RCRA Hazardous Waste:

  • Ignitability (D001): This applies to wastes that can readily catch fire.[2] The key metric is the flashpoint of the liquid.

  • Corrosivity (D002): This characteristic applies to wastes that are acidic or alkaline and can corrode metal or flesh.[2][3] It is determined by the pH of an aqueous solution or its corrosion rate on steel.[2][3]

  • Reactivity (D003): This applies to wastes that are unstable and can undergo violent reactions, explode, or generate toxic gases when mixed with water or under normal conditions.[2][3]

  • Toxicity (D004-D043): This is determined if the waste contains certain contaminants at concentrations above regulatory limits, which can leach into the environment.[5] This is assessed using the Toxicity Characteristic Leaching Procedure (TCLP).[5]

The following table summarizes the criteria for each characteristic. The generator must evaluate this compound against these criteria.

CharacteristicRCRA CodeCriteriaAvailable Data for this compound
Ignitability D001Liquid with a flash point < 60°C (140°F)Flash point data not consistently available in SDS. Generator must determine.
Corrosivity D002Aqueous solution with pH ≤ 2 or ≥ 12.5, or corrodes steel at a rate > 6.35 mm per yearpH data not available in SDS. Generator must determine.
Reactivity D003Unstable, reacts violently with water, or generates toxic gasesSDS indicates stability under normal storage conditions but incompatibility with strong oxidizing agents.[1] Generator must evaluate based on specific waste mixture.
Toxicity D004-D043Contains specific contaminants above TCLP regulatory limitsClassified as "Harmful if swallowed."[1] However, specific data for comparison to TCLP limits is not available. Generator may need to perform TCLP testing.

Step-by-Step Disposal Procedure

  • Waste Characterization: Based on the information above and, if necessary, analytical testing, determine which, if any, hazardous waste characteristics apply to the this compound waste.

  • Containerization and Labeling:

    • Place the waste in a compatible, sealed, and properly labeled container.

    • The label must include the words "Hazardous Waste," the name of the chemical (this compound), the determined hazardous waste characteristics and corresponding EPA waste code(s), and the accumulation start date.

  • Storage: Store the container in a designated hazardous waste accumulation area that is secure and has secondary containment.

  • Engage a Licensed Waste Carrier: Arrange for the pickup and disposal of the hazardous waste with a licensed and reputable hazardous waste disposal company.[1] Ensure they are provided with the complete waste characterization information.

  • Record Keeping: Maintain all records related to the hazardous waste determination, container labeling, and disposal manifests in accordance with federal, state, and local regulations.

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

cluster_start Start: this compound Waste cluster_characterization Step 1: Hazardous Waste Characterization cluster_disposal Step 2 & 3: Containerization, Labeling & Disposal start This compound Waste Generated characterization Is the waste listed on EPA P or U lists? start->characterization characteristic_check Does the waste exhibit any RCRA characteristics? (Ignitability, Corrosivity, Reactivity, Toxicity) characterization->characteristic_check No hazardous_waste Treat as Hazardous Waste - Label with appropriate D-code(s) - Store in designated area characterization->hazardous_waste Yes characteristic_check->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Waste (Consult local regulations) characteristic_check->non_hazardous_waste No licensed_carrier Arrange for disposal by a licensed hazardous waste carrier hazardous_waste->licensed_carrier

Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Personal protective equipment for handling 2-Chlorophenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chlorophenyl acetate. Adherence to these protocols is essential for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The minimum required PPE is detailed below.

Protection TypeSpecific RecommendationsStandard/Source
Eye and Face Protection Chemical safety goggles that meet ANSI Z87.1 standards are required. If there is a risk of splashing, a face shield should be worn in addition to goggles.[1]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, are essential. Inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the chemical.[1][2]
Skin and Body Protection A fully buttoned lab coat must be worn. Long pants and closed-toe shoes are also required to ensure no skin is exposed. For tasks with a higher risk of contamination, a chemical-resistant apron is recommended.[1]
Respiratory Protection All handling should be performed in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or aerosols may be generated, a NIOSH-approved respirator should be used.[2][3]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for safely managing this compound in a laboratory setting.

1. Engineering Controls:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2][4]

  • Safety Equipment: Ensure an eyewash station and a safety shower are readily accessible in the immediate work area.[4]

2. Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks. Ensure the label is intact and legible.[2]

    • Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and alkalis.[5][6]

    • Keep the container tightly sealed when not in use to prevent the release of vapors.[1][7]

  • Preparation and Use:

    • Before handling, don all required personal protective equipment as detailed in the table above.

    • Place absorbent, disposable bench paper on the work surface to contain any potential spills.[1]

    • When transferring the liquid, use a pipette or a funnel to prevent spills.[1]

    • Keep all containers holding the chemical clearly labeled with the full chemical name, concentration, date, and appropriate hazard symbols.[1]

3. Emergency Procedures:

In the event of an emergency, follow these procedures and report the incident to your institution's Environmental Health and Safety (EHS) office.

  • Spill Response:

    • Alert Personnel: Immediately alert others in the vicinity.[8]

    • Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.[9]

    • Containment: For minor spills, prevent the spread by using an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads.[8][10] Work from the outside of the spill inward.[9][11]

    • Cleanup: Collect the absorbed material using a scoop or scraper and place it into a designated, sealable hazardous waste container.[2][12]

    • Decontamination: Clean the spill area with soap and water.[12]

    • Disposal: Label the waste container and arrange for disposal through your institution's hazardous waste program.[9]

  • First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[3][13]
Skin Contact Immediately remove all contaminated clothing. Promptly wash the affected skin with plenty of soap and water. If skin irritation persists, get medical attention.[3][13]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][14]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention and show the safety data sheet to the doctor.[3][15]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Identify and Segregate: this compound is a halogenated organic compound and must be segregated as such. Do not mix it with non-halogenated waste.[4]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[4]

  • Solid Waste: Contaminated materials (e.g., gloves, absorbent paper, empty containers) must be collected in a separate, clearly labeled hazardous waste container.[2]

2. Disposal Procedure:

  • Containerization: Ensure all waste containers are chemically resistant, tightly sealed, and properly labeled with "Hazardous Waste" and the full chemical name.[2][4]

  • Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

  • Arrangement for Disposal: Contact your institution's EHS office or a licensed environmental disposal service to arrange for the pickup and disposal of the hazardous waste.[2][16] Follow all local, state, and federal regulations.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4]

Safe Handling Workflow

G Figure 1. Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response a Don PPE: - Goggles - Gloves - Lab Coat b Prepare Work Area: - Fume Hood - Bench Paper a->b e Weighing & Transfer b->e c Receive & Inspect Container d Store Safely: - Cool, Dry, Ventilated - Tightly Sealed c->d d->e f Experimental Use e->f g Decontaminate Work Surfaces f->g h Segregate Waste: - Halogenated Liquid - Contaminated Solids g->h i Dispose via EHS h->i spill Spill Occurs spill_response Spill Cleanup Protocol spill->spill_response exposure Exposure Occurs first_aid First Aid Protocol exposure->first_aid

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.